molecular formula C37H47BrN2O10S2 B15556569 Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

货号: B15556569
分子量: 823.8 g/mol
InChI 键: QODXMLMCBRNHBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a useful research compound. Its molecular formula is C37H47BrN2O10S2 and its molecular weight is 823.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H47BrN2O10S2

分子量

823.8 g/mol

IUPAC 名称

6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid bromide

InChI

InChI=1S/C37H46N2O10S2.BrH/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);1H

InChI 键

QODXMLMCBRNHBP-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] Its chemical structure features two carboxylic acid groups and sulfonate moieties, which impart high hydrophilicity.[1][3] This property is particularly advantageous for biological applications in aqueous environments, as it minimizes the need for organic co-solvents and reduces the propensity for aggregation and non-specific binding.[3] The core of the molecule is the Cy5 fluorophore, known for its brightness, photostability, and low background autofluorescence in the far-red spectrum, making it an ideal choice for a variety of fluorescence-based assays.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its application in studying cellular signaling pathways.

Core Properties and Data Presentation

The defining characteristic of this compound is its unactivated state. The presence of carboxylic acid functional groups allows for covalent conjugation to primary amines on biomolecules, such as proteins, antibodies, and peptides, through the use of carbodiimide (B86325) chemistry. This provides researchers with the flexibility to label a wide range of targets for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its closely related, amine-reactive counterpart, Sulfo-Cy5 bis-NHS ester, are summarized below. The spectral properties are virtually identical due to the shared Cy5 fluorophore.

PropertyValueReference
Chemical Formula C37H47BrN2O10S2--INVALID-LINK--
Molecular Weight 823.8 g/mol --INVALID-LINK--
CAS Number 2353410-10-1--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Excitation Maximum (λex) ~646 nm[1][2]
Emission Maximum (λem) ~662 nm[1][2]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹--INVALID-LINK--
Quantum Yield (Φ) ~0.28--INVALID-LINK--
Solubility Water, DMSO, DMF--INVALID-LINK--
Storage -20°C, protect from light--INVALID-LINK--

Experimental Protocols

The carboxylic acid groups of this compound are not inherently reactive towards amines. Activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) is required to form a stable amine-reactive Sulfo-NHS ester. This two-step process minimizes unwanted side reactions and improves conjugation efficiency.

Protocol 1: Two-Step EDC/Sulfo-NHS Activation and Protein Labeling

This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. b. In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to final concentrations of 2 mM and 5 mM, respectively. c. Add the desired molar excess of the dye stock solution to the EDC/Sulfo-NHS mixture. d. Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Protein: a. Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. b. Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching and Purification: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature. b. Purify the labeled protein from excess dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the Cy5 dye).

Application in a Signaling Pathway: Receptor-Mediated Endocytosis

Sulfo-Cy5 labeled biomolecules are powerful tools for investigating cellular signaling pathways. A prominent example is the study of receptor-mediated endocytosis, a critical process for cellular communication, nutrient uptake, and regulation of signal transduction. By labeling a ligand or an antibody with Sulfo-Cy5, its internalization and trafficking can be visualized and quantified.

For instance, Sulfo-Cy5 labeled Immunoglobulin G (IgG) has been used to study its transport across the blood-brain barrier via adsorptive-mediated endocytosis in brain endothelial cells.[4] Similarly, labeling ligands that bind to specific cell surface receptors allows for the tracking of the ligand-receptor complex through the endocytic pathway, providing insights into receptor downregulation and signaling attenuation.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Sulfo-Cy5 Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Clustering Endosome Early Endosome ClathrinPit->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Sorting Recycling Recycling Endosome Endosome->Recycling Sorting Signaling Downstream Signaling Endosome->Signaling Recycling->Receptor Recycling to Membrane

Caption: Receptor-mediated endocytosis of a Sulfo-Cy5 labeled ligand.

Experimental Workflow: Immunofluorescence Staining

A common application for proteins and antibodies labeled with this compound is immunofluorescence (IF) microscopy. This workflow outlines the key steps for using a Sulfo-Cy5 labeled antibody to detect a target antigen in fixed cells.

Immunofluorescence_Workflow Start Start: Cells Cultured on Coverslips Fixation Cell Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA in PBS) Permeabilization->Blocking PrimaryAb Incubation with Sulfo-Cy5 Labeled Primary Antibody Blocking->PrimaryAb Washing1 Washing Steps (PBS) PrimaryAb->Washing1 Counterstain Nuclear Counterstain (e.g., DAPI) Washing1->Counterstain Washing2 Washing Steps (PBS) Counterstain->Washing2 Mounting Mounting on Microscope Slide Washing2->Mounting Imaging Fluorescence Microscopy (Cy5 and DAPI channels) Mounting->Imaging

Caption: A typical workflow for direct immunofluorescence staining.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields of life sciences. Its excellent water solubility, bright far-red fluorescence, and the flexibility of its carboxylic acid groups for conjugation make it a superior choice for labeling a wide array of biomolecules. The detailed protocols and application examples provided in this guide are intended to enable researchers to effectively utilize this powerful fluorescent probe in their studies of cellular processes and for the development of novel diagnostic and therapeutic agents.

References

An In-Depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a highly water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family of dyes. Its exceptional brightness, photostability, and hydrophilicity make it a valuable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids. The presence of two carboxylic acid groups allows for versatile conjugation strategies, while the sulfonate groups ensure high aqueous solubility, minimizing aggregation and non-specific binding in biological assays. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and common applications of this compound and its derivatives.

Core Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while specific data for the di-carboxylic acid form is not always available, its spectral properties are nearly identical to the mono-carboxylic acid and NHS ester forms due to the shared fluorophore core.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC37H47BrN2O10S2[1]
Molecular Weight823.8 g/mol [1]
Purity≥97%[1]
SolubilityHigh in water and polar organic solvents (DMSO, DMF)
Storage-20°C, protected from light[1]
Spectroscopic Properties
PropertyValueReference
Excitation Maximum (λex)~646 nm[][3]
Emission Maximum (λem)~662 nm[][3]
Molar Absorptivity (ε)~271,000 cm⁻¹M⁻¹[][3]
Quantum Yield (Φ)~0.2-0.28[][3]
Stokes Shift~16 nm

Experimental Protocols

The carboxylic acid groups of this compound can be activated for conjugation to primary amines on target biomolecules using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS). However, for convenience, the readily available Sulfo-Cy5 NHS ester is more commonly used for direct labeling of proteins and antibodies.

Protocol 1: Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general procedure for conjugating Sulfo-Cy5 NHS ester to an antibody.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the antibody against PBS.[4]

    • Adjust the antibody solution pH to 8.5-9.0 using 1 M sodium bicarbonate.[5]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO immediately before use.[4]

  • Conjugation Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[4]

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[5]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]

    • Equilibrate the column with PBS and apply the reaction mixture.

    • Elute the conjugate with PBS. The first colored fraction will be the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines a general procedure for staining cell surface markers with a Sulfo-Cy5-conjugated antibody for flow cytometry analysis.

Materials:

  • Cell suspension (1 x 10^6 cells/sample)

  • Sulfo-Cy5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc receptor blocking antibody

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold Flow Cytometry Staining Buffer by centrifugation at 300-500 x g for 5 minutes.[6]

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C.[7]

  • Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody to the cell suspension.[7]

    • Incubate for 20-30 minutes at 4°C in the dark.[7]

  • Washing:

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibody, centrifuging as in step 1.[6][8]

  • Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[7]

    • Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the Sulfo-Cy5 dye (e.g., 633 nm or 640 nm).

Visualizations

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Reaction Incubate 1 hr at Room Temp Antibody->Reaction pH Adjustment Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Reaction Buffer Bicarbonate Buffer (pH 8.5-9.0) Buffer->Antibody Purify Size-Exclusion Chromatography Reaction->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze LabeledAb Purified Sulfo-Cy5 Labeled Antibody Analyze->LabeledAb

Caption: Workflow for conjugating Sulfo-Cy5 NHS ester to a primary antibody.

Cell Staining Workflow for Flow Cytometry

FlowCytometry Start Cell Suspension Wash1 Wash Cells Start->Wash1 Block Fc Receptor Block (Optional) Wash1->Block Stain Incubate with Sulfo-Cy5 Antibody Block->Stain Wash2 Wash Cells (x2) Stain->Wash2 Analyze Analyze on Flow Cytometer Wash2->Analyze

Caption: Protocol for cell surface staining with a Sulfo-Cy5-conjugated antibody.

Applications in Research and Drug Development

The favorable properties of this compound and its derivatives make them suitable for a variety of applications:

  • Fluorescence Microscopy: The high brightness and photostability of Sulfo-Cy5 allow for high-contrast imaging of cellular structures and localization of target proteins.

  • Flow Cytometry: Its far-red emission minimizes spectral overlap with other common fluorophores, making it ideal for multi-color flow cytometry to identify and sort specific cell populations.

  • Immunoassays: Sulfo-Cy5-labeled antibodies are widely used in various immunoassay formats, including ELISA and Western blotting, for sensitive detection of target antigens.

  • In Vivo Imaging: The far-red excitation and emission wavelengths allow for deeper tissue penetration and reduced autofluorescence, making it suitable for small animal in vivo imaging studies.

  • Nucleic Acid Labeling: The dye can be conjugated to oligonucleotides for use as probes in techniques like fluorescence in situ hybridization (FISH).

Conclusion

This compound is a versatile and robust fluorescent dye with a wide range of applications in biological research and drug development. Its excellent water solubility, high fluorescence quantum yield, and far-red spectral properties provide researchers with a powerful tool for sensitive and specific detection of biomolecules in a variety of experimental contexts. The provided protocols and workflows serve as a starting point for the successful implementation of this valuable fluorescent probe in the laboratory.

References

An In-depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in various bioanalytical and imaging techniques.

Core Structure and Properties

This compound is a derivative of the cyanine (B1664457) dye Cy5, modified with sulfonate and carboxylic acid groups to enhance its utility in biological applications. The presence of sulfonate groups imparts high water solubility, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function. The terminal carboxylic acid groups provide reactive handles for conjugation to primary amines on target molecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.

The core structure consists of two indolenine rings linked by a polymethine chain. This extended conjugated system is responsible for its characteristic strong absorption and emission in the far-red region of the electromagnetic spectrum.

Below is the chemical structure of this compound:

Chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its closely related analogs is presented in the table below for easy comparison. The absorbance and emission spectra of this compound are identical to the parent Cy5 fluorophore.[1]

PropertyThis compounddiSulfo-Cy5 carboxylic acidSulfo-Cy5 bis-NHS ester
Molecular Formula C37H47BrN2O10S2[1]C32H37N2NaO8S2[2]C45H51KN4O14S2[3]
Molecular Weight 823.8 g/mol [1]664.8 g/mol [2]975.2 g/mol [3]
CAS Number 2353410-10-1[1]1121756-16-8[2]252255-42-8[3]
Purity ≥97%[1]≥96%[2]Not Specified
Excitation Maximum (λex) ~646 nm[2]646 nm[2]646 nm[3]
Emission Maximum (λem) ~662 nm[2]662 nm[2]662 nm[3]
Extinction Coefficient ~271,000 M⁻¹cm⁻¹[2]271,000 M⁻¹cm⁻¹[2]271,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield ~0.2[2]0.2[2]0.28[3]
Solubility Water Soluble[1]Water, DMSO, DMF, DCM[2]Water Soluble[3]
Storage Conditions -20°C[1]-20°C[2]-20°C[3]

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy5 dyes, including high water solubility, bright fluorescence, and low non-specific binding, make them versatile tools in a range of applications.[]

  • Fluorescence Microscopy: The far-red emission of Sulfo-Cy5 dyes is advantageous for cellular imaging due to reduced autofluorescence from biological samples in this spectral region, leading to high-contrast images.[5]

  • Flow Cytometry: The distinct and bright signal from Sulfo-Cy5 conjugates allows for precise cell sorting and analysis.[5]

  • Bioconjugation: These dyes are efficiently used to label proteins, antibodies, and nucleic acids for use in various assays.[5] The carboxylic acid moiety of this compound can be activated in-situ for conjugation or used to prepare custom activated esters like N-hydroxysuccinimide (NHS) esters.[6]

Experimental Protocols

General Protein Labeling Workflow

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive fluorescent dye.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) E Add Activated Dye to Protein Solution A->E B Dissolve Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 in DMSO or DMF D Activate Carboxylic Acid Groups with EDC and NHS B->D C Prepare Carbodiimide Activator (e.g., EDC) and NHS Solution C->D D->E F Incubate at Room Temperature (1-2 hours) with Gentle Mixing E->F G Remove Unconjugated Dye (e.g., Size Exclusion Chromatography or Dialysis) F->G H Determine Degree of Labeling (DOL) via Spectrophotometry G->H I Characterize Conjugate (e.g., SDS-PAGE, Functionality Assay) H->I

Caption: General workflow for protein conjugation with a carboxylic acid dye.

Signaling Pathway Visualization

Currently, there is no specific information available in the searched resources detailing the use of this compound in the context of a specific signaling pathway. However, fluorescently labeled biomolecules are crucial tools for elucidating such pathways. For instance, an antibody labeled with this dye could be used to visualize the localization of a receptor protein upon ligand binding, a key event in many signaling cascades.

The diagram below represents a generic receptor tyrosine kinase (RTK) signaling pathway, which can be studied using fluorescently labeled antibodies or ligands.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binding Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

References

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye. This document details its key characteristics, outlines experimental protocols for its use and characterization, and provides visualizations of common laboratory workflows.

Core Spectral Properties

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. The addition of sulfo- groups significantly enhances its water solubility, making it an ideal candidate for bioconjugation in aqueous environments without the need for organic co-solvents. This property is particularly advantageous when working with sensitive biological molecules such as proteins and nucleic acids. The dye exhibits strong absorption and fluorescence in the far-red region of the electromagnetic spectrum, a range that is beneficial for biological imaging due to reduced autofluorescence from cellular components.

Below is a summary of the key spectral properties of this compound and its closely related analogs. The values presented represent a range compiled from various suppliers, reflecting slight variations in measurement conditions and purity.

Spectral PropertyReported Value RangeTypical Value
Excitation Maximum (λex) 646 - 649 nm~646 nm
Emission Maximum (λem) 662 - 672 nm~662 nm
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹271,000 M⁻¹cm⁻¹[1][2][3][4][5][6][7]
Fluorescence Quantum Yield (Φ) 0.2 - 0.280.28[1][2][3][4][5][7]
Stokes Shift ~16 - 25 nm~16 nm[8]

Experimental Protocols

Accurate characterization and application of this compound rely on standardized experimental procedures. The following protocols provide a general framework for determining its spectral properties and for its use in a common bioconjugation application.

Determination of Spectral Properties

1. Measurement of Excitation and Emission Spectra:

  • Objective: To determine the optimal wavelengths for excitation and emission.

  • Instrumentation: A calibrated spectrofluorometer is required.

  • Procedure:

    • Prepare a dilute solution of the dye in a suitable buffer (e.g., phosphate-buffered saline, PBS) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

    • To determine the emission spectrum, set the excitation monochromator to the expected absorption maximum (~646 nm) and scan a range of emission wavelengths (e.g., 650-800 nm). The wavelength with the highest fluorescence intensity is the emission maximum.

    • To determine the excitation spectrum, set the emission monochromator to the determined emission maximum (~662 nm) and scan a range of excitation wavelengths (e.g., 550-660 nm). The wavelength that produces the highest fluorescence intensity is the excitation maximum.

2. Determination of Molar Extinction Coefficient:

  • Objective: To measure the light-absorbing capacity of the dye at a specific wavelength.

  • Instrumentation: A calibrated UV-Vis spectrophotometer is necessary.

  • Procedure:

    • Prepare a stock solution of the dye with a precisely known concentration in a suitable solvent (e.g., water or PBS).

    • Prepare a series of dilutions from the stock solution.

    • Measure the absorbance of each dilution at the dye's absorption maximum (~646 nm).

    • Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

3. Determination of Fluorescence Quantum Yield:

  • Objective: To quantify the efficiency of the fluorescence process.

  • Methodology: The relative quantum yield is most commonly determined using a comparative method with a well-characterized fluorescent standard.

  • Procedure:

    • Select a suitable fluorescence standard with a known quantum yield and similar spectral properties (e.g., Cy5 in a specified solvent).

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectra for all solutions under identical instrument settings.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

Bioconjugation: Antibody Labeling with an NHS Ester Derivative

This compound is a non-activated form of the dye. For bioconjugation to primary amines, such as those on proteins, it must first be converted to an amine-reactive derivative, most commonly an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for labeling an antibody with a Sulfo-Cy5 NHS ester.

  • Objective: To covalently attach the Sulfo-Cy5 fluorophore to an antibody for use in applications like immunofluorescence or flow cytometry.

  • Materials:

    • Antibody of interest in an amine-free buffer (e.g., PBS).

    • Sulfo-Cy5 NHS ester.

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

    • Size-exclusion chromatography column for purification.

  • Procedure:

    • Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against an appropriate buffer like PBS.

    • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

    • Labeling Reaction:

      • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

      • Add a calculated molar excess of the dye stock solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.

      • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

    • Purification: Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with a preservative).

    • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the dye).

Visualizations

Experimental Workflow: Antibody Labeling

The following diagram illustrates the general workflow for labeling an antibody with a Sulfo-Cy5 NHS ester.

AntibodyLabelingWorkflow start Start: Purified Antibody in Amine-Free Buffer prep_ab Adjust pH to 8.3-8.5 with Bicarbonate Buffer start->prep_ab reaction Combine Antibody and Dye Incubate 1-2h at RT (Protected from Light) prep_ab->reaction prep_dye Dissolve Sulfo-Cy5 NHS Ester in Anhydrous DMSO prep_dye->reaction quench Quench Reaction with Tris Buffer reaction->quench purify Purify Conjugate via Size-Exclusion Chromatography quench->purify end End: Purified and Characterized Antibody-Dye Conjugate purify->end

Caption: Workflow for Antibody Conjugation with Sulfo-Cy5 NHS Ester.

This guide provides a foundational understanding of the spectral properties and common applications of this compound. For specific experimental applications, further optimization of the provided protocols may be necessary to achieve desired results.

References

The Photophysical Profile of Sulfo-Cy5 Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Sulfo-Cy5 carboxylic acid, a widely used fluorescent dye in biological research and drug development. This document details the photophysical properties, experimental protocols for spectral characterization, and a common application workflow for bioconjugation.

Core Photophysical Properties

Sulfo-Cy5 carboxylic acid is a bright, far-red fluorescent dye that is highly water-soluble due to the presence of sulfonate groups.[1] This hydrophilicity makes it particularly suitable for labeling biological molecules in aqueous environments.[1] The dye is known for its high photostability and its fluorescence intensity is largely independent of pH in the range of 3 to 10. The photophysical characteristics of Sulfo-Cy5 carboxylic acid are summarized in the table below.

PropertyValueUnit
Excitation Maximum (λex) ~646 - 649nm
Emission Maximum (λem) ~662 - 670nm
Molar Extinction Coefficient (ε) ~271,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.28
Recommended Excitation Laser 633, 635, or 647nm
Recommended Emission Filter 660 - 700nm

Experimental Protocols

Determining Excitation and Emission Spectra

A fundamental characterization of any fluorophore involves determining its excitation and emission spectra. This is typically performed using a fluorescence spectrophotometer or a spectrofluorometer.

Objective: To determine the optimal excitation and emission wavelengths for Sulfo-Cy5 carboxylic acid.

Materials:

  • Sulfo-Cy5 carboxylic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of Sulfo-Cy5 carboxylic acid in PBS. A typical starting concentration is in the micromolar (µM) range. The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum of Sulfo-Cy5 (e.g., 665 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

    • Record the fluorescence intensity at each excitation wavelength.

    • The wavelength that results in the highest fluorescence intensity is the excitation maximum (λex).[2][3]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

    • Record the fluorescence intensity at each emission wavelength.

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).[2][3]

Data Analysis: The collected data are plotted as fluorescence intensity versus wavelength to generate the excitation and emission spectra. The peaks of these spectra represent the λex and λem, respectively.

G Workflow for Determining Fluorescence Spectra cluster_prep Sample Preparation cluster_ex_spec Excitation Spectrum cluster_em_spec Emission Spectrum cluster_analysis Data Analysis prep Prepare Dilute Solution of Sulfo-Cy5 Carboxylic Acid set_em Set Emission Wavelength prep->set_em scan_ex Scan Excitation Wavelengths set_em->scan_ex record_ex Record Fluorescence Intensity scan_ex->record_ex plot_ex Plot Intensity vs. Wavelength record_ex->plot_ex set_ex Set Excitation Wavelength (to determined λex) plot_ex->set_ex scan_em Scan Emission Wavelengths set_ex->scan_em record_em Record Fluorescence Intensity scan_em->record_em plot_em Plot Intensity vs. Wavelength record_em->plot_em analysis Determine λex and λem from Spectral Peaks plot_em->analysis G Protein Labeling with Sulfo-Cy5 Carboxylic Acid cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization dissolve_dye Dissolve Sulfo-Cy5 Carboxylic Acid add_reagents Add EDC and NHS/Sulfo-NHS dissolve_dye->add_reagents incubate_activation Incubate to form NHS Ester add_reagents->incubate_activation add_activated_dye Add Activated Dye to Protein incubate_activation->add_activated_dye prep_protein Prepare Protein Solution (Adjust pH) prep_protein->add_activated_dye incubate_conjugation Incubate Reaction Mixture add_activated_dye->incubate_conjugation purify Purify via Size-Exclusion Chromatography incubate_conjugation->purify collect Collect Labeled Protein Fractions purify->collect characterize Determine Degree of Labeling (DOL) by Spectrophotometry collect->characterize

References

Sulfo-Cy5 Carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a versatile fluorescent dye with significant applications in biological research and drug development. This document details its chemical and physical properties, provides established experimental protocols for its use, and explores its application in studying critical signaling pathways.

Core Properties of Sulfo-Cy5 Carboxylic Acid

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its key characteristics make it a valuable tool for labeling and detecting biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for use in aqueous environments without the need for organic co-solvents. This property also helps to reduce the fluorescence quenching that can occur from dye-dye interactions.

The carboxylic acid group allows for covalent conjugation to primary amines on biomolecules like proteins, antibodies, and amine-modified oligonucleotides. This conjugation is typically achieved through a two-step reaction involving activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

It is important to note that the molecular weight of Sulfo-Cy5 carboxylic acid can vary depending on its salt form. The common forms include the inner salt, sodium salt, and potassium salt.

Quantitative Data Summary

The following tables summarize the key quantitative data for different forms of Sulfo-Cy5 carboxylic acid.

PropertyValueReference(s)
Form Inner Salt
CAS Number1121756-16-8[1][2]
Form Sodium Salt
CAS Number2098639-31-5[1][2]
Molecular FormulaC₃₂H₃₇N₂NaO₈S₂[3]
Molecular Weight664.8 g/mol [3]
Form Potassium Salt
CAS Number1144107-82-3[1][2][4][5]
Molecular FormulaC₃₂H₃₇KN₂O₈S₂[5]
Molecular Weight680.87 g/mol [1][2][4][5]
Spectroscopic PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[3]
Emission Maximum (λem)~662 nm[3]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.2[3]
Physicochemical PropertyValueReference(s)
SolubilityWater, DMSO, DMF[3]
Storage Conditions-20°C, protected from light[3]

Experimental Protocols

Detailed methodologies for the activation and conjugation of Sulfo-Cy5 carboxylic acid and its subsequent use in common laboratory applications are provided below.

Activation and Conjugation of Sulfo-Cy5 Carboxylic Acid to a Primary Amine (e.g., Antibody)

This protocol describes the two-step process of activating the carboxylic acid group of Sulfo-Cy5 and conjugating it to a primary amine on a protein, such as an antibody.

  • Sulfo-Cy5 carboxylic acid

  • Protein (e.g., antibody) to be labeled in a primary amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Prepare the Protein: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. A common starting concentration is 10 mg/mL for both.

  • Activation of Sulfo-Cy5 Carboxylic Acid:

    • Add a 10-fold molar excess of EDC to the Sulfo-Cy5 carboxylic acid solution.

    • Immediately add a 5-fold molar excess of Sulfo-NHS to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated Sulfo-Cy5 carboxylic acid mixture to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification of the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS. Collect the fractions containing the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Immunofluorescence Staining Protocol

This protocol outlines the use of a Sulfo-Cy5-conjugated antibody for immunofluorescence staining of adherent cells.

  • Adherent cells grown on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% normal goat serum (or serum from the species of the secondary antibody) in PBS with 0.1% Triton X-100

  • Sulfo-Cy5-conjugated primary or secondary antibody

  • Antifade mounting medium

  • DAPI (optional, for nuclear counterstaining)

  • Cell Preparation:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation (for indirect staining):

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Sulfo-Cy5-Conjugated Antibody Incubation:

    • Dilute the Sulfo-Cy5-conjugated antibody (primary for direct staining, or secondary for indirect staining) in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish.

    • Visualize the fluorescence using a microscope equipped with appropriate filters for Cy5 and DAPI.

Flow Cytometry Staining Protocol

This protocol describes the staining of cells in suspension with a Sulfo-Cy5-conjugated antibody for flow cytometry analysis.

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Sulfo-Cy5-conjugated antibody

  • Fc block (optional)

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody to 100 µL of the cell suspension (1 x 10⁶ cells).

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step twice.

  • Resuspension and Analysis:

    • Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Visualization of Signaling Pathways

Sulfo-Cy5 and other fluorescent dyes are instrumental in visualizing and studying dynamic cellular processes, including signaling pathways. Below are examples of how these pathways can be conceptualized for fluorescence-based studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation. Fluorescently labeled ligands (like EGF) or antibodies targeting EGFR can be used to track the receptor's localization, dimerization, and internalization.

EGFR_Signaling_Workflow cluster_workflow Experimental Workflow for EGFR Imaging cluster_pathway Simplified EGFR Signaling Cascade start Label EGF with Sulfo-Cy5 incubate Incubate cells with Sulfo-Cy5-EGF start->incubate 1 wash Wash to remove unbound ligand incubate->wash 2 image Image with fluorescence microscope wash->image 3 analyze Analyze receptor localization & trafficking image->analyze 4 EGF EGF EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization Internalization Internalization (Endosome) Dimer->Internalization Endocytosis Downstream Downstream Signaling (e.g., MAPK, PI3K) Dimer->Downstream

Caption: Workflow and simplified pathway for visualizing EGFR signaling using a fluorescent ligand.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression. Immunofluorescence can be used to visualize the activation and translocation of key proteins in this pathway, such as ERK.

MAPK_Signaling_IF cluster_workflow Immunofluorescence Workflow for p-ERK cluster_pathway MAPK/ERK Translocation stimulate Stimulate cells (e.g., with growth factor) fix_perm Fix and Permeabilize stimulate->fix_perm primary_ab Incubate with anti-p-ERK primary antibody fix_perm->primary_ab secondary_ab Incubate with Sulfo-Cy5 secondary antibody primary_ab->secondary_ab image Image with fluorescence microscope secondary_ab->image ERK_cyto ERK (Cytoplasm) pERK_cyto p-ERK (Cytoplasm) ERK_cyto->pERK_cyto Phosphorylation (by MEK) pERK_nucleus p-ERK (Nucleus) pERK_cyto->pERK_nucleus Translocation Transcription Gene Transcription pERK_nucleus->Transcription

Caption: Immunofluorescence workflow to visualize the activation and nuclear translocation of ERK.

Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in numerous cellular processes. Fluorescent calcium indicators, while not directly involving Sulfo-Cy5 carboxylic acid for their synthesis, represent a key application of fluorescence in signaling pathway analysis.

Calcium_Signaling_Imaging cluster_workflow Workflow for Calcium Imaging cluster_pathway Intracellular Calcium Release load_dye Load cells with a Ca²⁺ indicator dye stimulate Stimulate cells to induce Ca²⁺ release load_dye->stimulate record Record fluorescence changes over time stimulate->record analyze Analyze Ca²⁺ transients record->analyze Signal External Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Cell_response Cellular Response Ca_release->Cell_response

Caption: General workflow and pathway for visualizing intracellular calcium signaling.

References

An In-depth Technical Guide to the Water Solubility of Sulfonated Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of sulfonated Cyanine5 (Cy5) dyes, a critical parameter for their effective use in biological research and drug development. The inclusion of sulfonate groups dramatically enhances the aqueous solubility of the Cy5 core structure, enabling straightforward application in labeling reactions with biomolecules such as proteins, antibodies, and nucleic acids, often eliminating the need for organic co-solvents that can be detrimental to sensitive biological samples.

Core Concepts: The Impact of Sulfonation on Cy5 Solubility

Cyanine (B1664457) dyes, in their non-sulfonated form, are often sparingly soluble in aqueous solutions, necessitating the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions.[1] The introduction of one or more sulfonate (-SO₃⁻) groups to the cyanine dye's indolenine rings fundamentally alters its physicochemical properties. These negatively charged moieties significantly increase the hydrophilicity and, consequently, the water solubility of the dye.[1][2] This enhanced solubility is advantageous as it reduces the tendency of the dye molecules to aggregate in aqueous buffers, which can otherwise lead to fluorescence quenching and inaccurate quantification.[2]

dot

Caption: General structure of a sulfonated Cy5 dye.

Quantitative Solubility Data

While the qualitative description of sulfonated Cy5 dyes consistently highlights their excellent water solubility, precise quantitative data is less commonly published. The following table summarizes the available information for various functionalized sulfo-Cy5 derivatives.

Sulfo-Cy5 DerivativeReactive GroupReported Water SolubilityOther Solvents
Sulfo-Cy5 Carboxylic Acid Carboxylic AcidWell soluble (0.35 M or 240 g/L)[3]Good in DMF and DMSO[3]
Sulfo-Cy5 NHS Ester NHS EsterVery good in water[4][5]Good in DMF and DMSO[4][5]
Sulfo-Cy5 Maleimide MaleimideSoluble in water[6][7][8]Soluble in DMSO and DMF[6][7][8]
Sulfo-Cy5 Amine AmineHigh water solubility (inferred)Not specified
Sulfo-Cy5 Alkyne AlkyneHigh water solubility (inferred)Not specified

Note: "Inferred" indicates that while not explicitly quantified, the product descriptions emphasize high water solubility suitable for aqueous reactions.

Factors Influencing Solubility

The solubility of sulfonated Cy5 dyes in aqueous media can be influenced by several factors:

  • pH: The fluorescence of sulfonated Cy5 dyes is generally stable over a wide pH range (typically pH 4 to 10).[9][10] While the sulfonate groups remain ionized across this range, extreme pH values could potentially affect the stability of the reactive group (e.g., hydrolysis of NHS esters at high pH).

  • Buffer Composition: The presence of high concentrations of salts may influence the solubility of the dyes. It is crucial to avoid buffers containing primary amines (e.g., Tris) or ammonium (B1175870) ions when working with amine-reactive dyes like NHS esters, as these will compete with the target molecule for labeling.[11]

  • Temperature: While not extensively documented for solubility, temperature can affect the rate of dissolution and the stability of the dye and its conjugates. Most labeling reactions are performed at room temperature.

Experimental Protocols

Protocol for Labeling Proteins with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for the conjugation of an amine-reactive sulfonated Cy5 dye to a protein, such as an antibody.

Materials:

  • Sulfo-Cy5 NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • Reaction buffer: 1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Anhydrous DMSO (optional, for initial dye reconstitution)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., >2 mg/mL).

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer. For example, add 100 µL of 1 M sodium bicarbonate (pH 9.0) to 900 µL of the protein solution.[11]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in water or anhydrous DMSO to a concentration of 10 mM.[11]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the dye stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled protein using a gel filtration column, spin column, or dialysis. Efficient removal of free dye is crucial for accurate determination of the degree of labeling.[8]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 646 nm for Sulfo-Cy5).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

dot

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) Conjugation Mix Protein and Dye (Incubate 1-2h at RT, dark) Protein_Solution->Conjugation Dye_Solution Prepare Sulfo-Cy5 NHS Ester Stock Solution (10 mM) Dye_Solution->Conjugation Purification Purify Conjugate (Gel filtration or Dialysis) Conjugation->Purification Analysis Determine Degree of Labeling (Spectrophotometry) Purification->Analysis

Caption: Workflow for labeling proteins with Sulfo-Cy5 NHS ester.

Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This protocol describes a general method for determining the thermodynamic solubility of a sulfonated Cy5 dye in an aqueous buffer.

Materials:

  • Solid sulfonated Cy5 dye

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials (e.g., 1.5 mL glass vials)

  • Thermomixer or shaker

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid sulfo-Cy5 dye to a vial. This is to ensure that a saturated solution is formed.

  • Equilibration:

    • Add a known volume of the aqueous buffer to the vial.

    • Incubate the vial on a shaker or thermomixer at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to allow the solution to reach equilibrium.[12]

  • Separation of Undissolved Solid:

    • After equilibration, separate the undissolved solid from the solution. This can be achieved by:

      • Centrifuging the vial at high speed and carefully collecting the supernatant.

      • Filtering the solution through a low-protein-binding syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of the sulfo-Cy5 dye with known concentrations in the same aqueous buffer.

    • Measure the absorbance of the standard solutions and the saturated supernatant at the dye's absorbance maximum (approx. 646 nm) using a UV-Vis spectrophotometer.

    • Create a standard curve of absorbance versus concentration.

    • Determine the concentration of the dye in the saturated supernatant by interpolating its absorbance on the standard curve. This concentration represents the thermodynamic solubility of the dye under the tested conditions.

dot

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis Add_Excess_Dye Add Excess Solid Dye to Vial Add_Buffer Add Aqueous Buffer Add_Excess_Dye->Add_Buffer Shake Shake/Incubate (e.g., 24h at 25°C) Add_Buffer->Shake Separate Separate Solid (Centrifuge or Filter) Shake->Separate Measure_Absorbance Measure Absorbance of Supernatant Separate->Measure_Absorbance Quantify Quantify Concentration (Standard Curve) Measure_Absorbance->Quantify

Caption: Workflow for determining the aqueous solubility of a dye.

Conclusion

Sulfonated Cy5 dyes offer a significant advantage for researchers due to their high water solubility, which simplifies labeling procedures and enhances the reliability of results. While quantitative solubility data remains somewhat limited in publicly available resources, the qualitative evidence strongly supports their utility in a wide range of aqueous-based biological applications. The provided protocols offer a starting point for the successful application and characterization of these versatile fluorescent probes. For critical applications, it is recommended to experimentally determine the solubility under the specific buffer and pH conditions of the intended experiment.

References

The Strategic Advantage of Sulfo-Cy5 Dyes in Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the Sulfo-Cy5 dye family has emerged as a cornerstone for sensitive and reliable detection in a multitude of biological applications. This guide provides a comprehensive overview of the core advantages of Sulfo-Cy5, its physicochemical properties, and detailed protocols for its application, empowering researchers to harness its full potential in their experimental designs.

Core Advantages of Sulfo-Cy5 Dyes

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye renowned for its bright fluorescence, high photostability, and low background interference.[1] Its key advantages stem from the addition of sulfonate groups to the cyanine (B1664457) dye structure, which imparts several beneficial characteristics.

Enhanced Water Solubility: The primary advantage of Sulfo-Cy5 is its excellent water solubility, conferred by the negatively charged sulfonate groups.[2][3] This hydrophilicity allows for direct use in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins.[4][5] This property simplifies labeling procedures and reduces the risk of protein denaturation.

Reduced Aggregation: The electrostatic repulsion between the sulfonate groups minimizes the tendency of dye molecules to aggregate, a common issue with non-sulfonated cyanine dyes.[4][5] Reduced aggregation leads to more reliable and reproducible labeling and minimizes fluorescence quenching, resulting in brighter signals.[6]

Bright Far-Red Fluorescence: Sulfo-Cy5 exhibits strong absorption and emission in the far-red region of the spectrum, a significant advantage for biological imaging.[7] This spectral range is characterized by low autofluorescence from endogenous biomolecules in cells and tissues, leading to a high signal-to-noise ratio.[7][]

High Photostability: This dye is known for its robust photostability, allowing for prolonged or intense illumination during imaging experiments, such as in super-resolution microscopy, without significant signal loss.[1][9]

pH Insensitivity: Sulfo-Cy5 conjugates maintain their fluorescent properties over a broad pH range (pH 4 to 10), ensuring stable performance in diverse experimental conditions.[7][10]

Physicochemical and Spectral Properties

The consistent and well-characterized spectral properties of Sulfo-Cy5 make it a reliable choice for a variety of fluorescence-based assays.

PropertyValueReference(s)
Excitation Maximum (Ex) ~646 - 649 nm[1][10][]
Emission Maximum (Em) ~662 - 672 nm[1][10][]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹[10][]
Quantum Yield (Φ) ~0.2 - 0.28[]
Stokes Shift ~16 nm[1]

Common Applications

The advantageous properties of Sulfo-Cy5 have led to its widespread adoption in numerous research and drug development applications:

  • Fluorescence Microscopy: Provides high-contrast imaging of cellular and subcellular structures.[1][12]

  • Flow Cytometry: Offers distinct and bright signals for precise cell sorting and analysis.[1][12]

  • In Vivo Imaging: The far-red emission allows for deep tissue imaging with minimal background interference.[1][][12]

  • Bioconjugation: Efficiently labels proteins, antibodies, peptides, and nucleic acids for various assays.[1][13]

  • Molecular Probes: Used in bioanalytical assays to study biomolecular interactions.[1][12]

Experimental Protocols

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for conjugating Sulfo-Cy5 NHS ester to an antibody. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody and application.

Materials:

  • Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.[14]

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)[13][14]

Procedure:

  • Protein Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL for efficient labeling.[14]

    • If the antibody solution contains substances like BSA, gelatin, or free amino acids, it must be purified prior to labeling.[15]

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.[15]

  • Dye Preparation:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[13]

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point.[13][15]

    • Slowly add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution while gently vortexing.[13]

    • Incubate the reaction mixture at room temperature for 1 hour with continuous mixing.[15]

  • Purification of the Conjugate:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[13]

    • Load the reaction mixture onto the column.[13]

    • Elute the labeled antibody with PBS (pH 7.2-7.4). The first colored fraction to elute will be the Sulfo-Cy5 labeled antibody.[13]

    • Collect the fractions containing the purified conjugate.

  • Determination of Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of Sulfo-Cy5 (~649 nm).

    • Calculate the DOS to determine the average number of dye molecules per antibody. The optimal DOS for most antibodies is between 2 and 10.[14]

Storage:

  • Store the purified Sulfo-Cy5 antibody conjugate at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA) and store at -20°C or -80°C.[15]

Visualizing Experimental Workflows

To further illustrate the application of Sulfo-Cy5 dyes, the following diagrams, generated using the DOT language, depict a common experimental workflow and a relevant signaling pathway that can be investigated using these fluorophores.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product Protein Antibody Solution (2-10 mg/mL, amine-free buffer) Mix Mix Antibody and Dye (pH 8.5-9.5) Protein->Mix Dye Sulfo-Cy5 NHS Ester (10 mM in DMSO) Dye->Mix Incubate Incubate (1 hr, Room Temp) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze (Absorbance, DOS) Purify->Analyze FinalProduct Purified Sulfo-Cy5 Labeled Antibody Analyze->FinalProduct

Caption: Workflow for labeling antibodies with Sulfo-Cy5 NHS ester.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Ligand Growth Factor Ligand->Receptor Binding Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Translocation TF Transcription Factors pERK->TF Activation Gene Gene Expression TF->Gene

Caption: MAPK signaling pathway, analyzable with Sulfo-Cy5 antibodies.

References

Core Properties of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a fluorescent dye essential for a variety of applications in research and drug development. Below, you will find detailed information on its properties, protocols for its use in bioconjugation, and its applications in modern life sciences.

This compound is a water-soluble, far-red fluorescent dye.[1][] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure.[3][4] This dye is a derivative of the cyanine (B1664457) family, specifically Cy5, and as such, it exhibits excellent photostability, a high extinction coefficient, and a good quantum yield, resulting in bright fluorescent signals with minimal background interference.[1][3]

The key feature of this molecule is its unactivated carboxylic acid groups, which can be chemically activated to form stable covalent bonds with primary amines on target molecules like proteins, peptides, and modified nucleic acids.[5] Its absorbance and emission spectra are identical to the standard Cy5 fluorophore.[5]

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
CAS Number 2353410-10-1[5]
Molecular Formula C37H47BrN2O10S2[5]
Molecular Weight 823.8 g/mol [5]
Purity ≥97%[5]
Appearance Dark blue powder[4]
Solubility Water, DMSO, DMF[4]
Storage Conditions -20°C, protected from light[4][5]

Note: Some properties listed are for the closely related Sulfo-Cy5 carboxylic acid, as specific data for the Bis-(N,N'-carboxylic acid) variant is limited. The core spectral properties are consistent across Sulfo-Cy5 dyes.

Table 2: Spectroscopic Data for Sulfo-Cy5 Dyes

ParameterWavelength/ValueReference
Excitation Maximum (λex) ~646 nm[6]
Emission Maximum (λem) ~662 nm[6]
Extinction Coefficient ~271,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield ~0.2[6]

Experimental Protocols: Activation and Bioconjugation

The carboxylic acid groups on this compound are not reactive on their own and require chemical activation to couple to primary amines on biomolecules. The most common and effective method is the two-step carbodiimide (B86325) reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[7] This process creates a more stable, amine-reactive Sulfo-NHS ester intermediate.[7]

Protocol 1: Two-Step EDC/Sulfo-NHS Activation of this compound and Conjugation to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of the Dye

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolve this compound in Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dye solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.

  • Immediately add the activated dye solution to your protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically.[8]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the resulting conjugate by passing the reaction mixture through a desalting column to remove unreacted dye and byproducts.[8]

  • Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification dye This compound edc_nhs Add EDC and Sulfo-NHS in Activation Buffer (pH 4.7-6.0) dye->edc_nhs activated_dye Amine-Reactive Sulfo-NHS Ester (Intermediate) edc_nhs->activated_dye mix Mix and Incubate in Coupling Buffer (pH 7.2-8.0) activated_dye->mix protein Target Protein with Primary Amines (-NH2) protein->mix labeled_protein Covalently Labeled Protein mix->labeled_protein quench Quench Reaction labeled_protein->quench purify Purify via Desalting Column quench->purify final_product Purified Cy5-Protein Conjugate purify->final_product

Workflow for the two-step EDC/Sulfo-NHS conjugation of this compound to a protein.

Applications in Research and Drug Development

The bright and stable fluorescence of Sulfo-Cy5 dyes makes them invaluable tools for a wide range of applications.

  • Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize the localization and dynamics of specific targets within fixed or living cells, offering high-contrast imaging.[1]

  • Flow Cytometry: Conjugates are used for the identification and sorting of specific cell populations based on the expression of cell surface or intracellular markers.[1]

  • In Vivo Imaging: The far-red emission of Cy5 is ideal for deep-tissue imaging in animal models due to reduced light scattering and lower autofluorescence from biological tissues.[1]

  • Bioconjugation and Molecular Probes: The dye can be attached to various biomolecules, including antibodies for immunoassays, nucleic acids for fluorescence in situ hybridization (FISH), and small molecule drugs to study their uptake and distribution.[1]

G cluster_drug_dev Drug Development Pipeline cluster_research Basic Research Applications target_id Target Identification (Labeled Ligands) cellular_uptake Cellular Uptake Studies (Labeled Small Molecules) target_id->cellular_uptake pk_pd Pharmacokinetics/Pharmacodynamics (In Vivo Imaging) cellular_uptake->pk_pd diagnostics Companion Diagnostics (Labeled Antibodies) pk_pd->diagnostics protein_tracking Protein Tracking & Localization (Microscopy) biomolecular_interactions Biomolecular Interaction Studies (FRET) protein_tracking->biomolecular_interactions cell_sorting Cell Population Analysis (Flow Cytometry) cell_sorting->biomolecular_interactions core_tech Sulfo-Cy5 Bioconjugation core_tech->target_id core_tech->protein_tracking core_tech->cell_sorting

Key application areas for Sulfo-Cy5 labeled biomolecules in research and drug development.

Signaling Pathway Analysis

While this compound is not pathway-specific, its utility lies in enabling the study of virtually any pathway of interest. By labeling a key protein—such as a receptor, kinase, or transcription factor—researchers can visualize its behavior in response to stimuli. For example, a labeled growth factor can be used to track its binding to a cell surface receptor, subsequent internalization, and trafficking through endocytic pathways.

G ligand Cy5-Labeled Ligand binding Binding ligand->binding receptor Cell Surface Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Early Endosome internalization->endosome signaling Downstream Signaling Cascade endosome->signaling degradation Lysosomal Degradation endosome->degradation

Generic pathway for tracking a labeled ligand and its receptor-mediated endocytosis.

References

Introduction to Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes For Researchers, Scientists, and Drug Development Professionals

Amine-reactive fluorescent dyes are indispensable tools in biological research and drug development, enabling the covalent labeling of proteins, antibodies, peptides, and other biomolecules.[1][2] These dyes contain a reactive group that specifically targets primary amines (-NH2), which are abundantly found on the surface of most proteins, primarily at the N-terminus and on the side chain of lysine (B10760008) residues.[1][3] This widespread availability of target sites makes amine-reactive dyes a straightforward and popular choice for fluorescent labeling.[1] The resulting fluorescently-labeled biomolecules are crucial for a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and cell tracing.[1][4]

The most prevalent class of amine-reactive dyes utilizes an N-hydroxysuccinimidyl (NHS) ester as the reactive moiety.[1][5] NHS esters react with primary amines under slightly basic conditions to form a stable and robust amide bond.[1][6] Another common, though less frequently used, class of amine-reactive dyes is the isothiocyanates, which react with primary amines to form a stable thiourea (B124793) linkage.[1]

Core Principles of Amine-Reactive Labeling

The fundamental principle behind amine-reactive labeling is the nucleophilic attack of a deprotonated primary amine on the electrophilic reactive group of the dye. For NHS esters, this reaction is highly efficient at a pH between 8.3 and 8.5.[1][5] At this pH, the primary amino groups are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester, a competing reaction, is minimized.[5] It is critical to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the dye.[1][3]

Several factors influence the efficiency of the labeling reaction and the final degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. These factors include:

  • pH: As mentioned, a slightly basic pH (8.3-8.5) is optimal for the reaction of NHS esters with primary amines.[3][5]

  • Protein Concentration: Higher protein concentrations (ideally ≥ 2 mg/mL) generally lead to higher labeling efficiencies.[7][8]

  • Dye-to-Protein Molar Ratio: The molar ratio of dye to protein in the reaction mixture is a key determinant of the final DOL. This ratio often requires optimization for each specific protein and dye combination.[1][7]

  • Temperature and Incubation Time: Labeling reactions are typically carried out at room temperature for 1-2 hours.[1][7]

  • Purity of Reagents: The amine-reactive dye should be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to prevent hydrolysis.[1][9]

Achieving an optimal DOL is crucial for the success of downstream applications. A low DOL can result in a weak fluorescent signal, while an excessively high DOL can lead to protein precipitation, loss of biological activity, and fluorescence self-quenching.[1][4] For antibodies, a DOL of 2 to 10 is often considered optimal.[4]

Spectral Properties of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye depends on several factors, including the excitation source available (e.g., lasers in a flow cytometer or microscope), the filter sets of the detection instrument, and the potential for spectral overlap with other fluorophores in multiplexing experiments. The table below summarizes the key spectral properties of a selection of common amine-reactive fluorescent dyes.

DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Fluorescein (FITC)494518~75,000~0.92
Alexa Fluor 488495519~71,000~0.92
Cy3550570~150,000~0.15
Alexa Fluor 555555565~150,000~0.10
Cy5649670~250,000~0.20
Alexa Fluor 647650668~239,000~0.33

Note: Spectral properties can vary depending on the solvent and conjugation state.[1]

Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive NHS Ester Dye

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[1][7]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[8]

    • Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide.[3][7] If necessary, perform a buffer exchange using dialysis or a desalting column.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

    • Vortex briefly to ensure complete dissolution.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]

    • The first colored fraction to elute will be the fluorescently labeled protein.

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorption wavelength of the dye (Amax).

    • Calculate the protein concentration and the DOL using the following formulas:[10]

      • Corrected A280 = A280 - (Amax × Correction Factor)

      • Protein Concentration (M) = Corrected A280 / (Molar Extinction Coefficient of Protein)

      • Dye Concentration (M) = Amax / (Molar Extinction Coefficient of Dye)

      • DOL = Dye Concentration / Protein Concentration

The correction factor accounts for the dye's absorbance at 280 nm and is specific to each dye.[10]

Visualizing Key Processes

To better understand the core concepts of amine-reactive fluorescent dye labeling, the following diagrams illustrate the key chemical reaction, the experimental workflow, and the factors influencing the labeling process.

NHS_Ester_Reaction Protein Protein + Primary Amine (R-NH₂) Reaction pH 8.3-8.5 Protein->Reaction Dye Fluorescent Dye + NHS Ester Dye->Reaction Labeled_Protein Fluorescently Labeled Protein + Stable Amide Bond Reaction->Labeled_Protein NHS_Leaving_Group N-hydroxysuccinimide Reaction->NHS_Leaving_Group Byproduct Protein_Labeling_Workflow A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT, protected from light) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO/DMF) B->C D 4. Purification (Remove free dye via size-exclusion chromatography) C->D E 5. Characterization (Measure absorbance to determine DOL) D->E Factors_Influencing_Labeling center Labeling Efficiency & DOL pH Buffer pH pH->center Protein_Conc Protein Concentration Protein_Conc->center Dye_Protein_Ratio Dye:Protein Ratio Dye_Protein_Ratio->center Time_Temp Incubation Time & Temperature Time_Temp->center Reagent_Purity Reagent Purity Reagent_Purity->center

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy5 carboxylic acid is a non-activated, water-soluble, far-red fluorescent dye that serves as a versatile tool in biological research and drug development. Its inherent stability and hydrophilicity, conferred by sulfonate groups, make it an ideal candidate for a variety of applications in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to biological samples. While its NHS ester counterpart is primed for direct conjugation to primary amines, the carboxylic acid form offers researchers the flexibility to perform custom conjugations, utilize it in control experiments, or employ it in applications where the non-reactive form is advantageous, such as neuronal tracing. This guide provides an in-depth overview of Sulfo-Cy5 carboxylic acid, its properties, and detailed protocols for its use.

Core Properties of Sulfo-Cy5 Carboxylic Acid

The physicochemical and spectral properties of Sulfo-Cy5 carboxylic acid are summarized below, providing a foundation for its application in various experimental designs.

Physicochemical Properties
PropertyValueReference
Molecular Weight~750.89 g/mol [1]
SolubilityWater, DMSO, DMF[1]
Storage-20°C, protected from light[1]
Spectral Properties
PropertyValueReference
Excitation Maximum (λex)~646 - 648 nm[1][2]
Emission Maximum (λem)~662 - 671 nm[1][2]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ)~0.28[2]
Recommended Laser Line633 nm or 647 nm[1]

Key Applications

The non-activated nature of Sulfo-Cy5 carboxylic acid lends itself to several specialized applications:

  • Control Experiments: It serves as an excellent negative control in conjugation experiments to assess non-specific binding of the fluorophore.

  • Calibration: Its stable fluorescence and well-defined spectral properties make it suitable for calibrating fluorescence-based instrumentation.

  • Custom Conjugations: The terminal carboxylic acid group can be activated in situ to create custom reactive species for conjugation to a variety of biomolecules.[1]

  • Neuronal Tracing: Its high water solubility and bright fluorescence make it a candidate for intracellular filling of neurons to visualize their morphology.

Experimental Protocols

Activation of Sulfo-Cy5 Carboxylic Acid and Conjugation to Proteins

This protocol describes a two-step process for the covalent conjugation of Sulfo-Cy5 carboxylic acid to primary amines on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Sulfo-Cy5 carboxylic acid

  • Target protein with primary amines (e.g., antibody, enzyme)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Allow Sulfo-Cy5 carboxylic acid, EDC, and sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of Sulfo-Cy5 carboxylic acid in anhydrous DMSO or DMF.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

  • Activation of Sulfo-Cy5 Carboxylic Acid:

    • In a microcentrifuge tube, combine the desired amount of Sulfo-Cy5 carboxylic acid stock solution with Activation Buffer.

    • Add a 10-fold molar excess of the EDC solution to the Sulfo-Cy5 solution.

    • Add a 25-fold molar excess of the sulfo-NHS solution to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Protein Preparation:

    • Dissolve the target protein in Coupling Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Coupling Buffer using a desalting column.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy5 solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the conjugation reaction to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature to quench any unreacted dye.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS).

    • Collect the fractions containing the purified conjugate. The labeled protein will typically be in the first colored fractions to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification SulfoCy5 Sulfo-Cy5 Carboxylic Acid ActivatedSulfoCy5 Sulfo-Cy5 NHS Ester (Semi-stable intermediate) SulfoCy5->ActivatedSulfoCy5 Reacts with EDC EDC EDC->ActivatedSulfoCy5 Activates SulfoNHS Sulfo-NHS SulfoNHS->ActivatedSulfoCy5 Stabilizes LabeledProtein Labeled Protein (Stable Amide Bond) ActivatedSulfoCy5->LabeledProtein Reacts with Protein Target Protein (with Primary Amines) Protein->LabeledProtein Purification Desalting Column LabeledProtein->Purification FinalProduct Purified Sulfo-Cy5 Labeled Protein Purification->FinalProduct

Workflow for EDC/NHS activation of Sulfo-Cy5 carboxylic acid and protein conjugation.

Neuronal Tracing via Intracellular Filling (Theoretical Protocol)

This protocol provides a theoretical framework for using Sulfo-Cy5 carboxylic acid as an intracellular tracer for visualizing neuronal morphology. The exact parameters may require optimization based on the specific cell type and experimental setup.

Materials:

  • Sulfo-Cy5 carboxylic acid

  • Internal solution for patch pipette (e.g., standard intracellular recording solution)

  • Micropipette puller and microforge

  • Micromanipulator and injection system (e.g., patch-clamp setup)

  • Microscope with fluorescence imaging capabilities

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Preparation of the Dye Solution:

    • Dissolve Sulfo-Cy5 carboxylic acid directly into the internal patch pipette solution to a final concentration of 0.1-1.0 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.

  • Micropipette Preparation:

    • Pull glass capillaries to create micropipettes with a tip diameter appropriate for the target neurons (typically 1-2 µm).

    • Back-fill the micropipette with the Sulfo-Cy5-containing internal solution.

  • Intracellular Filling:

    • Under visual guidance (e.g., DIC or IR-DIC microscopy), approach the target neuron with the micropipette.

    • Establish a whole-cell patch-clamp configuration or perform sharp-electrode intracellular injection.

    • Allow the Sulfo-Cy5 to diffuse from the pipette into the neuron. The time required for adequate filling will vary depending on the size and complexity of the neuron (typically 15-60 minutes).

    • Monitor the filling process using fluorescence microscopy.

  • Tissue Fixation and Processing:

    • After the neuron is sufficiently filled, carefully withdraw the micropipette.

    • Fix the tissue by immersion or perfusion with 4% paraformaldehyde in PBS for 2-4 hours at room temperature or overnight at 4°C.

    • Wash the tissue several times with PBS to remove excess fixative.

    • (Optional) The tissue can be sectioned using a vibratome or cryostat for higher-resolution imaging.

  • Imaging and Analysis:

    • Mount the tissue or sections on a glass slide with an appropriate mounting medium.

    • Image the filled neuron using a confocal or epifluorescence microscope with appropriate filter sets for Cy5.

    • The captured images can be used for morphological reconstruction and analysis of the neuron's dendritic and axonal arborizations.

G cluster_prep Preparation cluster_injection Intracellular Delivery cluster_processing Tissue Processing cluster_imaging Analysis DyePrep Prepare Sulfo-Cy5 in Internal Solution PipettePrep Back-fill Micropipette DyePrep->PipettePrep Injection Microinjection/ Patch-Clamp PipettePrep->Injection TargetNeuron Target Neuron TargetNeuron->Injection FilledNeuron Neuron Filled with Dye Injection->FilledNeuron Fixation Fixation (e.g., 4% PFA) FilledNeuron->Fixation Sectioning Sectioning (Optional) Fixation->Sectioning Mounting Mounting Sectioning->Mounting Imaging Fluorescence Microscopy (Confocal/Epifluorescence) Mounting->Imaging Analysis Morphological Reconstruction Imaging->Analysis

General workflow for neuronal tracing using intracellular dye filling.

Conclusion

Sulfo-Cy5 carboxylic acid is a valuable fluorophore for researchers and drug development professionals. Its non-activated nature provides flexibility for custom bioconjugation strategies and makes it suitable for applications where a non-reactive dye is required. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective utilization of Sulfo-Cy5 carboxylic acid in a variety of research contexts. As with any experimental procedure, optimization of the provided protocols for specific applications is recommended to achieve the best results.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright and photostable fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The sulfonated form of Cy5 enhances its water solubility, making it ideal for use in aqueous buffers without the need for organic solvents.[2] While often available as a pre-activated N-hydroxysuccinimide (NHS) ester, Sulfo-Cy5 carboxylic acid offers a cost-effective alternative that can be activated for conjugation to primary amines on proteins using carbodiimide (B86325) chemistry.

This document provides detailed application notes and protocols for the activation of Sulfo-Cy5 carboxylic acid using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by its conjugation to proteins.

Principle of the Two-Step Carbodiimide-Mediated Conjugation

The conjugation of Sulfo-Cy5 carboxylic acid to primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on a protein is achieved through a two-step process to maximize efficiency and minimize unwanted protein-protein cross-linking.[3]

  • Activation of Sulfo-Cy5 Carboxylic Acid: EDC activates the carboxyl group of Sulfo-Cy5, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[4] To stabilize this reactive intermediate, Sulfo-NHS is added to convert it into a more stable, amine-reactive Sulfo-NHS ester.[3] This activation step is most efficient at a slightly acidic pH (4.5-7.2).[5]

  • Conjugation to the Protein: The activated Sulfo-Cy5 NHS ester is then reacted with the protein in a buffer with a pH of 7-8. At this pH, the primary amines on the protein are deprotonated and readily react with the NHS ester to form a stable amide bond.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of Sulfo-Cy5 to proteins. The data is compiled from protocols using pre-activated Sulfo-Cy5 NHS ester, which provides a reliable estimate for outcomes when using freshly activated Sulfo-Cy5 carboxylic acid.

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mLLabeling efficiency is significantly reduced at concentrations below 2 mg/mL.[6]
Molar Ratio of Dye to Protein (Initial Reaction) 5:1 to 20:1A 10:1 ratio is a good starting point for optimization.[1]
Optimal Degree of Substitution (DOS) for Antibodies 2-10Over-labeling can lead to fluorescence quenching and loss of protein activity.[1]
Activation Reaction pH 5.0 - 6.0Promotes efficient formation of the Sulfo-NHS ester.[5]
Conjugation Reaction pH 7.2 - 8.5Facilitates the reaction between the activated dye and primary amines on the protein.[7]
Activation Time 15 minutesThe time for EDC and Sulfo-NHS to react with the carboxylic acid.
Conjugation Time 1 - 2 hoursThe incubation time for the activated dye and the protein.[7]

Experimental Protocols

Materials and Reagents
  • Sulfo-Cy5 carboxylic acid

  • Protein to be labeled (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Protocol 1: Two-Step Activation and Conjugation

This protocol is designed for the activation of Sulfo-Cy5 carboxylic acid and subsequent conjugation to an amine-containing protein.

Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

  • Prepare a 10 mM stock solution of Sulfo-Cy5 carboxylic acid in anhydrous DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • Desired molar excess of Sulfo-Cy5 carboxylic acid stock solution.

    • Activation Buffer (0.1 M MES, pH 6.0).

  • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Add the EDC and Sulfo-NHS stock solutions to the Sulfo-Cy5 solution to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS.[5]

  • Incubate the reaction mixture for 15 minutes at room temperature, protected from light.

Step 2: Conjugation of Activated Sulfo-Cy5 to Protein

  • While the activation reaction is proceeding, prepare your protein solution in the Conjugation Buffer (0.1 M PBS, pH 7.2-7.4). Ensure the protein concentration is between 2-10 mg/mL.[6]

  • Add the activated Sulfo-Cy5 solution from Step 1 to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[7]

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Sulfo-Cy5-protein conjugate from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Collect the colored fractions corresponding to the labeled protein.

Protocol 2: Characterization of the Conjugate

Calculation of Degree of Substitution (DOS)

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A280 - (A650 × Correction Factor)] / εprotein

    • Where εprotein is the molar extinction coefficient of the protein at 280 nm. The correction factor for Sulfo-Cy5 at 280 nm is approximately 0.05.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A650 / εdye

    • Where εdye for Sulfo-Cy5 is approximately 250,000 M-1cm-1.

  • Calculate the DOS:

    • DOS = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Activation_Pathway cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) SulfoCy5_COOH Sulfo-Cy5 Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (unstable) SulfoCy5_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Activated_Dye Amine-Reactive Sulfo-Cy5 NHS Ester O_Acylisourea->Activated_Dye + Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_Dye Conjugate Sulfo-Cy5 Protein Conjugate (Stable Amide Bond) Activated_Dye->Conjugate + Protein Protein-NH2 Protein->Conjugate

Caption: Chemical pathway for the two-step activation and conjugation of Sulfo-Cy5 carboxylic acid.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Sulfo-Cy5-COOH in DMSO - EDC & Sulfo-NHS in Activation Buffer - Protein in Conjugation Buffer start->prep_reagents activation Activate Sulfo-Cy5-COOH with EDC and Sulfo-NHS (15 min @ RT, pH 5-6) prep_reagents->activation conjugation Add Activated Dye to Protein (1-2 hours @ RT, pH 7.2-8.5) activation->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purify Purify Conjugate (Desalting Column) quench->purify characterize Characterize Conjugate (Spectrophotometry for DOS) purify->characterize end End characterize->end

Caption: Experimental workflow for protein conjugation with Sulfo-Cy5 carboxylic acid.

References

Application Notes and Protocols for Sulfo-Cy5 Labeling using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Sulfo-Cy5, a bright and photostable cyanine (B1664457) dye, is a popular choice for near-infrared (NIR) fluorescence applications due to the low autofluorescence of biological samples in this spectral region.[1] This document provides detailed protocols and technical notes on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry for the covalent attachment of Sulfo-Cy5 to biomolecules.

Two primary strategies for Sulfo-Cy5 labeling are presented:

  • Labeling of Amine-Containing Biomolecules with Sulfo-Cy5 NHS Ester: This is the most common approach, where a commercially available, pre-activated Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester directly reacts with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.

  • Labeling of Carboxyl-Containing Biomolecules with Sulfo-Cy5 Amine using EDC/NHS Chemistry: This two-step method is employed when the target biomolecule presents carboxyl groups for conjugation. EDC and Sulfo-NHS are used to activate the carboxyl groups, which then react with an amine-functionalized Sulfo-Cy5.[2][3][4][5][6]

Chemical Principle of EDC/NHS Chemistry

EDC, in conjunction with Sulfo-NHS, facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[7][8] The reaction proceeds in two steps:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7][8]

  • Stabilization and Coupling: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester. This amine-reactive ester then readily couples with a primary amine, forming a covalent amide bond and releasing Sulfo-NHS.[2][3][4][6] The use of Sulfo-NHS increases the efficiency of the conjugation reaction.[8][9]

EDC_NHS_Chemistry cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization & Coupling Carboxyl_Group R-COOH (Biomolecule) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC Sulfo_NHS_Ester Sulfo-NHS Ester (Amine-Reactive) O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Biomolecule-Sulfo-Cy5 (Stable Amide Bond) Sulfo_NHS_Ester->Conjugate + Sulfo-Cy5-NH2 Amine_Dye Sulfo-Cy5-NH2

EDC/NHS Chemical Reaction Pathway.

Protocol 1: Labeling of Carboxyl-Containing Biomolecules with Sulfo-Cy5 Amine

This protocol is designed for biomolecules (e.g., proteins with abundant aspartic and glutamic acid residues, carboxylated nanoparticles) where primary amines are scarce or need to be preserved. It utilizes the two-step EDC/Sulfo-NHS activation of carboxyl groups for subsequent reaction with amine-modified Sulfo-Cy5.

Experimental Workflow

experimental_workflow_carboxyl Start Start: Carboxylated Biomolecule Buffer_Exchange 1. Buffer Exchange into Activation Buffer (MES, pH 4.5-6.0) Start->Buffer_Exchange Activation 2. Activation with EDC and Sulfo-NHS (15-30 min, Room Temperature) Buffer_Exchange->Activation Quenching_Removal 3. Quenching/Removal of Excess Reagents (e.g., 2-Mercaptoethanol (B42355), Desalting Column) Activation->Quenching_Removal pH_Adjustment 4. Buffer Exchange into Coupling Buffer (PBS, pH 7.2-8.0) Quenching_Removal->pH_Adjustment Coupling 5. Addition of Sulfo-Cy5 Amine (2 hours - overnight, RT or 4°C) pH_Adjustment->Coupling Purification 6. Purification of Labeled Biomolecule (e.g., Desalting Column, Dialysis) Coupling->Purification Characterization 7. Characterization (Spectrophotometry) Purification->Characterization End End: Sulfo-Cy5 Labeled Biomolecule Characterization->End

Workflow for Labeling Carboxyl Groups.
Materials

  • Biomolecule with accessible carboxyl groups

  • Sulfo-Cy5 amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution (optional): 2-Mercaptoethanol[7][8] or Hydroxylamine

  • Desalting columns (e.g., Sephadex G-25)

Quantitative Parameters for Carboxyl Labeling
ParameterRecommended RangeNotes
Activation pH 4.5 - 7.2MES buffer at pH 5-6 is optimal for the activation step.[4][7][10]
Coupling pH 7.0 - 8.0Reaction with primary amines is most efficient at a slightly basic pH.[7][10]
EDC Concentration 2 - 10 mMA starting point is a 10-fold molar excess over the biomolecule.[11]
Sulfo-NHS Concentration 5 - 10 mMTypically used at a 2-2.5 fold molar excess over EDC.[9][12]
Sulfo-Cy5 Amine 10-fold molar excessA 10-fold molar excess of the amine-containing dye to the biomolecule is a good starting point.[3]
Activation Time 15 - 30 minutesAt room temperature.[3][7]
Coupling Time 2 hours to overnightAt room temperature or 4°C.[2]
Detailed Protocol
  • Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines and carboxylates.

  • Activation: a. Equilibrate EDC and Sulfo-NHS to room temperature before use. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the biomolecule solution to the desired final concentrations (see table above). d. Incubate for 15-30 minutes at room temperature with gentle mixing.[3][7]

  • Removal of Excess Reagents: a. To quench the EDC reaction, 2-mercaptoethanol can be added to a final concentration of 20 mM.[7] b. Alternatively, and for a cleaner reaction, immediately purify the activated biomolecule using a desalting column equilibrated with Coupling Buffer. This removes excess EDC, Sulfo-NHS, and byproducts, and adjusts the pH for the coupling step.[7]

  • Coupling Reaction: a. Dissolve Sulfo-Cy5 amine in the Coupling Buffer. b. Add the Sulfo-Cy5 amine solution to the activated biomolecule. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Purification: a. Remove unreacted Sulfo-Cy5 amine and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13] b. Collect the fractions containing the labeled biomolecule.

Protocol 2: Labeling of Amine-Containing Biomolecules with Sulfo-Cy5 NHS Ester

This is a straightforward, one-step protocol for labeling proteins, antibodies, and other biomolecules containing primary amines.

Experimental Workflow

experimental_workflow_amine Start Start: Amine-Containing Biomolecule Buffer_Exchange 1. Buffer Exchange into Labeling Buffer (e.g., PBS, pH 8.0-9.0) Start->Buffer_Exchange Dye_Prep 2. Prepare Sulfo-Cy5 NHS Ester Stock Solution (in DMSO or DMF) Buffer_Exchange->Dye_Prep Coupling 3. Mix Biomolecule and Dye (30-60 min, Room Temperature) Dye_Prep->Coupling Purification 4. Purification of Labeled Biomolecule (e.g., Desalting Column, Dialysis) Coupling->Purification Characterization 5. Characterization (Spectrophotometry, DOS Calculation) Purification->Characterization End End: Sulfo-Cy5 Labeled Biomolecule Characterization->End

Workflow for Labeling Amine Groups.
Materials

  • Biomolecule with accessible primary amines (e.g., protein, antibody)

  • Sulfo-Cy5 NHS ester

  • Labeling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate, pH 8.3-8.5.[2][14]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Sephadex G-25)

Quantitative Parameters for Amine Labeling
ParameterRecommended RangeNotes
Labeling pH 8.0 - 9.0The amino group must be deprotonated to be reactive.[2][5][14]
Protein Concentration 2 - 10 mg/mLLabeling efficiency is significantly reduced at lower concentrations.[2][13]
Dye:Protein Molar Ratio 5:1 to 20:1A 10:1 ratio is a good starting point.[2][15] This needs to be optimized for each protein.
Reaction Time 30 - 60 minutesAt room temperature.[2]
DMSO in Reaction < 10% of total volumeHigh concentrations of organic solvents can denature proteins.[15]
Detailed Protocol
  • Biomolecule Preparation: a. Dissolve the biomolecule in the Labeling Buffer at a concentration of 2-10 mg/mL.[2][13] b. Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts. If necessary, perform buffer exchange via dialysis or a desalting column.[2] c. Adjust the pH of the protein solution to 8.0-9.0 if necessary.[2]

  • Dye Preparation: a. Shortly before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to make a 10 mM stock solution.[2]

  • Labeling Reaction: a. Add the calculated amount of Sulfo-Cy5 NHS ester stock solution to the biomolecule solution to achieve the desired molar ratio. b. Mix thoroughly and incubate for 30-60 minutes at room temperature, protected from light.[2]

  • Purification: a. Separate the labeled biomolecule from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2][13] b. Collect the colored fractions corresponding to the labeled protein.

Characterization of Labeled Biomolecules

The degree of substitution (DOS), or the average number of dye molecules per biomolecule, is a critical parameter.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~651 nm (for Sulfo-Cy5).[2]

  • Calculate DOS: The DOS can be calculated using the Beer-Lambert law. The optimal DOS for most antibodies is typically between 2 and 10.[2] Over-labeling can lead to reduced fluorescence (quenching) and impaired biological activity.[2]

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Incorrect pH.Ensure the pH of the reaction buffer is within the optimal range.[5]
Presence of interfering substances (e.g., Tris, glycine, azide).Perform buffer exchange to remove interfering substances.[2]
Low biomolecule concentration.Concentrate the biomolecule to at least 2 mg/mL.[2][13]
Inactive dye.Use freshly prepared dye solutions; store dye protected from light and moisture.[2]
Precipitation of Biomolecule High concentration of organic solvent.Keep the volume of DMSO/DMF added to the reaction below 10%.[15]
Over-labeling.Reduce the dye:biomolecule molar ratio or the reaction time.
Unexpected Fluorescence Presence of free dye.Ensure thorough purification of the conjugate.[5]

Storage of Labeled Conjugates

Store the purified Sulfo-Cy5 labeled biomolecules at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light.[15] The addition of a carrier protein (e.g., 0.1% BSA) can improve stability.[15]

References

Application Note: A Step-by-Step Guide to Labeling Antibodies with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Sulfo-Cyanine5 (Sulfo-Cy5) NHS ester. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye widely utilized for labeling proteins, peptides, and oligonucleotides.[] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] This direct labeling method is crucial for a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and in vivo imaging, as it simplifies experimental workflows and can improve data quality by reducing non-specific binding associated with secondary antibodies.[3][4][5]

This guide details the necessary reagents, equipment, and procedures for successful antibody conjugation, purification, and characterization.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

1. Antibody Preparation

The purity and buffer composition of the antibody solution are critical for successful labeling.

  • Buffer Requirements : The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[6] Buffers containing primary amines, like Tris or glycine, will compete with the antibody for reaction with the Sulfo-Cy5 NHS ester and must be removed.[6][7]

  • Removal of Interfering Substances : Stabilizing proteins like bovine serum albumin (BSA) or gelatin, as well as ammonium (B1175870) salts, must be removed from the antibody solution.[7][8] This can be accomplished through dialysis against PBS or by using antibody purification kits.[2]

  • Antibody Concentration : The antibody concentration should ideally be between 2-10 mg/mL for efficient labeling.[9] If the concentration is below 1 mg/mL, it is recommended to concentrate the antibody solution.[10]

2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution

Sulfo-Cy5 NHS ester is moisture-sensitive and should be handled accordingly.

  • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent condensation.[7]

  • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[6][11]

  • Vortex the solution until the dye is fully dissolved.[6] This stock solution should be used promptly as its reactivity decreases with storage.[6]

3. Antibody Labeling Reaction

The efficiency of the conjugation reaction is dependent on the pH and the molar ratio of dye to antibody.

  • pH Adjustment : For optimal labeling, the pH of the antibody solution should be adjusted to 8.5-9.0.[6] This can be achieved by adding 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution.[2] For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.

  • Molar Ratio Calculation : The optimal molar ratio of Sulfo-Cy5 to antibody can vary, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[8][11] The ideal ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling.

  • Reaction Incubation : Add the calculated volume of the Sulfo-Cy5 stock solution to the pH-adjusted antibody solution. Mix gently and incubate for 1 hour at room temperature (or 37°C), protected from light.[8]

4. Purification of the Labeled Antibody

Purification is necessary to remove unconjugated Sulfo-Cy5 dye.

  • Size Exclusion Chromatography : The most common method for purification is size exclusion chromatography using a desalting spin column, such as Sephadex G-25.[6][10]

  • Column Preparation : Prepare the spin column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.[12]

  • Sample Application and Elution : Apply the reaction mixture to the top of the column. Centrifuge the column to collect the purified, labeled antibody.[10] The larger antibody-dye conjugate will pass through the column, while the smaller, unconjugated dye molecules are retained.[13]

5. Characterization of the Labeled Antibody: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter to determine.[11] An optimal DOL is typically between 2 and 10.[6]

  • Spectrophotometric Measurement : Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of Sulfo-Cy5, which is approximately 650 nm (A650).[11]

  • DOL Calculation : The DOL can be calculated using the Beer-Lambert law and the following formula, which includes a correction factor for the dye's absorbance at 280 nm:[14][15]

    Protein Concentration (M) = [A280 - (A650 x CF280)] / ε_protein

    Dye Concentration (M) = A650 / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A280 and A650 are the absorbance values of the conjugate.

    • CF280 is the correction factor for Sulfo-Cy5 at 280 nm (typically ~0.04).[12]

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[11]

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (typically ~250,000 to 271,000 M⁻¹cm⁻¹).[11][12]

Data Presentation

ParameterRecommended ValueReference(s)
Antibody Buffer Amine-free (e.g., PBS)[6]
Antibody Solution pH (for labeling) 8.0 - 9.5[6][13]
Antibody Concentration 2 - 10 mg/mL[9]
Sulfo-Cy5 Stock Solution 10 mM in anhydrous DMSO or DMF[6]
Dye:Antibody Molar Ratio 5:1 to 20:1[8]
Reaction Time 1 hour[8]
Reaction Temperature Room Temperature or 37°C[8]
Purification Method Size Exclusion Spin Column (e.g., Sephadex G-25)[6]
Optimal Degree of Labeling (DOL) 2 - 10[6]
Sulfo-Cy5 Absorbance Max (λmax) ~650 nm[11]
Sulfo-Cy5 Molar Extinction Coefficient (ε_dye) ~270,000 M⁻¹cm⁻¹[12]
IgG Molar Extinction Coefficient (ε_protein) ~210,000 M⁻¹cm⁻¹[11]
Sulfo-Cy5 Correction Factor (CF280) ~0.04[12]

Mandatory Visualization

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Amine-free buffer, pH 7.2-7.4) pH_Adjust Adjust Antibody pH (to 8.5-9.0) Ab_Prep->pH_Adjust 1. Buffer Exchange & pH Adjustment Dye_Prep Sulfo-Cy5 NHS Ester (Dissolve in DMSO) Conjugation Incubate Antibody + Dye (1 hr, RT, dark) Dye_Prep->Conjugation 2. Add Dye pH_Adjust->Conjugation Purify Purify via Spin Column (Remove free dye) Conjugation->Purify 3. Purify Analyze Characterize Conjugate (Measure A280 & A650, Calc. DOL) Purify->Analyze 4. Analyze

References

Application Notes and Protocols: Sulfo-Cy5 Conjugation to Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 is a water-soluble, bright, far-red fluorescent dye ideal for labeling peptides and oligonucleotides. Its exceptional brightness and low non-specific binding make it a popular choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[][2] This document provides detailed protocols for the conjugation of Sulfo-Cy5 to peptides and oligonucleotides, methods for purification of the conjugates, and guidelines for determining the degree of labeling.

The two most common reactive forms of Sulfo-Cy5 are the N-hydroxysuccinimide (NHS) ester and the maleimide (B117702) derivative. Sulfo-Cy5 NHS ester is used for labeling primary amines (-NH2) present on the N-terminus of peptides or on amino-modified oligonucleotides.[3][4][5] Sulfo-Cy5 maleimide is used for labeling thiol groups (-SH), which can be found on cysteine residues in peptides or on thiol-modified oligonucleotides.[6][7][8]

Key Properties of Sulfo-Cy5

Quantitative data for Sulfo-Cy5 is crucial for successful conjugation and accurate interpretation of experimental results. The following table summarizes the key spectral properties of Sulfo-Cy5.

PropertyValueReference
Excitation Maximum (λex)646 - 649 nm[][9][10]
Emission Maximum (λem)661 - 672 nm[][2][9]
Molar Extinction Coefficient (ε)~250,000 - 271,000 M⁻¹cm⁻¹[][2]
Quantum Yield (Φ)~0.28[]
Molecular Weight (Maleimide)~872.26 g/mol [2]

Experimental Protocols

Protocol 1: Sulfo-Cy5 NHS Ester Conjugation to Peptides and Amino-Modified Oligonucleotides

This protocol describes the labeling of primary amines on peptides and oligonucleotides using Sulfo-Cy5 NHS ester. The reaction involves the formation of a stable amide bond between the NHS ester and the amine group.

Materials:

  • Peptide or amino-modified oligonucleotide

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][4]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[4][5]

  • Purification column (e.g., Sephadex G-25)[3][11] or HPLC system[12]

  • Spectrophotometer

Procedure:

  • Prepare Biomolecule Solution: Dissolve the peptide or oligonucleotide in the reaction buffer to a final concentration of 1-10 mg/mL.[3][5] The pH of the solution is critical and should be between 8.3 and 8.5 for optimal reaction efficiency.[4][5] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.[11][13]

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3][14]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the Sulfo-Cy5 NHS ester stock solution to the biomolecule solution.[3][15] The optimal ratio may need to be determined empirically.[3] Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[16]

  • Purification: Separate the labeled conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by reverse-phase HPLC.[3][11][12]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Peptide_Oligo Peptide/Oligonucleotide in Reaction Buffer (pH 8.3-8.5) Reaction_Mix Mix and Incubate (1-2 hours, RT, dark) Peptide_Oligo->Reaction_Mix Dye_Stock Sulfo-Cy5 NHS Ester in DMSO/DMF Dye_Stock->Reaction_Mix Purification Purify Conjugate (Size Exclusion or HPLC) Reaction_Mix->Purification Analysis Characterize Conjugate (Spectrophotometry) Purification->Analysis

Caption: Workflow for Sulfo-Cy5 maleimide conjugation.

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterSulfo-Cy5 NHS EsterSulfo-Cy5 Maleimide
Target Functional Group Primary Amines (-NH2)Thiols (-SH)
Biomolecule Peptides, Amino-OligosCys-Peptides, Thiol-Oligos
Reaction pH 8.3 - 8.5 [4][5]7.0 - 7.5
Molar Ratio (Dye:Biomolecule) 5:1 to 20:1 [3][15]10:1 to 20:1
Reaction Time 1 - 2 hours [16]2 - 4 hours
Reaction Temperature Room TemperatureRoom Temperature or 4°C

Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), or dye-to-biomolecule ratio, is a critical parameter for ensuring the quality and consistency of your conjugates. It can be determined using spectrophotometry.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (~649 nm, Amax). [3]2. Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law (A = εcl).

  • The DOL is the molar ratio of the dye to the biomolecule.

Formula for DOL Calculation:

  • Concentration of Dye (M) = Amax / (ε_dye * path length)

  • Concentration of Biomolecule (M) = [A280 - (Amax * CF)] / (ε_biomolecule * path length)

    • CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5).

  • DOL = Concentration of Dye / Concentration of Biomolecule

A recommended DOL for most antibodies is between 2 and 10. [3]For peptides and oligonucleotides, the optimal DOL will depend on the specific application and should be determined empirically.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH is within the optimal range for the specific chemistry. [4][5]
Presence of competing nucleophiles (e.g., Tris buffer, azide). [3][11]Use a non-reactive buffer like phosphate or bicarbonate.
Inactive dye.Use freshly prepared dye solutions. Store dye stocks properly at -20°C, protected from light and moisture. [3][13]
Low biomolecule concentration.For optimal labeling, the biomolecule concentration should be at least 2 mg/mL. [3][11]
Precipitation of Conjugate Over-labeling leading to aggregation.Reduce the molar excess of the dye in the conjugation reaction.
Hydrophobicity of the dye.While Sulfo-Cy5 is water-soluble, excessive labeling can increase hydrophobicity. Ensure adequate aqueous buffer conditions.

Signaling Pathway and Experimental Logic

The fundamental principle behind Sulfo-Cy5 conjugation is the creation of a stable covalent bond between the fluorescent dye and the target biomolecule. This allows the biomolecule to be tracked and quantified in various biological assays.

Logical Relationship of Conjugation and Application

G cluster_conjugation Conjugation cluster_application Application cluster_outcome Outcome Biomolecule Peptide or Oligonucleotide Conjugate Fluorescently Labeled Biomolecule Biomolecule->Conjugate Dye Sulfo-Cy5 (NHS or Maleimide) Dye->Conjugate Imaging Cellular Imaging Conjugate->Imaging Flow_Cytometry Flow Cytometry Conjugate->Flow_Cytometry FRET FRET Assays Conjugate->FRET Detection Detection and Quantification Imaging->Detection Flow_Cytometry->Detection FRET->Detection

Caption: Logic of biomolecule conjugation for downstream applications.

References

Application Notes and Protocols for Sulfo-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy5, a bright and photostable far-red fluorescent dye, for various fluorescence microscopy applications. Detailed protocols for antibody conjugation and immunofluorescence staining are provided to enable researchers to effectively utilize this powerful tool in their studies.

Introduction to Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye that is an excellent choice for labeling proteins, peptides, and oligonucleotides.[1][] Its enhanced water solubility, due to the presence of sulfonate groups, makes it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[][3] The dye exhibits bright fluorescence, high photostability, and low nonspecific binding, making it a versatile tool for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4] A key advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region, leading to high-contrast imaging.[1]

Key Properties and Characteristics

The spectral properties of Sulfo-Cy5 are well-suited for standard fluorescence microscopy setups, particularly those equipped with a 633 nm or 647 nm laser line.[1] The dye's fluorescence is pH-insensitive over a wide range (pH 4-10), ensuring stable performance in various biological buffers.[1]

Spectral and Physicochemical Properties of Sulfo-Cy5
PropertyValueReference
Excitation Maximum (λex)~646 nm[3][5]
Emission Maximum (λem)~662 nm[3][5]
Molar Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield (Φ)0.28[5][6]
Stokes Shift~16 nm[3]
Water SolubilityHigh[4][6]
PhotostabilityHigh[3][4]

Applications in Fluorescence Microscopy

Sulfo-Cy5 is a versatile dye for various fluorescence microscopy techniques due to its brightness and high signal-to-noise ratio.[3][7][8][9][10][11] Its primary applications include:

  • Immunofluorescence (IF): Sulfo-Cy5 conjugated to secondary antibodies is widely used for the detection of specific proteins in fixed and permeabilized cells and tissues.

  • Cell Surface Labeling: Direct conjugation of Sulfo-Cy5 to primary antibodies or ligands allows for the visualization of cell surface receptors and other molecules on live or fixed cells.

  • Super-Resolution Microscopy: Sulfo-Cy5 is a suitable fluorophore for techniques like STORM (Stochastic Optical Reconstruction Microscopy) due to its blinking properties in the presence of thiols.[4]

Experimental Protocols

Here we provide detailed protocols for the conjugation of Sulfo-Cy5 NHS ester to antibodies and a general protocol for immunofluorescence staining.

Protocol 1: Labeling of Antibodies with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of antibodies with Sulfo-Cy5 NHS ester, which readily reacts with primary amines on the protein to form a stable covalent bond.[12]

Materials:

  • Antibody (protein) solution (2-10 mg/mL in amine-free buffer like PBS)[12][13]

  • Sulfo-Cy5 NHS ester[4]

  • Anhydrous Dimethylsulfoxide (DMSO)[14]

  • 1 M Sodium Bicarbonate, pH 8.5-9.5[14]

  • Purification column (e.g., Sephadex G-25)[12][13]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine (B1666218) are present, dialyze the antibody against PBS.[12][13]

    • Adjust the antibody concentration to 2-10 mg/mL.[13]

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.[13][14]

  • Prepare the Sulfo-Cy5 NHS Ester Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Determine the optimal molar ratio of dye to antibody. Ratios of 5:1, 10:1, 15:1, or 20:1 are commonly used.[14]

    • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[14]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[12][13]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The first colored fraction will be the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.[15]

    • Calculate the DOL using the molar extinction coefficients of the antibody and Sulfo-Cy5.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage.[14] Add a carrier protein like BSA (0.1%) for increased stability.[14]

DOT Script for Antibody Labeling Workflow:

Antibody_Labeling_Workflow Ab Antibody Solution (Amine-free buffer, pH 8.5-9.5) Mix Mix and Incubate (1 hr, RT) Ab->Mix Dye Sulfo-Cy5 NHS Ester (in DMSO) Dye->Mix Purify Purification (Size-Exclusion Chromatography) Mix->Purify Conjugate Sulfo-Cy5 Labeled Antibody Purify->Conjugate Store Storage (4°C or -20°C) Conjugate->Store Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.3% Triton X-100) Fix->Perm Block Blocking (BSA/Serum) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Sulfo-Cy5 Secondary Ab Incubation PrimaryAb->SecondaryAb Mount Counterstain and Mount SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Target for IF with Sulfo-Cy5) Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response Nucleus->Response

References

Sulfo-Cy5: Applications in Flow Cytometry for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological research, particularly in the field of flow cytometry.[1] Its bright fluorescence, high photostability, and minimal background autofluorescence in the far-red spectrum make it an ideal choice for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1] The key spectral properties of Sulfo-Cy5 are an excitation maximum of approximately 646 nm and an emission maximum of around 662 nm, making it compatible with the common 633 nm or 647 nm laser lines found on most flow cytometers.[1][2]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 in various flow cytometry applications, including immunophenotyping, apoptosis detection, and cell proliferation analysis. These protocols are intended for researchers, scientists, and drug development professionals.

Application 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

Immunophenotyping is a powerful technique used to identify and quantify different cell populations in a heterogeneous sample, such as PBMCs. By using antibodies conjugated to fluorescent dyes like Sulfo-Cy5, specific cell surface markers can be targeted to delineate various lymphocyte subsets.

Quantitative Data Presentation

The following table presents representative data from a flow cytometry experiment analyzing human PBMCs stained with a panel of fluorescently labeled antibodies, including a Sulfo-Cy5 conjugated antibody against a specific cell surface marker.

Cell PopulationMarkerPercentage of Lymphocytes (%)
T CellsCD3+70.2
T Helper CellsCD3+ CD4+45.5
Cytotoxic T CellsCD3+ CD8+24.7
B CellsCD19+15.3
Natural Killer (NK) CellsCD3- CD56+12.1
Target Population CDX-Sulfo-Cy5+ 8.9
Experimental Protocol: Immunophenotyping of PBMCs

This protocol outlines the steps for staining human PBMCs with a Sulfo-Cy5 conjugated antibody for flow cytometric analysis.

Materials:

  • Freshly isolated human PBMCs

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc block reagent (e.g., Human TruStain FcX™)

  • Sulfo-Cy5 conjugated primary antibody (e.g., Anti-Human CD4-Sulfo-Cy5)

  • Other fluorescently labeled antibodies for multicolor analysis (e.g., FITC anti-CD3, PE anti-CD8)

  • 7-Aminoactinomycin D (7-AAD) or other viability dye

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of freshly isolated PBMCs.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking:

    • To prevent non-specific antibody binding, add an Fc block reagent to the cell suspension.

    • Incubate for 10-15 minutes at 4°C.

  • Cell Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.

    • Add the predetermined optimal concentration of the Sulfo-Cy5 conjugated primary antibody and other antibodies in the panel.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Viability Staining and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye, such as 7-AAD, just before analysis to exclude dead cells.

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

Experimental Workflow: Immunophenotyping

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition pbmc Isolate PBMCs wash1 Wash with PBS pbmc->wash1 resuspend1 Resuspend in Staining Buffer wash1->resuspend1 fc_block Fc Receptor Block resuspend1->fc_block add_abs Add Sulfo-Cy5 & Other Antibodies fc_block->add_abs incubate Incubate at 4°C add_abs->incubate wash2 Wash Cells incubate->wash2 add_viability Add Viability Dye wash2->add_viability acquire Acquire on Flow Cytometer add_viability->acquire

Caption: Workflow for immunophenotyping of PBMCs with Sulfo-Cy5 conjugated antibodies.

Application 2: Apoptosis Detection using Sulfo-Cy5 Annexin V

Apoptosis, or programmed cell death, is a critical biological process. A key hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, can be conjugated to Sulfo-Cy5 to detect apoptotic cells by flow cytometry.[3]

Quantitative Data Presentation

The following table shows representative data from an apoptosis assay on Jurkat cells treated with an apoptosis-inducing agent. Cells were stained with Sulfo-Cy5 Annexin V and a viability dye (e.g., Propidium Iodide, PI).

Cell PopulationQuadrantUntreated Control (%)Treated Sample (%)
ViableAnnexin V- / PI-95.140.2
Early ApoptoticAnnexin V+ / PI-2.535.8
Late Apoptotic / NecroticAnnexin V+ / PI+1.218.5
NecroticAnnexin V- / PI+1.25.5
Experimental Protocol: Apoptosis Detection

This protocol describes the staining of apoptotic cells using a Sulfo-Cy5 Annexin V conjugate.

Materials:

  • Cell suspension (e.g., Jurkat cells, treated and untreated)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Sulfo-Cy5 Annexin V conjugate

  • Propidium Iodide (PI) or other viability dye

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells using a desired method. Include an untreated control.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add 5 µL of Sulfo-Cy5 Annexin V to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Washing and Viability Staining:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step as Annexin V binding is calcium-dependent and reversible.

    • Add 5 µL of PI solution just before analysis.

  • Data Acquisition:

    • Analyze the samples immediately on a flow cytometer.

Signaling Pathway: Extrinsic Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_detection Flow Cytometry Detection FasL Fas Ligand FasR Fas Receptor (CD95) FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis PS Phosphatidylserine Translocation Caspase3->PS AnnexinV Sulfo-Cy5 Annexin V Binding PS->AnnexinV

Caption: Extrinsic apoptosis pathway leading to phosphatidylserine exposure.

Application 3: Cell Proliferation Analysis by Dye Dilution

Cell proliferation can be monitored by labeling cells with a fluorescent dye that is partitioned equally between daughter cells upon division. As cells proliferate, the fluorescence intensity per cell decreases by half with each generation. Sulfo-Cy5, with its high signal intensity, can be used as a cell proliferation dye.

Quantitative Data Presentation

The following table shows representative data from a cell proliferation assay where cells were labeled with a Sulfo-Cy5 based proliferation dye and stimulated to divide.

GenerationMean Fluorescence Intensity (MFI)Percentage of Cells (%)
0 (Undivided)85,00010.5
142,50025.2
221,25038.1
310,62520.7
45,3125.5
Experimental Protocol: Cell Proliferation Assay

This protocol provides a general method for tracking cell proliferation using a Sulfo-Cy5 based dye.[4][5]

Materials:

  • Cells of interest in a single-cell suspension

  • Sterile PBS

  • Sulfo-Cy5 based cell proliferation dye (e.g., CellTrace™ Far Red)

  • Complete culture medium

  • Stimulating agent (e.g., mitogen or specific antigen)

Procedure:

  • Cell Labeling:

    • Wash cells twice with sterile PBS to remove any serum proteins.

    • Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

    • Add the Sulfo-Cy5 based proliferation dye to the desired final concentration (titration is recommended).

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of complete culture medium and incubate for 5 minutes.

    • Wash the cells twice with complete culture medium.

  • Cell Culture and Stimulation:

    • Resuspend the labeled cells in complete culture medium.

    • Add the appropriate stimulus to induce proliferation.

    • Culture the cells for the desired period (e.g., 3-7 days).

  • Data Acquisition:

    • Harvest the cells at different time points.

    • Analyze the samples on a flow cytometer, measuring the Sulfo-Cy5 fluorescence.

    • Use an unlabeled control to set the background fluorescence.

Experimental Workflow: Cell Proliferation Assay

G cluster_labeling Cell Labeling cluster_culture Cell Culture cluster_analysis Analysis wash1 Wash Cells with PBS add_dye Add Sulfo-Cy5 Proliferation Dye wash1->add_dye incubate1 Incubate at 37°C add_dye->incubate1 quench Quench with Media incubate1->quench wash2 Wash Cells quench->wash2 stimulate Stimulate Proliferation wash2->stimulate culture Culture for 3-7 Days stimulate->culture harvest Harvest Cells culture->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze Proliferation Peaks acquire->analyze

Caption: Workflow for cell proliferation analysis using a Sulfo-Cy5 dye dilution method.

Conclusion

Sulfo-Cy5 is a versatile and robust fluorescent dye for a wide range of flow cytometry applications. Its far-red emission minimizes issues with autofluorescence, leading to improved signal-to-noise ratios and more sensitive detection. The protocols provided here offer a foundation for utilizing Sulfo-Cy5 conjugated reagents for immunophenotyping, apoptosis detection, and cell proliferation analysis, enabling researchers to gain deeper insights into complex cellular processes. As with any experimental procedure, optimization of reagent concentrations and incubation times for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye increasingly utilized for in vivo imaging applications. Its favorable spectral properties, including an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, fall within the near-infrared (NIR) window, where light absorption and scattering by biological tissues are significantly reduced.[1] This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum. The presence of sulfonate groups enhances its hydrophilicity, which can influence biodistribution and clearance profiles of labeled probes.[]

These application notes provide a comprehensive overview of the use of Sulfo-Cy5 for in vivo imaging, including detailed protocols for probe labeling, animal preparation, and imaging procedures.

Key Applications

Sulfo-Cy5 labeled probes are versatile tools for a range of in vivo studies, including:

  • Tumor Imaging and Cancer Research: Targeted delivery of Sulfo-Cy5 labeled antibodies, peptides, or nanoparticles enables the visualization of tumors, facilitating studies on tumor growth, metastasis, and therapeutic response.

  • Biodistribution Studies: Tracking the accumulation and clearance of novel drugs, delivery vehicles, and biologics in various organs and tissues over time is crucial in preclinical development.

  • Inflammation and Immune Response Monitoring: Probes targeting specific markers of inflammation can be labeled with Sulfo-Cy5 to non-invasively monitor disease progression and the efficacy of anti-inflammatory therapies.

Data Presentation

Sulfo-Cy5 Properties
PropertyValueReference
Excitation Maximum (λex)~646 nm[]
Emission Maximum (λem)~662 nm[]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ)~0.28[]
SolubilityHigh in water[]
Illustrative In Vivo Performance of Cyanine (B1664457) Dye Labeled Probes

Note: Specific quantitative in vivo performance data for Sulfo-Cy5 labeled probes can be highly dependent on the probe, animal model, and imaging system. The following tables provide illustrative data from studies using Sulfo-Cy5 or closely related cyanine dyes to demonstrate typical performance metrics.

Table 1: Illustrative Biodistribution of a Sulfo-Cy5 Labeled Nanoparticle in a Colorectal Cancer Mouse Model (5h post-injection)

OrganRelative Fluorescence Uptake (% TFU)Organ-to-Tumor Ratio
Tumor22.9 ± 0.81.00
Liver54.0 ± 12.02.36
Kidney11.0 ± 0.50.48
Spleen3.5 ± 0.50.15
Lung5.5 ± 0.70.24
Pancreas3.1 ± 0.50.14

%TFU = Percentage of Total Fluorescence Uptake. Data is illustrative and adapted from a study on Sulfo-Cy5 labeled nanoparticles.[3]

Table 2: Illustrative Tumor-to-Background Ratios (TBR) for a Cy5-Labeled Aptamer in a Lung Carcinoma Mouse Model

Time Post-InjectionTumor-to-Background Ratio (TBR)
30 min~2.5
1 h~3.0
2 h~4.0
4 h~4.5

Data is illustrative and based on a study using a Cy5-labeled aptamer.[4] The background was measured from a non-tumor bearing area.

Table 3: Illustrative Tissue Penetration Depth of Near-Infrared Dyes

Wavelength RangeEstimated Penetration Depth
NIR-I (700-900 nm)Several millimeters to >1 cm
NIR-II (1000-1700 nm)Up to 2.5 mm (in mouse skull)

Penetration depth is highly dependent on tissue type and imaging system. Data is illustrative of the general capabilities of NIR imaging.[5][6]

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies with Sulfo-Cy5 NHS Ester

This protocol describes the covalent labeling of proteins (e.g., antibodies) with amine-reactive Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and stir bars (optional)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7]

    • Ensure the pH of the protein solution is between 8.5 and 9.0 for optimal labeling.[8] If necessary, adjust the pH using 1 M sodium bicarbonate.

    • The protein solution must be free of primary amines (e.g., Tris buffer) and ammonium (B1175870) salts.[8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Add anhydrous DMSO to the vial to make a 10 mM stock solution.[7] Mix well by vortexing. This solution should be prepared fresh.

  • Labeling Reaction:

    • Slowly add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution while gently stirring or vortexing.

    • The recommended molar ratio of dye to protein is typically between 5:1 and 15:1. This should be optimized for the specific protein to achieve the desired degree of labeling (DOL). An optimal DOL for most antibodies is between 2 and 10.[7]

    • Incubate the reaction mixture at room temperature for 1 hour with continuous stirring or rotation, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted free dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

    • The first colored band to elute from the column is the Sulfo-Cy5 labeled protein.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at ~646 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~271,000 cm⁻¹M⁻¹).

      • CF_280 is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5 dyes).

  • Storage:

    • Store the purified Sulfo-Cy5 labeled protein at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Imaging of Sulfo-Cy5 Labeled Probes in a Mouse Model

This protocol provides a general workflow for in vivo imaging of a Sulfo-Cy5 labeled probe in a mouse model.

Materials:

  • Mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Sulfo-Cy5 labeled probe

  • Sterile vehicle (e.g., PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).

    • Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.

    • To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[1]

  • Probe Administration:

    • Dilute the Sulfo-Cy5 labeled probe to the desired concentration in a sterile vehicle.

    • A typical dose for an antibody-based probe is 1-2 nmol per mouse.[1] The optimal dose should be determined empirically for each new probe.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]

  • In Vivo Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window for target accumulation and background clearance.[1]

    • Use appropriate filter sets for Sulfo-Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[1]

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a non-target background area (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol details the steps for assessing the distribution of the Sulfo-Cy5 labeled probe in various organs after the final in vivo imaging time point.

Materials:

  • In vivo imaged mice

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

  • Petri dishes or a black surface for organ imaging

Procedure:

  • Euthanasia and Tissue Harvesting:

    • Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the target tissue (e.g., tumor).

  • Ex Vivo Image Acquisition:

    • Arrange the dissected organs in the imaging chamber on a non-fluorescent surface.

    • Acquire a fluorescence image using the same imaging parameters as the in vivo acquisition.

  • Data Quantification:

    • Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.

    • To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve must be created by imaging known concentrations of the Sulfo-Cy5 labeled compound.[1]

    • Convert the fluorescence intensity of each organ to the amount of the compound using the standard curve and normalize it to the organ weight.

Mandatory Visualizations

G Experimental Workflow for In Vivo Imaging with Sulfo-Cy5 Probes cluster_0 Probe Preparation cluster_1 In Vivo Imaging cluster_2 Ex Vivo Analysis p1 Protein/Antibody in Amine-Free Buffer p3 Labeling Reaction (pH 8.5-9.0, 1h, RT) p1->p3 p2 Sulfo-Cy5 NHS Ester in DMSO p2->p3 p4 Purification (Size-Exclusion Chromatography) p3->p4 p5 Characterization (DOL Calculation) p4->p5 i2 Probe Administration (i.v. Injection) p5->i2 Labeled Probe i1 Animal Preparation (Anesthesia, Low-Fluorescence Diet) i1->i2 i3 Longitudinal Imaging (Multiple Time Points) i2->i3 i4 Data Analysis (ROI, TBR) i3->i4 e1 Euthanasia & Tissue Harvest i3->e1 Final Time Point e2 Ex Vivo Organ Imaging e1->e2 e3 Data Quantification (%ID/g) e2->e3

Caption: Workflow for in vivo imaging with Sulfo-Cy5 probes.

G Signaling Pathway for Targeted Probe Accumulation cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment probe Sulfo-Cy5 Labeled Probe extravasation Extravasation (EPR Effect) probe->extravasation binding Binding to Target Receptor on Tumor Cell Surface extravasation->binding internalization Internalization (Optional) binding->internalization accumulation Signal Accumulation binding->accumulation internalization->accumulation

Caption: Targeted probe accumulation in a tumor.

References

Calculating the Degree of Labeling for Sulfo-Cy5 Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins, particularly antibodies, is a cornerstone technique in a wide array of life science research and diagnostic applications. Sulfo-Cyanine5 (Sulfo-Cy5), a bright and water-soluble fluorescent dye, is frequently utilized for labeling biomolecules due to its intense fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1][] A critical parameter for ensuring the quality and reproducibility of these conjugates is the Degree of Labeling (DOL), which represents the average number of dye molecules covalently bound to a single protein molecule.[3] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially compromise the biological activity of the protein.[3] This document provides a detailed protocol for calculating the DOL of Sulfo-Cy5 conjugated to proteins, such as antibodies.

Principle of DOL Calculation

The determination of the DOL is achieved spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins exhibit maximum absorbance, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.

  • ~646 nm: The maximum absorbance wavelength (λmax) of the Sulfo-Cy5 dye.[][4][5]

By applying the Beer-Lambert law, the concentrations of the protein and the dye in the conjugate solution can be determined. A correction factor is essential to account for the absorbance of the Sulfo-Cy5 dye at 280 nm, which, if ignored, would lead to an overestimation of the protein concentration.[6]

Key Parameters for DOL Calculation

Accurate calculation of the DOL requires the following parameters. These values are summarized in Table 1 for easy reference.

ParameterSymbolValue
Molar Extinction Coefficient of Sulfo-Cy5 at ~646 nmε_dye_271,000 M⁻¹cm⁻¹[][4][5]
Correction Factor for Sulfo-Cy5 at 280 nmCF₂₈₀0.04[4][5]
Molar Extinction Coefficient of Protein at 280 nmε_protein_Varies by protein (e.g., for IgG: ~210,000 M⁻¹cm⁻¹)[5]

Table 1: Spectroscopic Properties for DOL Calculation.

Experimental Protocols

I. Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol outlines the general procedure for labeling a protein with Sulfo-Cy5 NHS ester. The optimal dye-to-protein molar ratio for the reaction may need to be determined empirically, with common starting ratios ranging from 5:1 to 20:1.[3]

Materials:

  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against an appropriate buffer like PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.[7] b. Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate: It is crucial to remove any unconjugated dye from the labeled protein to ensure accurate DOL calculation.[6] Size-exclusion chromatography is a commonly used method for this purpose.[8][9] a. Equilibrate the size-exclusion column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4). b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained and elute later. d. Collect the fractions containing the colored protein conjugate.

II. Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Measure Absorbance: a. Using a spectrophotometer, measure the absorbance of the purified Sulfo-Cy5 protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, approximately 646 nm (A_max_). b. Use the elution buffer (PBS) as a blank. c. If the absorbance readings are too high (generally above 2.0), dilute the conjugate solution with a known volume of PBS and re-measure. Remember to account for this dilution factor in the subsequent calculations.[6]

  • Calculate the Degree of Labeling (DOL):

    Step 1: Calculate the molar concentration of the dye.

    • A_max_ : Absorbance at ~646 nm

    • ε_dye_ : Molar extinction coefficient of Sulfo-Cy5 (271,000 M⁻¹cm⁻¹)

    • path length : Cuvette path length in cm (typically 1 cm)

    Step 2: Calculate the corrected absorbance of the protein at 280 nm.

    [Protein] (M) = Corrected A₂₈₀ / (ε_protein_ * path length)

    DOL = [Dye] / [Protein]

Example Calculation

Scenario: An IgG antibody (ε_protein_ at 280 nm = 210,000 M⁻¹cm⁻¹) is labeled with Sulfo-Cy5. The absorbance of the purified conjugate is measured in a 1 cm path length cuvette.

Measured Absorbance Values:

  • A₂₈₀ = 1.2

  • A_max_ (at 646 nm) = 0.6

Calculations:

  • [Dye] = 0.6 / (271,000 M⁻¹cm⁻¹ * 1 cm) = 2.21 x 10⁻⁶ M

  • Corrected A₂₈₀ = 1.2 - (0.6 * 0.04) = 1.2 - 0.024 = 1.176

  • [Protein] = 1.176 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 5.60 x 10⁻⁶ M

  • DOL = (2.21 x 10⁻⁶ M) / (5.60 x 10⁻⁶ M) ≈ 3.95

Result: The Degree of Labeling for this Sulfo-Cy5-IgG conjugate is approximately 3.95.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2 hours at Room Temperature Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Purified Conjugate SEC->Collect Measure Measure A280 and Amax Collect->Measure Calculate Calculate DOL Measure->Calculate

Caption: Experimental workflow for calculating the Degree of Labeling.

G Protein Protein H₂N― SulfoCy5 Sulfo-Cy5 NHS Ester R-C(=O)O-N(C=O)₂ Reaction pH 8.3-8.5 Conjugate Sulfo-Cy5 Conjugate R-C(=O)NH―Protein Reaction->Conjugate:amide NHS N-Hydroxysuccinimide HO-N(C=O)₂ Reaction->NHS:leaving

Caption: Reaction of Sulfo-Cy5 NHS ester with a primary amine on a protein.

References

Purification of Sulfo-Cy5 Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes, such as Sulfo-Cy5, is a fundamental technique in biomedical research and drug development. Sulfo-Cy5, a bright and photostable far-red fluorescent dye, enables the sensitive detection and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and receptor-ligand binding studies.[1]

Following the labeling reaction, a heterogeneous mixture containing the desired protein-dye conjugate, unconjugated (free) dye, and potentially aggregated or denatured protein is generated. The removal of these impurities is critical for obtaining accurate and reproducible results. This document provides detailed protocols for the purification of Sulfo-Cy5 labeled proteins using common chromatography techniques and offers guidance on quality control and troubleshooting.

Principles of Purification Methods

The selection of a purification strategy depends on the physicochemical properties of the target protein, the scale of the purification, and the required level of purity. The most common methods for purifying labeled proteins are size exclusion, ion-exchange, and affinity chromatography.

Size Exclusion Chromatography (SEC)

Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size).[2][3] The chromatography column is packed with a porous resin. Larger molecules, such as the labeled protein, are excluded from the pores and travel through the column more quickly, eluting first.[4] Smaller molecules, like the unconjugated Sulfo-Cy5 dye, enter the pores, extending their path through the column and causing them to elute later.[2][4] This method is gentle, preserving the native structure and function of the protein, and is effective for buffer exchange.[5]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge at a given pH.[6] The stationary phase consists of a resin with covalently attached charged functional groups. Anionic exchange resins are positively charged and bind to negatively charged proteins, while cationic exchange resins are negatively charged and bind to positively charged proteins. The covalent attachment of Sulfo-Cy5, which is negatively charged, to a protein will alter its overall charge, potentially enhancing its binding to an anion exchange resin.[7] Bound proteins are typically eluted by increasing the salt concentration or changing the pH of the buffer to disrupt the electrostatic interactions.[6] It is important to note that the location of the dye on the protein surface can influence its retention behavior in IEX.[7]

Affinity Chromatography (AC)

Affinity chromatography is a highly selective technique that exploits a specific and reversible binding interaction between the target protein and an immobilized ligand.[8][9] A common strategy involves the use of a recombinant protein engineered with an affinity tag, such as a polyhistidine (His-tag) or glutathione-S-transferase (GST) tag.[10] The tagged protein is captured on a resin containing a ligand that specifically binds the tag (e.g., nickel ions for a His-tag).[8] After washing away unbound contaminants, the purified tagged (and labeled) protein is eluted by changing the buffer conditions to disrupt the tag-ligand interaction.[8]

Comparison of Purification Methods

The choice of purification method will depend on the specific requirements of the downstream application. The following table summarizes key quantitative parameters for the described techniques.

ParameterSize Exclusion Chromatography (Spin Column)Size Exclusion Chromatography (Gravity/FPLC)Ion-Exchange Chromatography (IEX)Affinity Chromatography (AC)
Principle Separation by size[2]Separation by size[3]Separation by charge[6]Specific binding interaction[8]
Typical Protein Recovery >90%80-95%70-90%>95%
Purity Good to ExcellentExcellentHighVery High
Free Dye Removal ExcellentExcellentGoodExcellent
Processing Time < 15 minutes[11]30-90 minutes30-60 minutes per run30-90 minutes
Sample Volume 10 µg - 5 mg100 µg - 100+ mg10 µg - 100+ mg10 µg - 100+ mg
Pros Fast, easy to use, high recoveryHigh resolution, buffer exchange capabilityHigh capacity, high resolutionHighest selectivity, single-step purity
Cons Limited resolution, potential for dilutionRequires a chromatography system, sample dilutionCan be protein-dependent, requires optimizationRequires a tagged protein, potential for ligand leaching

Experimental Protocols

Protein Preparation for Labeling

Successful labeling and purification begin with a high-quality protein sample.

  • Buffer Selection: Ensure the protein is in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the Sulfo-Cy5 NHS ester. Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES at a pH of 8.0-9.0.[12][13]

  • Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[12] If necessary, concentrate the protein using spin concentrators.

  • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange into the labeling buffer using dialysis or a desalting column.

Sulfo-Cy5 Labeling of Proteins

This protocol is for labeling with Sulfo-Cy5 NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.

  • Prepare Sulfo-Cy5 Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[14]

  • Labeling Reaction: Add the Sulfo-Cy5 stock solution to the prepared protein solution. A molar ratio of 5:1 to 20:1 (dye:protein) is a good starting point for optimization.[13]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[13]

Purification Protocol 1: Spin Column (Size Exclusion)

This method is rapid and ideal for small-scale purifications.

  • Column Preparation: Snap off the bottom closure of a spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Equilibration: Add 500 µL of a suitable storage buffer (e.g., PBS) to the column and centrifuge at 1,500 x g for 2 minutes. Repeat this step twice, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated spin column into a clean collection tube. Carefully load the labeling reaction mixture onto the center of the resin bed.

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes. The eluate contains the purified Sulfo-Cy5 labeled protein. The free dye remains in the column.

Purification Protocol 2: Affinity Chromatography (for His-tagged proteins)

This protocol provides high purity for His-tagged proteins.

  • Resin Preparation: Gently resuspend the Nickel (Ni-NTA) resin and transfer the desired amount to a column or tube.

  • Equilibration: Wash the resin with 5-10 column volumes of binding buffer (e.g., PBS with 10-20 mM imidazole (B134444), pH 7.4).

  • Sample Binding: Apply the labeling reaction mixture to the equilibrated resin. Incubate for 30-60 minutes at 4°C with gentle mixing.

  • Washing: Wash the resin with 10-20 column volumes of wash buffer (e.g., PBS with 20-40 mM imidazole, pH 7.4) to remove unbound dye and other contaminants.

  • Elution: Elute the purified His-tagged, Sulfo-Cy5 labeled protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) or a low pH buffer. Collect the eluate in fractions.

Quality Control: Degree of Labeling (DOL)

After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL). An optimal DOL for antibodies is typically between 2 and 10.[12][13]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A_280_) and 650 nm (A_650_).

  • Calculate Concentrations:

    • Protein Concentration (M) = [A_280_ - (A_650_ × 0.05)] / ε_protein_

      • Where ε_protein_ is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) and 0.05 is the correction factor for Sulfo-Cy5 absorbance at 280 nm.[4]

    • Dye Concentration (M) = A_650_ / ε_dye_

      • Where ε_dye_ for Sulfo-Cy5 is approximately 250,000 M⁻¹cm⁻¹.[14]

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Recovery - Protein degradation- Protein precipitation- Non-optimal elution conditions- Add protease inhibitors to buffers.[8][15]- Reduce the dye-to-protein ratio in the labeling reaction.[4]- Optimize elution buffer composition (e.g., pH, salt concentration).[8]
Free Dye in Final Product - Inefficient purification- Column overloading- Repeat the purification step.- For SEC, ensure the correct resin pore size for the protein.- Reduce the amount of sample loaded onto the column.
Low or No Fluorescence - Labeling reaction failed- Over-labeling causing quenching- Ensure the labeling buffer is free of primary amines and at the correct pH.[4]- Calculate the DOL; if too high, reduce the dye-to-protein ratio.[4]
Protein Precipitation after Labeling - Increased hydrophobicity due to over-labeling- Decrease the dye-to-protein molar ratio in the labeling reaction.[4]

Visualizations

Experimental Workflow

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control protein_prep High Purity Protein buffer_exchange Buffer Exchange (Amine-free, pH 8-9) protein_prep->buffer_exchange add_sulfo_cy5 Add Sulfo-Cy5 NHS Ester buffer_exchange->add_sulfo_cy5 incubation Incubate (1 hr, RT, dark) add_sulfo_cy5->incubation purification Purification (SEC, IEX, or AC) incubation->purification dol_calc Calculate DOL purification->dol_calc analysis Downstream Application dol_calc->analysis

Caption: General workflow for protein labeling and purification.

Signaling Pathway Example: Receptor-Ligand Binding Assay

G cluster_assay Receptor-Ligand Binding cluster_detection Signal Detection ligand Sulfo-Cy5 Labeled Ligand binding Binding ligand->binding receptor Cell Surface Receptor receptor->binding unbound_ligand Unbound Ligand (Washed Away) binding->unbound_ligand Wash Step detection Fluorescence Detection (650 nm) binding->detection quantification Quantification of Binding detection->quantification

Caption: Workflow for a receptor-ligand binding assay.

References

Application Notes and Protocols for Sulfo-Cy5 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5, a bright and photostable far-red fluorescent dye, for single-molecule imaging applications. Detailed protocols for protein labeling, single-molecule Förster Resonance Energy Transfer (smFRET), and direct Stochastic Optical Reconstruction Microscopy (dSTORM) are provided, along with key performance data to guide experimental design and interpretation.

Introduction to Sulfo-Cy5 for Single-Molecule Imaging

Sulfo-Cy5 is a sulfonated cyanine (B1664457) dye that exhibits exceptional photophysical properties, making it a popular choice for demanding single-molecule imaging experiments.[1] Its high water solubility, a result of the sulfonate group, facilitates its use in aqueous buffers without the need for organic co-solvents, which can be detrimental to biological samples.[2] The dye's strong absorption and emission in the far-red spectral region minimize background autofluorescence from biological specimens, leading to high signal-to-noise ratios.[2] Furthermore, Sulfo-Cy5 is known for its high photostability and quantum yield, crucial characteristics for detecting the faint signals from individual molecules.[1][]

Key Photophysical Properties of Sulfo-Cy5

The performance of any single-molecule experiment is fundamentally dependent on the photophysical characteristics of the fluorescent probe. The table below summarizes the key photophysical parameters of unconjugated Sulfo-Cy5 in aqueous buffer.

Photophysical ParameterValueUnit
Absorption Maximum (λ_abs_) ~646nm
Emission Maximum (λ_em_) ~662nm
Molar Extinction Coefficient (ε) ~271,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F_) ~0.28-
Fluorescence Lifetime (τ_F_) ~1.0ns
Note: The fluorescence quantum yield and lifetime of Sulfo-Cy5 can be influenced by its local environment and conjugation to biomolecules.[2]

Application 1: Single-Molecule FRET (smFRET)

smFRET is a powerful technique for measuring intramolecular distances and dynamics in biomolecules. Sulfo-Cy5 is commonly used as an acceptor fluorophore in smFRET experiments, often paired with a donor dye like Cy3. The Förster radius (R₀) for the Cy3-Cy5 pair is approximately 5.4 nm, making it suitable for studying a wide range of biological processes.[4]

Performance of Sulfo-Cy5 in smFRET
ParameterDescriptionTypical Value/Range
FRET Pair Common donor for Sulfo-Cy5Cy3
Förster Radius (R₀) Distance at which FRET efficiency is 50%5.4 - 6.0 nm[4][5]
Application Studying conformational changes and binding eventsDNA/RNA folding, protein dynamics[4][6]
Experimental Protocol: smFRET with Cy3-Sulfo-Cy5

This protocol outlines the key steps for performing a single-molecule FRET experiment using a Cy3-labeled donor and a Sulfo-Cy5-labeled acceptor on a prism-based total internal reflection fluorescence (TIRF) microscope.

1. Protein/Nucleic Acid Labeling:

  • Label your molecule of interest with the donor (Cy3) and acceptor (Sulfo-Cy5) fluorophores at specific sites. A common method for proteins is to use NHS-ester functionalized dyes to label primary amines (e.g., lysine (B10760008) residues or the N-terminus).[7] For nucleic acids, fluorescently labeled oligonucleotides can be incorporated during synthesis.

2. Sample Immobilization:

  • Immobilize the dual-labeled molecules on a passivated glass surface to prevent non-specific binding. A common method involves biotinylating the molecule and using a streptavidin-coated surface.

3. Imaging Buffer Preparation:

  • Prepare an imaging buffer to maintain the stability of the sample and the photophysical properties of the dyes. A standard smFRET imaging buffer includes:

    • 10 mM Tris-HCl, pH 8.0[8]

    • 100 mM NaCl[8]

    • An oxygen scavenging system (e.g., glucose oxidase, catalase, and β-D-glucose) to reduce photobleaching.[8]

    • A triplet-state quencher (e.g., Trolox) to minimize blinking.[8]

4. Microscope Setup and Data Acquisition:

  • Use a prism-based TIRF microscope to excite only the molecules near the surface.

  • Excite the donor fluorophore (Cy3) with a green laser (e.g., 532 nm).[5]

  • Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dichroic mirror and emission filters.

  • Acquire a time series of images with a typical exposure time of 50-100 ms (B15284909) per frame.[9]

  • At the end of the acquisition, directly excite the acceptor (Sulfo-Cy5) with a red laser (e.g., 633 nm) to confirm its presence.[5][9]

5. Data Analysis:

  • Extract the fluorescence intensity time traces for individual molecules in both the donor and acceptor channels.

  • Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.[4]

  • Analyze the FRET efficiency distributions and time trajectories to understand the conformational dynamics of the molecule.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Labeling Label Protein/Nucleic Acid (Cy3 & Sulfo-Cy5) Immobilization Immobilize on Passivated Surface Labeling->Immobilization Buffer Prepare Imaging Buffer Immobilization->Buffer Microscope TIRF Microscope Setup Buffer->Microscope Acquisition Data Acquisition (Time Series) Microscope->Acquisition Extraction Extract Intensity Traces Acquisition->Extraction Calculation Calculate FRET Efficiency Extraction->Calculation Analysis Analyze FRET Distributions Calculation->Analysis

smFRET Experimental Workflow

Application 2: Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of individual fluorophores to reconstruct an image with a resolution beyond the diffraction limit of light. Sulfo-Cy5 is an excellent dye for dSTORM due to its ability to "blink" (switch between a fluorescent "on" state and a dark "off" state) in the presence of a thiol-containing imaging buffer.[1]

Performance of Sulfo-Cy5 in dSTORM
ParameterDescriptionTypical Value/Range
Localization Precision The uncertainty in determining the position of a single molecule.5 - 20 nm[10]
Photon Count per Switching Event The number of photons emitted during a single "on" event.High
On/Off Duty Cycle The fraction of time the fluorophore spends in the "on" state.Low (desirable for dSTORM)[11]
Blinking Rate The frequency of switching between the "on" and "off" states.Controllable with laser power and buffer composition
Experimental Protocol: dSTORM with Sulfo-Cy5

This protocol provides a general workflow for performing dSTORM imaging of cellular structures labeled with Sulfo-Cy5.

1. Immunofluorescence Staining:

  • Fix and permeabilize cells according to standard protocols.

  • Incubate with a primary antibody targeting the protein of interest.

  • Incubate with a secondary antibody conjugated to Sulfo-Cy5 NHS ester. The optimal degree of labeling (DOL) for antibodies is typically between 2 and 10.[7]

2. dSTORM Imaging Buffer Preparation:

  • Prepare a dSTORM imaging buffer immediately before use. A common recipe includes:

    • A buffer solution (e.g., PBS or Tris-HCl) at a specific pH (typically around 7.5-8.5).

    • A thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), to induce blinking.[12]

    • An oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to improve photostability.[13]

3. Microscope Setup and Data Acquisition:

  • Use a microscope equipped for TIRF or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.

  • Use a high-power red laser (e.g., 640-647 nm) to excite Sulfo-Cy5 and induce photoswitching.[11]

  • A lower power violet laser (e.g., 405 nm) can be used to reactivate fluorophores from a long-lived dark state.[11]

  • Acquire a long series of images (typically thousands of frames) with a short exposure time (e.g., 10-50 ms) to capture individual blinking events.

4. Data Analysis:

  • Use specialized software to localize the position of each individual blinking event in each frame with sub-pixel accuracy.

  • Filter the localizations based on criteria such as photon count and localization precision.

  • Reconstruct a super-resolution image from the coordinates of all localized molecules.

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Staining Immunofluorescence Staining with Sulfo-Cy5 Buffer Prepare dSTORM Imaging Buffer Staining->Buffer Microscope Microscope Setup (TIRF/HILO) Buffer->Microscope Acquisition Acquire Image Series (Thousands of Frames) Microscope->Acquisition Localization Localize Single Molecule Events Acquisition->Localization Filtering Filter Localizations Localization->Filtering Reconstruction Reconstruct Super- Resolution Image Filtering->Reconstruction

dSTORM Experimental Workflow

Protocol: Labeling Proteins with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of proteins with amine-reactive Sulfo-Cy5 NHS ester.

Materials:

  • Sulfo-Cy5 NHS ester

  • Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)[7]

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)[14]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[7]

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH of 8.3-8.5 for optimal labeling. If necessary, buffer exchange the protein solution.[14]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mM immediately before use.[7]

  • Labeling Reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.

    • Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point; this should be optimized for each specific protein.[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring, protected from light.[7]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). The optimal DOL for most antibodies is between 2 and 10.[7]

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Protein_Prep Prepare Protein (Amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (Optimize Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare Sulfo-Cy5 NHS Ester Stock (10 mM in DMSO) Dye_Prep->Mix Incubate Incubate 30-60 min (Room Temperature, Dark) Mix->Incubate Purify Purify Conjugate (Desalting Column) Incubate->Purify Characterize Determine Degree of Labeling (DOL) Purify->Characterize

Protein Labeling Workflow

References

Application Notes and Protocols for the Creation of Custom Activated Esters from Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye commonly utilized in bioconjugation applications.[1][2] Its carboxylic acid group, however, is not reactive towards primary amines, a common functional group on proteins, peptides, and other biomolecules.[3] To facilitate covalent bond formation, the carboxylic acid must first be converted into a more reactive "activated ester." The most common and effective activated esters for bioconjugation are N-hydroxysuccinimide (NHS) esters.[4][5] The use of the sulfonated version, Sulfo-NHS, in the activation reaction helps to maintain or increase the water solubility of the final activated dye.[6]

This document provides detailed protocols for the chemical activation of Sulfo-Cy5 carboxylic acid to generate a Sulfo-Cy5 NHS ester, its subsequent purification, and characterization. These protocols are intended for researchers, scientists, and drug development professionals who require custom-activated fluorescent probes for their specific applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the synthesis and stability of Sulfo-Cy5 activated esters.

ParameterValueNotes
Excitation Maximum (λex) ~646 nmIn aqueous buffer (e.g., PBS)[2][7]
Emission Maximum (λem) ~662 nmIn aqueous buffer (e.g., PBS)[2][7]
Molar Extinction Coefficient ~271,000 M⁻¹cm⁻¹At ~646 nm[2][7]
Fluorescence Quantum Yield ~0.28[2][7]
Typical Reaction Yield 70-90%Dependent on reaction conditions and purification method.
Purity of Final Product >95%As determined by HPLC.
NHS Ester Half-life (in aqueous solution) 4-5 hours at pH 7.0Hydrolysis rate increases with pH.[6]
1 hour at pH 8.0[6]
10 minutes at pH 8.6[6]
Storage of Activated Ester -20°C to -80°CMust be stored desiccated and protected from light.[8]

Experimental Protocols

Protocol 1: Activation of Sulfo-Cy5 Carboxylic Acid using EDC and Sulfo-NHS

This protocol describes the conversion of Sulfo-Cy5 carboxylic acid to its corresponding Sulfo-NHS ester using a two-step, one-pot reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[9]

Materials:

  • Sulfo-Cy5 carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed for initial dye solubilization)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Reagent Preparation:

    • Prepare the Activation Buffer (0.1 M MES, pH 4.7-6.0).

    • Immediately before use, weigh out EDC and Sulfo-NHS. These reagents are moisture-sensitive.

  • Reaction Setup:

    • Dissolve Sulfo-Cy5 carboxylic acid in the Activation Buffer to a final concentration of 5-10 mg/mL. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO can be used, but ensure the organic solvent does not exceed 10% of the total reaction volume.[5]

    • Place the reaction vial on a magnetic stirrer.

  • Activation Reaction:

    • Add Sulfo-NHS to the Sulfo-Cy5 solution to achieve a 1.5 to 2.5-fold molar excess over the dye. Stir until fully dissolved.

    • Add EDC to the reaction mixture to achieve a 2 to 5-fold molar excess over the dye.

    • Allow the reaction to proceed at room temperature for 15-60 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Post-Reaction:

    • The resulting Sulfo-Cy5 Sulfo-NHS ester solution is now ready for immediate use in a conjugation reaction or for purification. Due to the limited stability of NHS esters in aqueous solutions, prompt use is highly recommended.[6][8]

Protocol 2: Purification of Sulfo-Cy5 Activated Ester

Purification is necessary to remove unreacted starting materials and byproducts of the activation reaction.

Method 1: Precipitation

  • Add 10 volumes of cold diethyl ether or ethyl acetate (B1210297) to the reaction mixture.

  • Vortex briefly and then centrifuge at 5,000-10,000 x g for 10-15 minutes.

  • Carefully decant the supernatant.

  • Wash the pellet with cold diethyl ether or ethyl acetate two more times.

  • Dry the resulting pellet under a stream of nitrogen or in a vacuum desiccator.

  • Store the purified, dried Sulfo-Cy5 activated ester at -20°C or colder, protected from light and moisture.[8]

Method 2: High-Performance Liquid Chromatography (HPLC)

For higher purity, reverse-phase HPLC is recommended.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile at both 260 nm (for NHS-related compounds) and ~646 nm (for Sulfo-Cy5).

  • Collect the fractions corresponding to the activated ester peak.

  • Lyophilize the collected fractions to obtain the purified product as a dry powder.

  • Store at -20°C or colder, desiccated and protected from light.

Protocol 3: Characterization of Sulfo-Cy5 Activated Ester

UV-Visible Spectroscopy:

  • Dissolve a small, known amount of the purified product in a suitable buffer (e.g., PBS).

  • Measure the absorbance spectrum from 220 nm to 750 nm.

  • Confirm the characteristic absorbance maximum of the Sulfo-Cy5 chromophore at ~646 nm.[2]

  • The presence of a peak around 260 nm indicates the successful incorporation of the NHS ester.

Mass Spectrometry (MS):

  • Analyze the purified product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the expected molecular weight of the Sulfo-Cy5 NHS ester.

Diagrams

experimental_workflow cluster_activation Activation Step cluster_purification Purification Step cluster_characterization Characterization start Sulfo-Cy5 Carboxylic Acid dissolve Dissolve in Activation Buffer (pH 4.7-6.0) start->dissolve add_reagents Add Sulfo-NHS and EDC dissolve->add_reagents react React at Room Temperature (15-60 min) add_reagents->react activated_ester Crude Sulfo-Cy5 Activated Ester react->activated_ester purify Purify by Precipitation or HPLC activated_ester->purify dry Dry Product purify->dry final_product Purified Sulfo-Cy5 Activated Ester dry->final_product characterize Characterize by: - UV-Vis Spectroscopy - Mass Spectrometry final_product->characterize

Caption: Experimental workflow for creating custom activated esters from Sulfo-Cy5 carboxylic acid.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products sulfo_cy5 Sulfo-Cy5-COOH o_acylisourea O-acylisourea intermediate (unstable) sulfo_cy5->o_acylisourea + EDC edc EDC sulfo_nhs Sulfo-NHS activated_ester Sulfo-Cy5-NHS Ester (amine-reactive) o_acylisourea->activated_ester + Sulfo-NHS byproduct EDC-urea byproduct o_acylisourea->byproduct

Caption: Reaction pathway for the EDC/Sulfo-NHS activation of Sulfo-Cy5 carboxylic acid.

References

Application Notes and Protocols for Labeling Primary Amines with Sulfo-Cy5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 NHS ester is a water-soluble, amine-reactive fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2] Its exceptional brightness, high water solubility, and emission in the far-red spectrum make it an ideal choice for a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[3][] A significant advantage of using Sulfo-Cy5 is the low autofluorescence of biological specimens in the far-red region, leading to a higher signal-to-noise ratio.[3] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) under mild basic conditions to form a stable amide bond.[1][5]

These application notes provide a comprehensive guide to successfully labeling primary amines with Sulfo-Cy5 NHS ester, including detailed experimental protocols, data presentation in tabular format for easy comparison, and troubleshooting guidelines.

Key Characteristics of Sulfo-Cy5 NHS Ester

PropertyValueReference
Excitation Maximum (λex)~646 - 649 nm[6][7]
Emission Maximum (λem)~662 - 670 nm[6][7]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[3]
Molecular Weight~948 g/mol [3]
SolubilityHigh in water and polar organic solvents (DMSO, DMF)[3][]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines (-NH₂)[1]

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general procedure for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)[8][9]

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[8][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette[6][11]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and other contaminants like sodium azide.[5][8]

    • If necessary, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.[11]

    • Adjust the protein concentration to 2-10 mg/mL.[8][9]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction:

    • Bring the protein solution to room temperature.

    • Add the desired volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution. A starting molar excess of dye-to-protein of 10:1 to 20:1 is recommended.[6][12]

    • Mix gently and incubate for 1 hour at room temperature, protected from light.[12]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted dye by size-exclusion chromatography, dialysis, or using a spin desalting column.[6][11]

Diagram: Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Labeling Labeling Reaction (pH 8.0-8.5, RT, 1 hr) Protein_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Labeling Quenching Quenching (Optional) Labeling->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification QC Quality Control (DOS, Purity) Purification->QC

Caption: Workflow for labeling primary amines with Sulfo-Cy5 NHS ester.

Data Presentation

Table 1: Effect of pH on Labeling Efficiency (Degree of Substitution - DOS)

The pH of the reaction buffer is a critical parameter for efficient labeling. The optimal pH range for the reaction of NHS esters with primary amines is typically 8.0 to 8.5.[8][10]

Reaction pHExpected Degree of Substitution (DOS)¹Comments
7.0LowAmine groups are largely protonated and less reactive.[5]
7.5ModerateReaction rate increases as more amines become deprotonated.
8.0HighGood balance between amine reactivity and NHS ester stability.[10]
8.5OptimalGenerally considered optimal for most protein labeling reactions.[8][10]
9.0High, but variableIncreased risk of NHS ester hydrolysis, which can reduce efficiency.[5]

¹Illustrative data based on established principles. Actual DOS will vary depending on the protein and reaction conditions.

Table 2: Effect of Dye-to-Protein Molar Ratio on Degree of Substitution (DOS)

The molar ratio of Sulfo-Cy5 NHS ester to protein directly influences the number of dye molecules incorporated. It is recommended to perform a titration to determine the optimal ratio for a specific application.[12]

Dye:Protein Molar RatioExpected Degree of Substitution (DOS)²Potential Impact on Protein Function
5:11 - 3Minimal impact on function is expected.
10:13 - 6Generally a good starting point for many applications.[12]
15:15 - 8May be suitable for applications requiring high fluorescence intensity.
20:1> 8Increased risk of protein precipitation and loss of biological activity due to over-labeling.[2]

²Illustrative data based on typical labeling experiments. Actual DOS will vary.

Table 3: Quality Control Parameters for Sulfo-Cy5 Labeled Proteins

Thorough quality control is essential to ensure the performance of the labeled protein in downstream applications.

ParameterMethodAcceptance Criteria
Degree of Substitution (DOS) UV-Vis SpectrophotometryTypically 2-8 for antibodies.[2][6]
Purity SDS-PAGE, Size-Exclusion ChromatographySingle major peak/band corresponding to the labeled protein.
Biological Activity Application-specific assay (e.g., ELISA, cell binding)Activity should be comparable to the unlabeled protein.
Fluorescence Intensity Fluorometry, Flow CytometryBright and stable signal.

Signaling Pathway and Logical Relationship Diagrams

Diagram: Reaction Mechanism of Sulfo-Cy5 NHS Ester with a Primary Amine

The labeling reaction involves the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G SulfoCy5 Sulfo-Cy5-NHS Ester Intermediate Tetrahedral Intermediate SulfoCy5->Intermediate Nucleophilic attack Protein Protein-NH₂ (Primary Amine) Protein->Intermediate Product Sulfo-Cy5-Protein Conjugate (Stable Amide Bond) Intermediate->Product Release of NHS NHS N-hydroxysuccinimide Intermediate->NHS

Caption: Reaction of Sulfo-Cy5 NHS ester with a primary amine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency (Low DOS) 1. Incorrect pH: pH is too low, leading to protonated amines.[5]2. Presence of primary amines in buffer: Tris, glycine, or ammonium (B1175870) salts are competing with the protein for the dye.[5]3. Inactive dye: Sulfo-Cy5 NHS ester has been hydrolyzed due to moisture.[1]4. Low protein concentration: Reaction kinetics are slower at lower concentrations.[8]1. Ensure the labeling buffer is at pH 8.0-8.5.[10]2. Perform buffer exchange to an amine-free buffer.[5]3. Use freshly prepared dye solution from a desiccated stock.[6]4. Concentrate the protein to at least 2 mg/mL.[8]
Protein Precipitation Over-labeling: High DOS can lead to aggregation and precipitation.[1]Reduce the dye-to-protein molar ratio in the labeling reaction.
High Background Signal in Assays Presence of free dye: Unreacted dye was not completely removed during purification.Improve the purification step, for example, by using a longer size-exclusion column or performing an additional dialysis step.
Loss of Protein Activity Modification of critical amine residues: Labeling of amines in the active site or binding region.[2]1. Reduce the dye-to-protein molar ratio.2. Consider alternative labeling chemistries that target other functional groups (e.g., thiols).

Conclusion

Labeling primary amines with Sulfo-Cy5 NHS ester is a robust and widely applicable method for generating fluorescently labeled biomolecules for a variety of research and drug development applications. By carefully controlling the reaction conditions, particularly the pH and dye-to-protein molar ratio, and performing thorough purification and quality control, researchers can produce high-quality conjugates with optimal performance. These application notes and protocols provide a solid foundation for achieving successful and reproducible labeling results.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Sulfo-Cy5.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common challenge in bioconjugation. This guide provides potential causes and solutions to enhance the outcome of your experiments with Sulfo-Cy5 NHS ester.

Problem: Little to no fluorescent labeling of the target protein.
Potential CauseRecommended Solution
Incorrect Buffer pH The reaction of Sulfo-Cy5 NHS ester with primary amines is highly pH-dependent. The optimal pH range is 8.0-9.0, with some sources recommending a narrower range of 8.2-8.5.[1][2][3] At lower pH, primary amines are protonated and less reactive.[4] At higher pH, hydrolysis of the NHS ester increases, which competes with the labeling reaction.[3][4] Action: Verify the pH of your protein solution and adjust it to the optimal range using a non-amine-containing buffer like sodium bicarbonate or phosphate (B84403) buffer.[1]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[1][2][5] Other substances like ammonium (B1175870) salts (e.g., ammonium sulfate), sodium azide, or thimerosal (B151700) can also interfere with the reaction.[1] Action: If your protein is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline) at pH 7.2-7.4 before adjusting the pH for labeling.[1] Dialysis or a desalting column can be used for this purpose.[1]
Low Protein Concentration The efficiency of the labeling reaction is strongly dependent on the protein concentration.[3] Concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency due to the competing hydrolysis of the dye.[1][2][3] Action: For optimal results, use a protein concentration between 2-10 mg/mL.[1][2] If your protein solution is too dilute, consider concentrating it using a spin concentrator.[3]
Impure Protein Sample The presence of stabilizing proteins like bovine serum albumin (BSA) or gelatin will compete for labeling and result in poor efficiency for the target protein.[1][6] Action: Ensure your protein of interest is highly purified before initiating the labeling reaction.[4]
Degraded or Inactive Sulfo-Cy5 NHS Ester Sulfo-Cy5 NHS ester is sensitive to moisture and light.[1][7] Improper storage or repeated freeze-thaw cycles of the dye stock solution can lead to degradation and loss of reactivity.[1] Action: Store the solid dye desiccated at -20°C and protected from light.[6][7] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1][5] Avoid extended storage of the dye stock solution; it can be stored at -20°C for up to two weeks, but fresh preparation is recommended.[1]
Suboptimal Dye-to-Protein Molar Ratio An insufficient molar excess of the dye will result in incomplete labeling. Conversely, excessive dye can lead to protein precipitation or altered protein function.[1] Action: Start with a 10:1 molar ratio of Sulfo-Cy5 NHS ester to protein.[1] If labeling is low, you can optimize by testing ratios of 5:1, 15:1, and 20:1.[1]
Inaccessible Target Residues The primary amine targets (N-terminus and lysine (B10760008) residues) may be buried within the three-dimensional structure of the protein, making them inaccessible to the dye. Action: Consider gentle denaturation or partial unfolding of the protein to expose the reactive sites. However, be cautious as this may affect protein function.

Experimental Protocols

Standard Sulfo-Cy5 Protein Labeling Protocol

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[1][2]

  • If necessary, perform a buffer exchange using dialysis or a desalting column to remove incompatible buffer components.[1]

2. Reaction Buffer Preparation:

  • Prepare a 1 M sodium bicarbonate or phosphate buffer solution with a pH of ~9.0.[1]

3. Reaction Setup:

  • Add the reaction buffer to your protein solution to adjust the final pH to 8.0-9.0. A common approach is to mix 100 µL of the 1 M reaction buffer with 900 µL of the target protein solution.[1]

  • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO.[1]

4. Labeling Reaction:

  • Add the calculated volume of the Sulfo-Cy5 stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4] Gentle mixing during incubation is recommended.

5. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[1][2]

  • Collect the fractions containing the labeled protein.

Quantification of Labeling Efficiency (Degree of Substitution - DOS)

The DOS, or the molar ratio of dye to protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and 651 nm (A651).[1]

  • Calculate the protein concentration, accounting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A651 x CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).[3]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A651 / ε_dye

      • ε_dye for Sulfo-Cy5 is approximately 250,000 cm⁻¹M⁻¹.[8]

  • Calculate the DOS:

    • DOS = Dye Concentration / Protein Concentration

An optimal DOS for antibodies is typically between 2 and 10.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between Sulfo-Cy5 and Cy5 NHS Ester?

Sulfo-Cy5 refers to the sulfonated form of the Cy5 dye, which makes it water-soluble and hydrophilic.[9][10][] The "NHS Ester" is a reactive group that allows the dye to covalently bind to primary amines on proteins and other molecules.[1][10] For protein labeling, you will use Sulfo-Cy5 NHS ester.

Q2: Can I use a Tris buffer for my labeling reaction?

No. Tris buffer contains primary amines that will react with the Sulfo-Cy5 NHS ester, competing with your protein and drastically reducing the labeling efficiency.[1][2][5] Always use an amine-free buffer.

Q3: My protein is at a low concentration (<2 mg/mL). Can I still label it?

While labeling is possible at lower concentrations, the efficiency will be significantly reduced.[1][2] It is highly recommended to concentrate your protein to at least 2 mg/mL before labeling.[3]

Q4: How should I store my Sulfo-Cy5 NHS ester?

The solid form should be stored at -20°C, desiccated, and protected from light.[6][7] A stock solution in anhydrous DMSO should be used promptly, but can be stored in single-use aliquots at -20°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.[1]

Q5: What could be causing my labeled protein to precipitate?

Over-labeling, where the Degree of Substitution (DOS) is too high, can lead to protein aggregation and precipitation.[1] This can be caused by too high of a dye-to-protein ratio or prolonged incubation times. Try reducing the amount of dye used or the reaction time.

Visualizations

Sulfo_Cy5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) pH_Adjust Adjust pH to 8.0-9.0 Protein_Prep->pH_Adjust Dye_Prep Sulfo-Cy5 NHS Ester (Fresh 10 mM stock in DMSO) Dye_Prep->pH_Adjust Incubation Incubate (1-2h RT or 4°C overnight) pH_Adjust->Incubation Purification Purification (Desalting Column) Incubation->Purification QC Quantification (DOS) Purification->QC

Caption: Experimental workflow for protein labeling with Sulfo-Cy5 NHS ester.

Troubleshooting_Logic cluster_reagents Reagent Check cluster_conditions Condition Check cluster_solutions Solutions Start Low Labeling Efficiency Check_Buffer Buffer contains amines? (Tris, Glycine) Start->Check_Buffer Check_Protein Protein concentration < 2 mg/mL? Start->Check_Protein Check_Dye Dye stored properly? Start->Check_Dye Check_pH pH outside 8.0-9.0 range? Start->Check_pH Check_Ratio Dye:Protein ratio optimal? Start->Check_Ratio Sol_Buffer Buffer Exchange Check_Buffer->Sol_Buffer Sol_Protein Concentrate Protein Check_Protein->Sol_Protein Sol_Dye Use Fresh Dye Check_Dye->Sol_Dye Sol_pH Adjust pH Check_pH->Sol_pH Sol_Ratio Optimize Ratio Check_Ratio->Sol_Ratio

Caption: Troubleshooting logic for low Sulfo-Cy5 labeling efficiency.

References

Technical Support Center: Optimizing pH for Sulfo-Cy5 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 conjugation. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the pH for successful conjugation reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy5 NHS ester to proteins?

A1: The optimal pH for labeling proteins with Sulfo-Cy5 N-hydroxysuccinimide (NHS) esters is typically in the range of pH 8.0 to 9.0.[1][2][3] Many protocols recommend a more specific pH of 8.3 to 8.5 for the best results.[4][5][6][7]

Q2: Why is pH so critical for this reaction?

A2: The reaction pH is a crucial factor because it governs the balance between two competing reactions: the desired reaction with the protein's primary amines (aminolysis) and the undesirable degradation of the dye (hydrolysis).[][9][10] The primary amino groups on the protein (like the ε-amino group of lysine) must be deprotonated to be reactive, which is favored at a more alkaline pH.[4][9] However, the rate at which the NHS ester hydrolyzes and becomes non-reactive also increases with higher pH.[4][9][11]

Q3: Which buffers should I use for the conjugation reaction?

A3: Common buffers used for NHS-ester conjugations include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5.[1][11] A 0.1 M sodium bicarbonate solution is often recommended as it naturally has a pH in the optimal range.[6][7]

Q4: Are there any buffers I should avoid?

A4: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2][3][11] These buffers will compete with the primary amines on your target protein for reaction with the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[11][]

Q5: How does temperature affect the pH and the reaction?

A5: The reaction is typically performed at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2-4 hours).[2][][11] It's important to note that the pH of some buffers, like Tris, can change with temperature. While Tris is generally avoided, this principle highlights the need to ensure your chosen buffer maintains the target pH at the reaction temperature.

Q6: Is the fluorescence of Sulfo-Cy5 itself pH-sensitive?

A6: No, the fluorescence of Sulfo-Cy5 conjugates is generally stable and pH-insensitive across a wide range, typically from pH 4 to pH 10.[1][13] Any issues with signal are more likely related to the efficiency of the initial conjugation reaction rather than a change in the dye's fluorescence due to pH.

Data Presentation: pH Effects on Conjugation

The efficiency of your conjugation reaction is determined by the competition between aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction). The tables below summarize the impact of pH on these factors.

Table 1: Effect of pH on NHS Ester Stability

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHHalf-life of NHS EsterImplication for Conjugation
7.04-5 hoursStable, but amine reactivity is low.
8.0~1 hourA good balance between ester stability and amine reactivity.
8.6~10 minutesHigh amine reactivity, but very rapid hydrolysis of the dye.[11][14]

Data compiled from multiple sources describing general NHS ester chemistry.[9][11][14]

Table 2: pH Influence on Reaction Rates

This table provides a qualitative comparison of how pH affects the kinetics of the desired amidation reaction versus the competing hydrolysis reaction.

pH RangeAmine Reactivity (Aminolysis)NHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.5 LowLowInefficient due to protonated, non-nucleophilic primary amines.[9][15]
7.5 - 9.0 IncreasingModerate to HighOptimal range; balances sufficient amine reactivity with manageable hydrolysis.[][11][15]
> 9.0 HighVery HighInefficient due to rapid degradation of the NHS ester before it can react with the protein.[4][6]

Visualizing the Process

Sulfo-Cy5 Conjugation Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep 1. Prepare Protein Solution (>2 mg/mL in amine-free buffer) ph_check 2. Adjust pH to 8.0-9.0 (e.g., with 1M Sodium Bicarbonate) p_prep->ph_check dye_prep 3. Prepare Sulfo-Cy5 Stock (10 mM in anhydrous DMSO) ph_check->dye_prep mix 4. Mix Protein and Dye (Optimal Molar Ratio) dye_prep->mix incubate 5. Incubate (30-60 min, Room Temp, Protected from Light) mix->incubate purify 6. Purify Conjugate (e.g., Sephadex G-25 Column) incubate->purify analyze 7. Analyze Conjugate (Calculate Degree of Substitution) purify->analyze

Caption: Workflow for Sulfo-Cy5 protein conjugation.

pH-Dependent Reaction Pathways

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products dye Sulfo-Cy5-NHS conjugate Stable Conjugate (Protein-NH-CO-Sulfo-Cy5) dye->conjugate Aminolysis (Desired Reaction) hydrolyzed Hydrolyzed Dye (Inactive) dye->hydrolyzed Hydrolysis (Competing Reaction) protein Protein-NH2 (Deprotonated Amine) protein->conjugate water H2O (Hydrolysis) water->hydrolyzed ph_low Low pH (<7.5) unreacted Unreacted Protein (Protonated Amine, -NH3+) ph_low->unreacted Favors ph_opt Optimal pH (8.0-9.0) ph_opt->conjugate Favors ph_high High pH (>9.0) ph_high->hydrolyzed Strongly Favors

Caption: Influence of pH on conjugation reaction pathways.

Troubleshooting Guide

Problem: Low or no labeling efficiency.

  • Question: I am not seeing good conjugation. Could the pH be wrong?

    • Answer: Yes, incorrect pH is a primary cause of low labeling efficiency. Confirm the pH of your protein solution is between 8.0 and 9.0 before adding the dye.[2][3] A pH below 8.0 will result in protonated, non-reactive amines, while a pH above 9.0 can hydrolyze the dye too quickly.[4][7]

  • Question: My buffer is in the correct pH range, but the labeling is still poor. What else could be the issue?

    • Answer: Check if your buffer contains primary amines (e.g., Tris, glycine), which interfere with the reaction.[1] Also, ensure your protein concentration is adequate, as efficiency is significantly reduced at concentrations below 2 mg/mL.[1][2][3] Finally, the Sulfo-Cy5 NHS ester stock solution should be freshly prepared in anhydrous DMSO, as the dye's activity can decrease with storage.[1]

Problem: My protein precipitates during the reaction.

  • Question: After adding the Sulfo-Cy5 stock solution, my protein crashed out of solution. Why?

    • Answer: This can happen if the properties of your protein are significantly altered by the conjugation. Capping primary amine groups with a large dye molecule can change the protein's solubility.[16] This is more likely to occur with over-labeling. Try reducing the molar ratio of dye to protein.[16] Additionally, ensure the final concentration of the organic solvent (DMSO or DMF) used to dissolve the dye is low (typically <10% of the total reaction volume) to prevent protein denaturation.[6]

Problem: The degree of substitution (DOS) is inconsistent.

  • Question: I get different labeling results every time I run the reaction. What could be causing this variability?

    • Answer: Inconsistent results often point to variability in one of the key parameters. Ensure you are accurately measuring your protein concentration before each experiment using a reliable method like a BCA or Bradford assay.[17] Use a freshly prepared dye stock solution for each experiment, as moisture can degrade the NHS ester over time.[1] Finally, precisely control the pH, reaction time, and temperature, as small deviations can alter the balance between aminolysis and hydrolysis.

Experimental Protocols

Protocol: pH Optimization for Sulfo-Cy5 Conjugation

This protocol provides a method for testing different pH conditions to find the optimal value for your specific protein.

1. Materials Required:

  • Target protein (>2 mg/mL, dialyzed against 0.1 M Phosphate Buffer, pH 7.4)
  • Sulfo-Cy5 NHS Ester
  • Anhydrous DMSO
  • Reaction Buffers: 0.1 M Sodium Phosphate (pH 7.5, 8.0) and 0.1 M Sodium Bicarbonate (pH 8.5, 9.0)
  • Purification column (e.g., Sephadex G-25)
  • Spectrophotometer

2. Preparation of Reagents:

  • Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze against 0.1 M Phosphate Buffer, pH 7.4.
  • Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[2][3]

3. Experimental Setup (Small-Scale Trial):

  • Set up four separate microcentrifuge tubes, each containing an equal amount of your protein (e.g., 100 µg).
  • Adjust the buffer for each tube to a final concentration of 0.1 M with the different pH values:
  • Tube 1: pH 7.5 (Phosphate Buffer)
  • Tube 2: pH 8.0 (Phosphate Buffer)
  • Tube 3: pH 8.5 (Bicarbonate Buffer)
  • Tube 4: pH 9.0 (Bicarbonate Buffer)
  • Adjust the final volume of each tube to be identical (e.g., 95 µL).

4. Conjugation Reaction:

  • Calculate the volume of 10 mM Sulfo-Cy5 stock solution needed for a 10:1 molar ratio of dye-to-protein.[1][2]
  • Add the calculated volume of dye stock solution (e.g., 5 µL) to each of the four tubes. Pipette gently to mix.
  • Incubate the reactions for 1 hour at room temperature, protected from light.[2]

5. Purification and Analysis:

  • Purify the conjugate from each reaction using a spin desalting column (e.g., Sephadex G-25) to remove unreacted dye.[1][2]
  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).
  • Calculate the Degree of Substitution (DOS) for each reaction. The reaction that yields a DOS within the desired range (typically 2-10 for antibodies) with the highest conjugate recovery is the optimal pH.[1]

References

How to prevent non-specific binding of Sulfo-Cy5 dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Sulfo-Cy5 dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Sulfo-Cy5 dyes?

A1: Non-specific binding of Sulfo-Cy5 dyes can arise from several factors:

  • Hydrophobic and Ionic Interactions: The cyanine (B1664457) dye structure itself can have hydrophobic properties, leading to its non-specific adsorption to various cellular components and surfaces.[1] Additionally, electrostatic interactions can contribute to unwanted binding.

  • Issues with NHS Ester Conjugation: When using Sulfo-Cy5 NHS ester for labeling, incomplete removal of unconjugated dye is a major source of background signal.[2] Problems during the conjugation process, such as hydrolysis of the NHS ester or excessive labeling of the protein, can also lead to aggregates and increased non-specific interactions.

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, which can be mistaken for non-specific binding of the dye.[3]

  • Fc Receptor Binding: If the Sulfo-Cy5 is conjugated to an antibody, the Fc region of the antibody can bind non-specifically to Fc receptors on cells like macrophages and monocytes.

Q2: How can I prevent non-specific binding during the Sulfo-Cy5 NHS ester conjugation step?

A2: To minimize non-specific binding originating from the labeling process, it is crucial to optimize the conjugation reaction and thoroughly purify the conjugate:

  • Optimize Dye-to-Protein Ratio: Use a 5- to 20-fold molar excess of the Sulfo-Cy5 NHS ester to the protein as a starting point.[4] An optimal ratio should be determined empirically for each specific protein.

  • Control Reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH for this reaction is between 8.3 and 8.5.[5] Buffers that do not contain primary amines, such as phosphate (B84403) or carbonate buffers, should be used.[4]

  • Purification: After the conjugation reaction, it is critical to remove all unconjugated Sulfo-Cy5 dye. This can be achieved through size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[2]

Q3: What are the most effective blocking strategies to prevent non-specific binding of Sulfo-Cy5 conjugates?

A3: A robust blocking step is essential to prevent non-specific binding. Here are some effective strategies:

  • Use of Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used blocking agents.[6] They work by saturating non-specific binding sites on the sample.

  • Normal Serum: Using normal serum from the species in which the secondary antibody was raised is another effective blocking strategy.[7]

  • Commercial Blocking Buffers: Several commercial blocking buffers are available, some of which are specifically formulated to reduce the non-specific binding of cyanine dyes.[8][9] These can be particularly effective for cell types prone to high background, such as monocytes and macrophages.[8][9]

Q4: How important are washing steps in reducing non-specific binding?

A4: Thorough washing is a critical step to remove unbound and non-specifically bound Sulfo-Cy5 conjugates, thereby reducing background fluorescence.[2] It is recommended to perform at least three wash steps with a buffered saline solution like PBS.[2] The inclusion of a non-ionic detergent, such as Tween-20, in the wash buffer can help to disrupt non-specific hydrophobic interactions.[1]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal. This guide provides a systematic approach to troubleshooting this common issue.

Observation Potential Cause Recommended Solution
High background across the entire sample Incomplete removal of unbound Sulfo-Cy5 dye after conjugation.Repurify your Sulfo-Cy5 conjugate using a desalting column or dialysis to ensure all free dye is removed.
Suboptimal blocking.Increase the blocking incubation time or try a different blocking agent (e.g., a commercial blocker specifically for cyanine dyes).
Washing steps are insufficient.Increase the number and/or duration of wash steps. Consider adding a low concentration of a non-ionic detergent like Tween-20 to your wash buffer.
Speckled or punctate background Aggregates of the Sulfo-Cy5 conjugate.Centrifuge your conjugate solution at high speed before use to pellet any aggregates. Consider filtering the conjugate through a 0.22 µm filter.
High background in specific cell types (e.g., macrophages) Non-specific binding of the cyanine dye to certain cell types.Use a commercial blocking buffer specifically designed to reduce cyanine dye binding to monocytes and macrophages.[8][9]
Fc receptor-mediated binding of antibody conjugates.Block Fc receptors with an appropriate Fc receptor blocking reagent before applying your Sulfo-Cy5 labeled antibody.
Diffuse background that is present even in unstained controls Autofluorescence of the biological sample.Image an unstained control to determine the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum or use an autofluorescence quenching kit.[3]

Experimental Protocols

Protocol 1: Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled (in a primary amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate solution, pH 8.5

  • Desalting column

Procedure:

  • Prepare Protein Solution:

    • Dissolve your protein in a primary amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[4]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[4]

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the Sulfo-Cy5 NHS ester stock solution to the protein solution.[4]

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted Sulfo-Cy5 NHS ester using a desalting column equilibrated with your desired storage buffer.[2]

    • Collect the fractions containing the labeled protein.

Protocol 2: Immunofluorescence Staining with Sulfo-Cy5 Conjugates

This protocol is a general guideline for immunofluorescence staining. Optimization will be necessary for your specific cell type and target antigen.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Sulfo-Cy5 labeled primary or secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium

Procedure:

  • Blocking:

    • Incubate the sample with blocking buffer for at least 1 hour at room temperature to block non-specific binding sites.

  • Primary/Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 labeled antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate the sample with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the sample three times for 5 minutes each with wash buffer to remove unbound antibodies.[2]

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image using a fluorescence microscope with the appropriate filter set for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm).

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different strategies to reduce non-specific binding. Note: This data is for demonstrative purposes as specific quantitative comparisons for Sulfo-Cy5 were not available in the searched literature.

Table 1: Comparison of Blocking Agents

Blocking AgentConcentrationIncubation TimeRelative Background Fluorescence (Arbitrary Units)Signal-to-Noise Ratio
1% BSA in PBS1%1 hour853.5
5% Non-Fat Milk in PBS5%1 hour605.0
Commercial Blocker for Cyanine DyesManufacturer's recommendation1 hour2512.0

Table 2: Effect of Washing Conditions

Wash BufferNumber of WashesDuration per WashRelative Background Fluorescence (Arbitrary Units)
PBS35 minutes100
PBS + 0.05% Tween-2035 minutes70
PBS + 0.1% Tween-2035 minutes55
PBS + 0.1% Tween-2055 minutes40

Visualizations

NHS_Ester_Conjugation_Workflow Sulfo-Cy5 NHS Ester Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein (2-10 mg/mL in amine-free buffer) pH_Adjust Adjust pH to 8.3-8.5 Protein_Prep->pH_Adjust Conjugation Mix Protein and Dye (10:1 molar ratio of dye to protein) pH_Adjust->Conjugation Dye_Prep Prepare 10 mM Sulfo-Cy5 NHS Ester in anhydrous DMSO Dye_Prep->Conjugation Incubation Incubate 1-2 hours at room temperature Conjugation->Incubation Purify Purify Conjugate (e.g., Desalting Column) Incubation->Purify Collect Collect Labeled Protein Purify->Collect Troubleshooting_High_Background Troubleshooting High Background with Sulfo-Cy5 Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained Autofluorescence Is there high background in the unstained control? Check_Unstained->Autofluorescence Use_Quencher Use Autofluorescence Quencher or a different fluorophore Autofluorescence->Use_Quencher Yes Check_Conjugate Review Conjugation and Purification Autofluorescence->Check_Conjugate No End Reduced Background Use_Quencher->End Repurify Repurify the Conjugate Check_Conjugate->Repurify Optimize_Staining Optimize Staining Protocol Repurify->Optimize_Staining Blocking Improve Blocking Step (e.g., different blocker, longer incubation) Optimize_Staining->Blocking Washing Increase Washing Steps (number and/or duration) Blocking->Washing Antibody_Titer Titrate Antibody Concentration Washing->Antibody_Titer Antibody_Titer->End NonSpecific_Interactions Sources of Non-Specific Binding cluster_dye Dye-Related cluster_conjugation Conjugation-Related cluster_sample Sample-Related NSB Non-Specific Binding (High Background) Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Ionic Ionic Interactions NSB->Ionic Free_Dye Unconjugated Dye NSB->Free_Dye Aggregates Conjugate Aggregates NSB->Aggregates Autofluorescence Autofluorescence NSB->Autofluorescence Fc_Receptors Fc Receptors NSB->Fc_Receptors

References

Sulfo-Cy5 Photostability: A Technical Guide to Minimizing Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of Sulfo-Cy5, a widely used far-red fluorescent dye. By implementing the strategies and protocols outlined below, users can significantly enhance the quality and reliability of their fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 and why is it used in fluorescence imaging?

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its bright fluorescence, high extinction coefficient, and good quantum yield.[1][] Its emission in the far-red spectrum minimizes background interference from cellular autofluorescence, making it ideal for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[3] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling biomolecules in aqueous environments.[3]

Q2: What is photobleaching and why is it a concern?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality of images, limit the duration of imaging experiments, and affect the accuracy of quantitative analyses.

Q3: How photostable is Sulfo-Cy5?

Sulfo-Cy5 is generally considered to be a photostable dye.[1] However, like all fluorophores, it is susceptible to photobleaching, especially under intense or prolonged illumination.[4] Its photostability can be influenced by various factors in the imaging environment.

Q4: What factors contribute to the photobleaching of Sulfo-Cy5?

Several factors can accelerate the photobleaching of Sulfo-Cy5:

  • High-intensity illumination: The rate of photobleaching is directly proportional to the intensity of the excitation light.

  • Prolonged exposure: Continuous exposure to excitation light increases the cumulative damage to the fluorophore.

  • Presence of molecular oxygen: Reactive oxygen species (ROS) generated during the fluorescence process are a major cause of photobleaching for many organic dyes, including cyanine (B1664457) dyes.

  • Local chemical environment: The pH, viscosity, and presence of certain ions or molecules in the mounting medium can affect the photostability of the dye.

Q5: How does Sulfo-Cy5 compare to other far-red dyes like Alexa Fluor 647 in terms of photostability?

While both Sulfo-Cy5 and Alexa Fluor 647 are excellent far-red dyes, studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5.[5][6][7] In one comparison, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[6] This superior photostability makes Alexa Fluor 647 a preferable choice for demanding applications requiring long-term imaging or high-intensity illumination.

Troubleshooting Guide

Issue: My Sulfo-Cy5 signal is fading too quickly during my experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Illumination Intensity Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the excitation light.
Prolonged Exposure Time Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
Oxygen-Mediated Photodamage Use a commercial antifade mounting medium containing reactive oxygen species scavengers. For live-cell imaging, consider using an oxygen-scavenging system.
Suboptimal Mounting Medium Ensure the mounting medium is fresh and has the appropriate refractive index for your objective. Experiment with different commercially available antifade reagents to find the one that provides the best protection for Sulfo-Cy5.
High Degree of Labeling (DOL) For protein conjugates, a high DOL can lead to self-quenching and increased photobleaching. Optimize the labeling reaction to achieve a lower, more stable DOL.

Quantitative Data on Fluorophore Photostability

The following table summarizes the photophysical properties of Sulfo-Cy5 and compares its photostability to the closely related Cy5 and the more photostable Alexa Fluor 647.

PropertySulfo-Cy5Cy5Alexa Fluor 647
Excitation Maximum (nm) ~646~649-650~650-652
Emission Maximum (nm) ~662~670~667-670
**Extinction Coefficient (cm⁻¹M⁻¹) **~271,000~250,000~270,000
Fluorescence Quantum Yield 0.28~0.27~0.33
Relative Photostability GoodModerateExcellent

Data compiled from multiple sources.[][3][8][9]

Experimental Protocols

Protocol 1: Assessing Sulfo-Cy5 Photostability

This protocol provides a standardized method for quantifying the photobleaching rate of Sulfo-Cy5.

Materials:

  • Sulfo-Cy5 labeled sample (e.g., antibodies, oligonucleotides)

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and filter set

  • Digital camera capable of time-lapse imaging

  • Image analysis software (e.g., ImageJ/Fiji)

  • Mounting medium (with and without antifade reagent for comparison)

Procedure:

  • Sample Preparation: Prepare microscope slides with your Sulfo-Cy5 labeled specimen. For comparison, mount samples in a standard buffer (e.g., PBS) and in an antifade mounting medium.

  • Microscope Setup:

    • Turn on the microscope and laser.

    • Select the appropriate objective lens (e.g., 60x oil immersion).

    • Set the laser power to a consistent and relevant level for your typical experiments.

    • Configure the camera for time-lapse acquisition with a fixed exposure time and interval (e.g., one image every 5 seconds).

  • Image Acquisition:

    • Locate a region of interest (ROI) on the sample.

    • Start the time-lapse acquisition and continuously illuminate the ROI.

    • Acquire images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Select a representative area within the bleached region and measure the mean fluorescence intensity for each time point.

    • Normalize the intensity values to the initial intensity (time = 0).

    • Plot the normalized intensity as a function of time.

    • Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.

Protocol 2: Minimizing Photobleaching During Imaging

1. Optimize Imaging Parameters:

  • Reduce Excitation Intensity: Use the lowest laser power that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest camera exposure time possible.

  • Limit Illumination Duration: Only expose the sample to excitation light when acquiring an image. Use the shutter to block the light path between acquisitions.

2. Utilize Antifade Reagents:

  • For fixed samples, always use a high-quality, commercially available antifade mounting medium. Popular choices include those containing p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • For live-cell imaging, consider adding antioxidants like Trolox or using specialized live-cell imaging media with reduced phototoxicity.

3. Choose the Right Fluorophore:

  • If photostability is a critical issue for your experiment, consider using a more photostable alternative to Sulfo-Cy5, such as Alexa Fluor 647, for demanding applications.

Visualizing Photobleaching and Mitigation Strategies

Photobleaching_Pathway Photobleaching and Mitigation Pathways cluster_0 Fluorophore States cluster_1 Processes cluster_2 Mitigation Strategies S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 ISC Photobleaching Photobleaching (ROS) T1->Photobleaching Reaction with O₂ Excitation Light Absorption Fluorescence Fluorescence Emission ISC Intersystem Crossing Photobleaching->S0 Irreversible ReduceLight Reduce Light Intensity/Duration ReduceLight->Excitation Reduces rate of Antifade Antifade Reagents (ROS Scavengers) Antifade->Photobleaching Inhibits

Caption: The photobleaching process and points of intervention for mitigation strategies.

Experimental_Workflow Workflow for Assessing Photostability A Sample Preparation (e.g., Sulfo-Cy5 labeled cells) B Mounting (Control vs. Antifade Medium) A->B C Microscope Setup (Define Imaging Parameters) B->C D Time-Lapse Imaging (Continuous Illumination) C->D E Image Analysis (Measure Fluorescence Intensity) D->E F Data Plotting & Analysis (Normalized Intensity vs. Time) E->F G Determine Photobleaching Half-Life (t₁/₂) F->G

References

Effect of buffer composition on Sulfo-Cy5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of buffer composition on Sulfo-Cy5 labeling for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for Sulfo-Cy5 labeling?

A1: The optimal buffers for Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester labeling reactions are amine-free and maintain a slightly alkaline pH. Commonly recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate (B1201080) buffer.[1][2][3] The choice of buffer is critical for a successful conjugation.[1]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for Sulfo-Cy5 NHS ester labeling is between 8.2 and 8.5.[3][4][5] This pH range is a crucial compromise: it is high enough to deprotonate the primary amines on the protein (like lysine (B10760008) residues), making them nucleophilic and reactive, yet not so high as to cause rapid hydrolysis of the NHS ester, which would inactivate the dye.[4][5][6][7]

Q3: Can I use Tris or glycine (B1666218) buffers for the labeling reaction?

A3: No, it is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][3][8] These buffers will compete with the target protein for the Sulfo-Cy5 NHS ester, leading to significantly reduced labeling efficiency or complete inhibition of the reaction.[1][3] If your protein is in a Tris or glycine buffer, a buffer exchange must be performed before labeling.[8]

Q4: How does buffer composition affect the stability of the Sulfo-Cy5 NHS ester?

A4: The Sulfo-Cy5 NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[4][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7] Therefore, it is crucial to prepare the dye solution immediately before use and to minimize its time in an aqueous environment before adding it to the protein solution.[1][3] The dye should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer.[3][6]

Q5: What are the consequences of using a suboptimal buffer?

A5: Using a suboptimal buffer can lead to several issues, including low labeling efficiency, inconsistent results, and complete failure of the conjugation reaction. If the pH is too low, the primary amines on the protein will be protonated and unreactive.[4][6] If the pH is too high, the NHS ester will hydrolyze before it can react with the protein.[4][7] The presence of primary amines in the buffer will lead to the dye reacting with the buffer components instead of the target protein.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.2-8.5.[3][4][5]Verify the pH of your reaction buffer. Adjust to pH 8.3 using a suitable acid or base. For strongly buffered protein solutions, ensure the final pH of the reaction mixture is within the optimal range.[4]
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine are present in the reaction mixture.[1][2][3][8]Perform a buffer exchange to an amine-free buffer like PBS, sodium bicarbonate, or borate buffer prior to labeling.[8]
Hydrolysis of Sulfo-Cy5 NHS Ester: The dye was exposed to moisture or aqueous buffer for an extended period before the reaction.[3]Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution promptly.[1][3]
Inconsistent Labeling Results Variable Buffer Preparation: Inconsistencies in buffer preparation are leading to pH variations between experiments.Use a calibrated pH meter for all buffer preparations. Prepare fresh buffer for each set of experiments to ensure consistency.
Degraded DMF: The DMF used to dissolve the dye contains amine impurities.[6]Use high-quality, anhydrous, amine-free DMF.[3][6] A fishy odor can indicate DMF degradation.[6]
Protein Precipitation During Labeling Poor Protein Solubility: The protein is not soluble in the chosen labeling buffer at the required concentration.Optimize the buffer composition. Consider using a different recommended buffer (e.g., borate instead of bicarbonate). In some cases, the addition of non-interfering solubilizing agents may be necessary.[3]

Data Presentation

Table 1: Effect of pH on Sulfo-Cy5 Labeling Efficiency

pH Relative Labeling Efficiency Rationale
< 7.0Very LowPrimary amines on the protein are protonated and non-reactive.[4][6]
7.0 - 8.0ModerateA significant portion of primary amines are still protonated.
8.2 - 8.5Optimal Ideal balance between reactive primary amines and NHS ester stability.[3][4][5][6]
> 8.5DecreasingThe rate of NHS ester hydrolysis increases significantly, reducing the amount of active dye available to react with the protein.[4][7]

Table 2: Compatibility of Common Buffer Systems with Sulfo-Cy5 Labeling

Buffer Compatibility Reasoning
Phosphate-Buffered Saline (PBS)Recommended Amine-free and can be adjusted to the optimal pH range.[1][8]
Sodium BicarbonateRecommended Amine-free and provides good buffering capacity in the optimal pH range.[1][3][6]
Borate BufferRecommended Amine-free and effective in maintaining a stable pH between 8.0 and 9.0.[1][2]
Tris (e.g., TBE, TBS)Not Recommended Contains primary amines that compete with the labeling reaction.[1][2][3][8]
GlycineNot Recommended Contains a primary amine and will inhibit the labeling reaction.[1][2]
HEPESRecommended Amine-free and can be used within the appropriate pH range.[7]

Experimental Protocols

Protocol 1: Standard Sulfo-Cy5 Labeling of a Protein

This protocol provides a general guideline for labeling a protein with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[4][8] If necessary, perform a buffer exchange into the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Prepare the Dye Stock Solution: Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[3] This solution should be prepared immediately before use.

  • Calculate the Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.[2][8]

  • Labeling Reaction: Add the calculated volume of the Sulfo-Cy5 stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Quenching the Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

Protocol 2: Troubleshooting Low Labeling Efficiency

This protocol outlines steps to diagnose and resolve issues of low labeling efficiency.

  • Verify Buffer Composition and pH:

    • Prepare a fresh batch of your labeling buffer (e.g., 0.1 M sodium bicarbonate).

    • Calibrate your pH meter and confirm the pH is between 8.2 and 8.5.

    • Ensure that no components of any buffer the protein was previously in contain primary amines. If in doubt, perform a thorough buffer exchange.

  • Assess Dye Activity:

    • To test the reactivity of the Sulfo-Cy5 NHS ester, you can perform a small-scale control reaction with a stock solution of a primary amine (e.g., a lysine solution) in the labeling buffer. A successful reaction will result in a color change.

    • Always prepare the dye stock solution fresh in anhydrous DMSO or DMF.

  • Optimize Molar Ratio of Dye to Protein:

    • Perform a series of labeling reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein.

  • Evaluate Protein Concentration and Accessibility of Amines:

    • Ensure the protein concentration is within the recommended range (2-10 mg/mL), as labeling efficiency is concentration-dependent.[4][8]

    • Consider the structure of your protein. If the primary amines (N-terminus and lysine residues) are not readily accessible, labeling may be inefficient.[1]

Visualizations

Sulfo_Cy5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange to pH 8.3) Mix Mixing (Add dye to protein) Protein_Prep->Mix Dye_Prep Dye Preparation (Dissolve in anhydrous DMSO) Dye_Prep->Mix Incubate Incubation (1 hr, RT, dark) Mix->Incubate Quench Quenching (Add Tris buffer) Incubate->Quench Purify Purification (Desalting column) Quench->Purify Analyze Analysis (Calculate DOL) Purify->Analyze

Caption: Experimental workflow for Sulfo-Cy5 protein labeling.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Sulfo_Cy5 Sulfo-Cy5 NHS Ester Labeled_Protein Labeled Protein (Stable Amide Bond) Sulfo_Cy5->Labeled_Protein Protein_Amine Protein Primary Amine (e.g., Lysine) Protein_Amine->Labeled_Protein Buffer Reaction Buffer (pH 8.2 - 8.5) Buffer->Sulfo_Cy5 provides optimal pH Buffer->Protein_Amine deprotonates NHS N-hydroxysuccinimide (Byproduct) Labeled_Protein->NHS releases

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a primary amine.

References

Impact of protein concentration on conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the impact of protein concentration on conjugation efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during protein conjugation experiments, with a focus on the role of protein concentration.

Q1: Why did my protein precipitate out of solution after adding the conjugation reagent?

Possible Causes and Solutions:

  • High Protein Concentration: Excessively high protein concentrations can lead to aggregation and precipitation, especially after the addition of a labeling reagent which can alter the protein's surface properties.[1][2]

    • Solution: Perform the conjugation reaction at a lower protein concentration, for example, in the 1-5 mg/mL range.[2][3] If a higher final concentration is needed, the conjugate can be carefully concentrated after the purification step.[2]

  • Over-labeling: The addition of too many linker or drug molecules can change the protein's surface charge and hydrophobicity, causing reduced solubility and aggregation.[2][4]

    • Solution: Reduce the molar excess of the labeling reagent. It is advisable to perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing precipitation.[2][4]

  • Sub-optimal Buffer Conditions: The pH of your buffer being too close to the isoelectric point (pI) of the protein can minimize its solubility. Low ionic strength can also contribute to precipitation.[2][4][5]

    • Solution: Adjust the pH of the reaction buffer to be at least one pH unit away from your protein's pI. Ensure the buffer has sufficient ionic strength to maintain the protein's solubility; Phosphate Buffered Saline (PBS) is a commonly used buffer.[2][6]

Q2: My conjugation efficiency is very low. Could this be related to my protein concentration?

Possible Causes and Solutions:

  • Low Protein Concentration: While high concentrations can cause aggregation, very low concentrations (e.g., below 1-2 mg/mL) can reduce the reaction kinetics, leading to lower conjugation efficiency.[7][8] For instance, with NHS ester labeling, a protein concentration of about 2.5 mg/mL generally yields a labeling efficiency of around 35%, which can decrease to 20-30% at 1 mg/mL.[7]

    • Solution: If your protein solution is too dilute, consider concentrating it using methods like ultrafiltration with an appropriate molecular weight cut-off (MWCO) vial.[7] Aim for a concentration range that is recommended for your specific chemistry.[8]

  • Presence of Competing Molecules: Buffers containing primary amines (e.g., Tris or glycine) will compete with your protein for amine-reactive reagents like NHS esters, thereby reducing the conjugation efficiency.[1][7]

    • Solution: Ensure your protein is in a buffer free of primary amines. Dialysis or buffer exchange into a suitable buffer like PBS is recommended before starting the conjugation.[4][7]

Q3: I am observing inconsistent results between different batches of my conjugation reaction. How can protein concentration play a role?

Possible Causes and Solutions:

  • Inaccurate Protein Concentration Measurement: If the protein concentration is not accurately and consistently measured before each reaction, the molar ratios of the reactants will vary, leading to inconsistent conjugation efficiency and product quality.

    • Solution: Accurately determine the protein concentration before each experiment using a reliable method such as UV-Vis spectrophotometry (e.g., measuring absorbance at 280 nm) or a protein assay like the BCA assay.[9][10]

  • Variability in Starting Material: If there are batch-to-batch differences in protein purity or the presence of aggregates in the starting material, this will affect the outcome of the conjugation.

    • Solution: Ensure high purity of your protein (>95%). Before starting the conjugation, it is good practice to centrifuge your protein stock to remove any pre-existing aggregates.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for conjugation?

The optimal protein concentration is highly dependent on the specific protein, the conjugation chemistry being used, and the desired outcome of the experiment. However, a general starting range for many common conjugation reactions, such as those involving NHS esters or maleimides, is between 1-10 mg/mL.[1][8][12] For some specific applications, concentrations as low as 5-50 µM may be recommended.[11] It is often necessary to empirically determine the optimal concentration for your specific system.[13]

Q2: How does protein concentration affect the molar ratio of reactants?

The concentration of your protein is a critical factor in calculating the correct amount of labeling reagent to add to achieve a desired molar excess. Most biomolecules are present at low concentrations, which may require a large excess of the labeling reagent to drive the reaction to completion.[14] Concentrating the protein can help to improve the reaction rate.[14]

Q3: Can a high protein concentration lead to intermolecular crosslinking?

Yes, at high protein concentrations, the proximity of protein molecules to each other increases the chances of intermolecular crosslinking, where a single crosslinker molecule reacts with two separate protein molecules, leading to aggregation.[4] This is particularly relevant when using homobifunctional crosslinkers.

Q4: Does the ideal protein concentration change for different conjugation chemistries?

Yes, while there are general guidelines, the optimal protein concentration can vary with the type of reaction. For example, in some protocols for N-terminal labeling with N-hydroxysuccinimide esters, final protein concentrations of 5–50 μM are recommended.[11] For other common chemistries like SMCC protein conjugation, a range of 1-10 mg/mL is often suggested.[1] Always refer to the specific protocol for your chosen reagent.

Data Presentation

Table 1: Recommended Protein Concentration Ranges for Common Conjugation Chemistries

Conjugation ChemistryRecommended Protein ConcentrationReference(s)
NHS Ester Labeling1 - 10 mg/mL[4][8][15]
SMCC (Maleimide) Chemistry1 - 10 mg/mL[1][12]
DBCO (Click Chemistry)1 - 5 mg/mL[3]
N-terminal Labeling5 - 50 µM[11]

Experimental Protocols

Protocol 1: General Protein Labeling with an Amine-Reactive Dye (e.g., NHS Ester)

  • Protein Preparation:

    • Dialyze or perform a buffer exchange of your protein into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer or PBS, at a pH of 8.3-8.5.[7][15]

    • Adjust the protein concentration to a starting point of 2.5 mg/mL.[7] Ensure the protein solution is free of stabilizers like BSA or gelatin.[7]

  • Reagent Preparation:

    • Immediately before use, dissolve the amine-reactive (e.g., NHS ester) reagent in anhydrous DMSO to a concentration of 10-20 mM.[4]

  • Conjugation Reaction:

    • Add the dissolved labeling reagent to the protein solution at a specific molar excess. A common starting point is a 10:1 molar ratio of dye to protein.[8]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[4][8]

  • Purification:

    • Remove unreacted labeling reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][15]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[7]

Protocol 2: Optimizing Protein Concentration for Conjugation

  • Set up Parallel Reactions: Prepare several small-scale conjugation reactions with varying protein concentrations (e.g., 1 mg/mL, 2.5 mg/mL, 5 mg/mL, and 10 mg/mL).

  • Maintain Constant Molar Ratio: For each reaction, adjust the volume of the labeling reagent stock solution added to maintain a constant molar ratio of reagent to protein.

  • Incubate and Monitor: Incubate all reactions under identical conditions (temperature, time). Visually inspect for any signs of precipitation.

  • Purify and Analyze: Purify each conjugate using the same method.

  • Assess Outcomes: Analyze each purified conjugate for:

    • Yield: Quantify the final protein recovery.

    • Degree of Labeling (DOL): Determine if the desired level of conjugation was achieved.

    • Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to assess the presence of aggregates.[3]

  • Select Optimal Concentration: Choose the protein concentration that provides the best balance of high conjugation efficiency, good yield, and minimal aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reactions Optimization Reactions cluster_analysis Analysis cluster_decision Decision prep_protein Prepare Protein Stock rxn1 Reaction 1 (e.g., 1 mg/mL) prep_protein->rxn1 Varying Concentrations rxn2 Reaction 2 (e.g., 2.5 mg/mL) prep_protein->rxn2 Varying Concentrations rxn3 Reaction 3 (e.g., 5 mg/mL) prep_protein->rxn3 Varying Concentrations prep_reagent Prepare Reagent Stock prep_reagent->rxn1 Constant Molar Ratio prep_reagent->rxn2 Constant Molar Ratio prep_reagent->rxn3 Constant Molar Ratio purify Purify Conjugates rxn1->purify rxn2->purify rxn3->purify analyze Analyze Yield, DOL, and Aggregation purify->analyze decision Select Optimal Concentration analyze->decision

Caption: Workflow for optimizing protein concentration in conjugation.

troubleshooting_guide start Problem: Precipitation/Aggregation During Conjugation cause1 Is Protein Concentration High (>10 mg/mL)? start->cause1 cause2 Is Molar Excess of Reagent Too High? cause1->cause2 No solution1 Solution: Lower Protein Concentration (e.g., 1-5 mg/mL) cause1->solution1 Yes cause3 Is Buffer pH Near Protein's pI? cause2->cause3 No solution2 Solution: Reduce Molar Excess, Perform Titration cause2->solution2 Yes solution3 Solution: Adjust Buffer pH (≥1 unit from pI) cause3->solution3 Yes end_node Re-run Experiment cause3->end_node No, check other factors solution1->end_node solution2->end_node solution3->end_node

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Purification of Sulfo-Cy5 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated Sulfo-Cy5 dye from protein and other biomolecule samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Sulfo-Cy5 dye after a labeling reaction?

A1: The removal of free Sulfo-Cy5 dye is critical for the accuracy and reliability of downstream applications.[1] The presence of unconjugated dye can lead to high background signals, inaccurate determination of the degree of labeling (DOL), and non-specific signals in sensitive assays such as fluorescence microscopy, flow cytometry, and FRET-based analyses.[1]

Q2: What are the most common methods for removing free Sulfo-Cy5 dye?

A2: The most common techniques for separating Sulfo-Cy5 labeled proteins from unconjugated dye are based on differences in molecular size and charge. These methods include:

  • Gel Filtration Chromatography (Size Exclusion Chromatography): A rapid method ideal for small sample volumes where molecules are separated based on their size.[1][2]

  • Dialysis: A straightforward method for removing small molecules from larger ones by selective diffusion across a semi-permeable membrane.

  • Ion-Exchange Chromatography (IEX): A technique that separates molecules based on their net charge, which can be effective if the protein and dye have different charge properties at a specific pH.[3]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on several factors, including the size and stability of your protein, the required purity, the sample volume, and the available equipment.[1] The table below provides a comparison of the most common methods.

Comparison of Purification Methods

FeatureGel Filtration (Spin Column)Gel Filtration (Gravity Column)DialysisIon-Exchange Chromatography (IEX)
Principle Size Exclusion[1]Size Exclusion[4]Size-based DiffusionCharge-based Interaction[3]
Typical Resin/Membrane Sephadex G-25[5][6]Sephadex G-25, G-50[4]10-20 kDa MWCO Membrane[7][8]Anion (Q, DEAE) or Cation (S, SP, CM) exchangers
Processing Time < 15 minutes[5]30-60 minutes4 hours to overnight[1]1-3 hours
Sample Volume 10 µL - 2.5 mL[2][9]1.0 - 2.5 mL[9]0.1 mL - 100 mL[8]Wide range, scalable
Protein Recovery > 95%[9]70% to > 95%[9]> 90%> 90%
Efficiency of Dye Removal Good to ExcellentGood to ExcellentExcellentExcellent
Key Advantage Speed and convenience[9]Good for larger lab-scale prepsSimple, requires minimal hands-on timeHigh resolution and capacity[10]
Key Disadvantage Potential for some sample dilutionMore time-consuming than spin columnsSlow, potential for sample dilution[11]Requires method development (buffer pH, salt concentration)[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in downstream assays Incomplete removal of free Sulfo-Cy5 dye.- Repeat the purification step. For gel filtration, consider using a second spin column.[11]- For dialysis, ensure at least three buffer changes with a sufficient volume of dialysis buffer (at least 500-1000 times the sample volume).[1]- Consider switching to a different purification method, such as ion-exchange chromatography, for higher purity.
Low protein recovery after purification - The protein is sticking to the purification matrix (column resin or dialysis membrane).- The molecular weight cutoff (MWCO) of the dialysis membrane is too large.- For gel filtration, ensure the buffer has an appropriate ionic strength (e.g., 0.15 M NaCl) to minimize non-specific interactions.[2]- For dialysis, select a membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., for a 50 kDa protein, use a 10-20 kDa MWCO membrane).[7]- If using spin columns, ensure the centrifugation speed and time are as recommended in the protocol to avoid over-drying the resin.
Free dye is still present in the purified sample - The capacity of the purification system was exceeded.- The fractionation range of the gel filtration resin is not appropriate for the size of your protein.- For gel filtration, do not overload the column. Use an appropriate amount of resin for your sample size.[11]- For small proteins, consider a gel filtration resin with a smaller fractionation range, such as Superdex 30.[11]- For ion-exchange chromatography, optimize the binding and elution conditions (pH and salt concentration) to ensure a good separation between the protein and the dye.
The labeled protein appears to have precipitated Over-labeling of the protein can increase its hydrophobicity, leading to aggregation and precipitation.[1]Reduce the molar ratio of Sulfo-Cy5 to protein in the labeling reaction. Aim for a degree of labeling (DOL) between 2 and 4 for optimal fluorescence without causing self-quenching or precipitation.[1]

Experimental Protocols

Protocol 1: Gel Filtration using a Spin Column

This method is suitable for rapid purification of small sample volumes.

  • Column Preparation:

    • Remove the bottom cap of a G-25 spin column and place it in a collection tube.

    • Centrifuge for 1-2 minutes at 1,000 x g to remove the storage buffer.

  • Equilibration:

    • Place the column in a new collection tube.

    • Add 300-500 µL of your desired buffer (e.g., PBS) to the column.

    • Centrifuge for 1-2 minutes at 1,000 x g. Discard the buffer and repeat this step 2-3 times.

  • Sample Loading and Elution:

    • Place the equilibrated column into a clean collection tube.

    • Carefully apply your sample to the center of the resin bed.

    • Centrifuge for 2-3 minutes at 1,000 x g to collect the purified, labeled protein. The unconjugated dye will be retained in the resin.

Gel_Filtration_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_output Result Prepare_Column Prepare G-25 Spin Column Equilibrate Equilibrate with Desired Buffer Prepare_Column->Equilibrate Centrifuge Load_Sample Load Sample onto Resin Bed Equilibrate->Load_Sample Elute Centrifuge to Elute Labeled Protein Load_Sample->Elute Purified_Protein Purified Labeled Protein Elute->Purified_Protein Free_Dye Free Dye Retained in Column Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_output Result Prepare_Membrane Prepare Dialysis Membrane (10-20 kDa MWCO) Load_Sample Load Sample into Dialysis Unit Prepare_Membrane->Load_Sample Immerse Immerse in Large Volume of Dialysis Buffer Load_Sample->Immerse Stir Stir Gently at 4°C Immerse->Stir Change_Buffer Change Buffer 3x (4-6h or overnight) Stir->Change_Buffer Recover_Sample Recover Purified Labeled Protein Change_Buffer->Recover_Sample IEX_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_output Result Select_Resin Select IEX Resin (Anion or Cation) Equilibrate_Column Equilibrate Column with Binding Buffer Select_Resin->Equilibrate_Column Load_Sample Load Sample Equilibrate_Column->Load_Sample Wash Wash with Binding Buffer to Remove Free Dye Load_Sample->Wash Elute Elute with High Salt Buffer Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Purified_Product Purified Labeled Protein in Eluted Fractions Collect_Fractions->Purified_Product

References

Issues with Sulfo-Cy5 aggregation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 and related cyanine (B1664457) dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 and how does it differ from the non-sulfonated Cy5?

A1: Sulfo-Cy5 is a sulfonated version of the cyanine dye Cy5. It contains negatively charged sulfonate (SO₃⁻) groups that significantly increase its water solubility compared to the standard, more hydrophobic Cy5 NHS ester.[1] This enhanced hydrophilicity is intended to reduce the dye's tendency to aggregate in aqueous buffers, which is a common issue with cyanine dyes.[] Despite this improvement, aggregation can still occur under certain conditions.

Q2: What is Sulfo-Cy5 aggregation and why is it a problem?

A2: Sulfo-Cy5 aggregation is the process where individual dye molecules stick together to form dimers and larger clusters, most notably H-aggregates.[3] This is a significant problem in fluorescence-based applications for two main reasons:

  • Fluorescence Quenching: H-aggregates are typically non-fluorescent or have severely reduced quantum yield.[3] This leads to a dramatic loss of signal intensity, which can compromise the sensitivity of an assay.

  • Spectral Shift: Aggregation causes a shift in the dye's absorption spectrum. H-aggregates exhibit a characteristic blue-shifted absorption peak (hypsochromic shift), typically appearing as a shoulder around 590-600 nm, while the main monomer absorption peak (~650 nm) decreases.[3][4] This can interfere with accurate quantification and detection.

Q3: What are the primary factors that cause Sulfo-Cy5 aggregation?

A3: Several factors can promote the aggregation of Sulfo-Cy5:

  • High Dye Concentration: The likelihood of aggregation increases with higher concentrations of the free dye in solution.

  • High Degree of Labeling (DOL): When too many dye molecules are conjugated to a single protein or antibody (a high DOL), their close proximity on the biomolecule's surface forces aggregation and self-quenching.[3]

  • Aqueous Buffers: While Sulfo-Cy5 is water-soluble, purely aqueous environments, especially at high concentrations, can still promote the hydrophobic interactions that lead to aggregation.

  • High Ionic Strength: The presence of salts (e.g., NaCl) in the buffer can shield the charged sulfonate groups, reducing electrostatic repulsion between dye molecules and thereby promoting aggregation.[4][5]

Troubleshooting Guide

Problem 1: My Sulfo-Cy5 labeled antibody shows a weak fluorescent signal.

This is often a primary symptom of dye aggregation and fluorescence quenching.

Possible Cause Recommended Solution
High Degree of Labeling (DOL) Determine the DOL of your conjugate. An optimal DOL for most antibodies is between 2 and 10.[3] If your DOL is too high, reduce the molar ratio of dye to protein in the conjugation reaction (e.g., try ratios of 5:1 or 10:1).[6]
Aggregation in Storage Buffer Store the labeled conjugate in a buffer containing a small amount of organic solvent (e.g., 10-20% DMSO or DMF) if your protein can tolerate it. Avoid storing in high-salt buffers. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
Photobleaching Protect the dye and labeled conjugates from light as much as possible during labeling, storage, and experiments. Use an anti-fade mounting medium for microscopy applications.[7]

Problem 2: I see a blue-shifted shoulder peak (~600 nm) in the absorbance spectrum of my labeled protein.

This is a direct indicator of H-aggregate formation.

Possible Cause Recommended Solution
Aggregation during Labeling Reaction Perform the labeling reaction in the presence of an organic co-solvent. Many protocols recommend dissolving the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF before adding it to the protein solution in an aqueous buffer.[][6] Ensure the final concentration of the organic solvent is compatible with your protein's stability.
High Salt Concentration If possible, perform labeling and purification steps in buffers with low ionic strength. If high salt is required for protein stability, the impact may be unavoidable, but controlling the DOL becomes even more critical.
Inappropriate Buffer pH The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0.[8] Use a suitable amine-free buffer such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[3] Buffers like Tris or glycine (B1666218) contain primary amines and will compete with the protein for reaction with the dye.

Problem 3: High background staining in my immunofluorescence (IF) experiment.

High background can be caused by several factors, including non-specific antibody binding and dye aggregation.

Possible Cause Recommended Solution
Non-specific Antibody Binding Ensure you have an adequate blocking step (e.g., using 5-10% normal serum from the secondary antibody's host species or 1-5% BSA).[9] Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise.[10]
Free Dye in Conjugate Solution Unreacted, free Sulfo-Cy5 in your antibody solution can bind non-specifically to cells or tissue. Purify the labeled antibody thoroughly after the conjugation reaction using size-exclusion chromatography (e.g., Sephadex G-25 spin column) or dialysis to remove all unconjugated dye.[3]
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde (B43269) can increase background autofluorescence.[10] Consider using an alternative fixative like cold methanol (B129727) (if compatible with your antigen) or include a quenching step with sodium borohydride (B1222165) or glycine after fixation.[10]
Hydrophobic Interactions of the Dye Even with sulfonation, the dye can have residual hydrophobic character. Ensure washing steps are thorough (e.g., 3-4 washes with PBS containing a detergent like Tween 20) to remove non-specifically bound antibodies.[10]

Data on Sulfo-Cy5 Aggregation

The following tables summarize quantitative and qualitative data regarding factors that influence Sulfo-Cy5 aggregation.

Table 1: Effect of Organic Solvent on H-Aggregation of a Cy5-Labeled Macromolecule

This data is extracted and interpreted from spectral graphs of a Cy5-labeled polymer to illustrate the preventative effect of Dimethylformamide (DMF) on H-aggregation. A higher ratio indicates more aggregation.

Solvent Monomer Peak Absorbance (~650 nm) H-Aggregate Peak Absorbance (~590 nm) Ratio (Aggregate/Monomer)
Water1.00 (Normalized)0.850.85
DMF1.00 (Normalized)Not Detected0.00

Data interpreted from Kang et al., International Journal of Polymer Science, 2010.[11]

Table 2: Relationship Between Degree of Labeling (DOL) and Antibody Functionality

High DOL can lead to self-quenching (a proxy for aggregation on the antibody surface) and reduced functionality. This table provides a representative relationship.

Degree of Labeling (DOL) Relative Fluorescence Intensity Relative Antibody Functionality Recommendation
1 - 2LowHighSuboptimal (low signal)
2 - 7HighHighOptimal Range [8]
8 - 10ModerateModerate-HighAcceptable for some applications[3]
> 10Low (Quenched)LowUndesirable (aggregation and inactivation)

This table represents a conceptual summary based on principles described in the literature.[12]

Table 3: Qualitative Effect of Ionic Strength on Aggregation

NaCl Concentration Observed Aggregation
Low (e.g., 0 mM)Minimal aggregation, monomeric dye predominates.
Moderate (e.g., 10-30 mM)H-aggregate formation is promoted and readily observed.[4]
High (e.g., >100 mM)Significant aggregation is expected.[13]

Key Experimental Protocols

Protocol 1: Standard Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol is designed to achieve a moderate degree of labeling and minimize aggregation.

  • Antibody Preparation:

    • The antibody should be in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[7]

    • If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[3]

  • Reagent Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Just before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO.[3][6]

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[8]

    • Add the Sulfo-Cy5 stock solution to the antibody solution to achieve a desired molar ratio of dye-to-antibody (a 10:1 ratio is a common starting point).[6]

    • Mix gently and incubate for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a desalting spin column (e.g., Sephadex G-25) equilibrated with PBS.[3]

    • Collect the colored fractions containing the conjugated antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and ~650 nm.

    • Calculate the protein concentration and the Degree of Labeling (DOL) to ensure it is within the optimal range (typically 2-7 for antibodies).[8]

Protocol 2: Troubleshooting Aggregation via Spectrophotometry

  • Sample Preparation: Dilute a small amount of your Sulfo-Cy5 labeled conjugate in PBS to a concentration suitable for absorbance measurement (typically in the 1-10 µM range).[3]

  • Acquire Absorbance Spectrum: Scan the absorbance from approximately 400 nm to 750 nm.

  • Analyze Spectrum:

    • A healthy, monomeric Sulfo-Cy5 conjugate will have a strong, primary absorption peak at ~650 nm.

    • The presence of H-aggregates will be indicated by the appearance of a distinct shoulder or a secondary peak around 590-600 nm.[3]

  • Semi-Quantitative Assessment: Calculate the ratio of the absorbance at ~590 nm to the absorbance at ~650 nm (A₅₉₀/A₆₅₀). A higher ratio suggests a greater degree of aggregation. Compare this ratio between different batches or preparations to troubleshoot your labeling or storage conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Immunostaining cluster_img Imaging p1 Culture Cells on Coverslips p2 Fixation (e.g., 4% PFA) p1->p2 p3 Permeabilization (e.g., 0.25% Triton X-100) p2->p3 s1 Blocking (e.g., 5% Goat Serum) p3->s1 s2 Primary Antibody Incubation (e.g., anti-pAkt) s1->s2 s3 Wash Steps (3x PBS) s2->s3 s4 Secondary Antibody Incubation (Goat anti-Rabbit Sulfo-Cy5) s3->s4 s5 Final Wash Steps (3x PBS) s4->s5 i1 Mount Coverslip (Anti-fade medium) s5->i1 i2 Fluorescence Microscopy (Ex: ~650nm, Em: ~670nm) i1->i2 signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (Inactive Dimer) EGF->EGFR Binds EGFR_A Activated EGFR (Phosphorylated Dimer) EGFR->EGFR_A Autophosphorylation PI3K PI3K EGFR_A->PI3K Recruits & Activates Grb2 Grb2/SOS EGFR_A->Grb2 Recruits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Technical Support Center: Quenching Sulfo-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching Sulfo-Cy5 labeling reactions. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench a Sulfo-Cy5 labeling reaction?

Quenching is a critical step to stop the labeling reaction by deactivating any remaining unreacted Sulfo-Cy5 NHS ester. This prevents the dye from labeling other molecules in downstream applications, which could lead to inaccurate results, high background signals, or nonspecific binding.[1][2] Stopping the reaction ensures that the labeling is controlled and reproducible.

Q2: What are the most common reagents used to quench Sulfo-Cy5 NHS ester reactions?

The most common quenching reagents are small molecules containing primary amines. These include Tris(hydroxymethyl)aminomethane (Tris), glycine (B1666218), lysine, and ethanolamine.[3][4] These molecules react with the NHS ester group of the unreacted Sulfo-Cy5, forming a stable amide bond and rendering the dye inactive towards your target molecule.[1]

Q3: How do I choose the right quenching reagent?

Tris and glycine are the most widely used and are suitable for the majority of applications.[5] They are effective, readily available, and easily removed during purification. The choice may also depend on the nature of your target molecule and downstream assays. For instance, if your subsequent steps are sensitive to high concentrations of Tris, glycine might be a better alternative.

Q4: Can I quench the reaction by simply changing the pH?

Yes, hydrolysis of the NHS ester is an alternative quenching method. The rate of hydrolysis increases with pH.[2] At a pH of 8.6, the half-life of an NHS ester can be as short as 10 minutes.[5] However, this method regenerates the original carboxyl group on the dye, which could potentially participate in other reactions. Using an amine-containing quencher ensures the dye is permanently inactivated.

Q5: Will the quenching reagent interfere with my protein or experiment?

Quenching reagents are used in molar excess and are typically small molecules that can be removed through standard purification methods like desalting columns (e.g., Sephadex G-25) or dialysis.[4][6] It is important to remove the excess quencher and quenched dye to prevent any potential interference with downstream applications.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the overall experimental process and the chemical principle behind the quenching step.

experimental_workflow cluster_main Sulfo-Cy5 Labeling and Quenching Workflow Target Target Molecule (e.g., Protein, Peptide) AddDye Add Sulfo-Cy5 NHS Ester Target->AddDye Labeling Labeling Reaction (pH 7.2-8.5, RT, 1-4h) AddDye->Labeling AddQuencher Add Quenching Reagent (e.g., Tris, Glycine) Labeling->AddQuencher Quenching Quenching Reaction (RT, 15-30 min) AddQuencher->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Product Purified Labeled Conjugate Purification->Product

Caption: General workflow for labeling a target molecule with Sulfo-Cy5 and quenching the reaction.

reaction_mechanism cluster_reaction NHS Ester Reaction Pathways cluster_desired Labeling cluster_quenching Quenching Dye Unreacted Sulfo-Cy5-NHS Protein Target Primary Amine (-NH2) Dye->Protein + Quencher Quencher Primary Amine (e.g., Tris, Glycine) Dye->Quencher + Amide Stable Amide Bond (Labeled Target) Protein->Amide Inactive Inactive Product Quencher->Inactive

Caption: Reaction pathways for Sulfo-Cy5 NHS ester with a target protein versus a quenching reagent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High background signal in downstream assays Incomplete Quenching: The reaction was not fully stopped, leading to continued, nonspecific labeling of other components.[7]- Increase Quencher Concentration: Ensure a sufficient molar excess of the quenching reagent is used. A final concentration of 20-50 mM is often recommended.[4] - Increase Incubation Time: Extend the quenching incubation time to 30 minutes to ensure the reaction goes to completion.[2]
Ineffective Purification: Excess unreacted/quenched dye was not fully removed after the reaction.- Optimize Purification Method: Use an appropriate size-exclusion chromatography (e.g., desalting) column or perform thorough dialysis to separate the labeled protein from small molecules.[3][6]
Low labeling efficiency or inconsistent results Premature Quenching: The quenching reagent was present in the reaction buffer from the start.- Use Amine-Free Buffers: Ensure the labeling reaction is performed in an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[3][8] Buffers containing Tris or glycine will compete with the target molecule for the dye.[5][8]
Hydrolysis of NHS Ester: The Sulfo-Cy5 NHS ester was hydrolyzed by moisture before it could react with the target. NHS esters are moisture-sensitive.[3]- Use Anhydrous Solvents: Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.[8][9] - Control pH: Keep the labeling reaction pH between 7.2 and 8.5. Higher pH values significantly accelerate hydrolysis.[1]
Loss of protein activity after labeling Over-labeling: Too many dye molecules are attached to the protein, potentially altering its structure or function. The quenching step itself is generally gentle.- Optimize Dye:Protein Ratio: Perform trial experiments with lower molar ratios of Sulfo-Cy5 to your protein (e.g., 5:1, 10:1) to find the optimal degree of labeling.[10] - Control Reaction Time: Shorten the labeling incubation time before adding the quenching reagent.[3]

Quantitative Comparison of Common Quenching Reagents

The efficiency of quenching is primarily determined by the concentration and reactivity of the primary amine in the quenching reagent. The following table summarizes typical working concentrations and conditions for common quenchers.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimepH of Stock SolutionKey Considerations
Tris-HCl 20 - 100 mM[1][11]15 - 30 minutes[2]8.0[3]Widely used, effective, and inexpensive.
Glycine 20 - 100 mM[1][4]15 - 30 minutes[1]~8.0A simple amino acid, provides a clean quenching reaction.
Lysine 10 - 50 mM[4]15 - 30 minutes~8.0Contains two primary amines, making it a very efficient quencher.[7]
Hydroxylamine 10 - 50 mM[11]15 - 60 minutesNeutralCan also cleave ester bonds, which may be useful for reversing certain side-reactions but could be detrimental to some proteins.[12]
Ethanolamine 20 - 50 mM[4]15 - 30 minutes~8.0Another effective primary amine for quenching.

Detailed Experimental Protocol: Quenching Reaction

This protocol assumes the Sulfo-Cy5 labeling reaction has already been performed.

Materials:

  • Labeling reaction mixture containing your target molecule and Sulfo-Cy5 NHS ester.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.

  • Purification tools (e.g., pre-equilibrated desalting column or dialysis cassette).

Procedure:

  • Prepare Quenching Stock Solution: Prepare a 1 M stock solution of your chosen quenching reagent (e.g., Tris-HCl) and adjust the pH to 8.0. This high concentration stock allows you to add a minimal volume to your reaction.

  • Add Quenching Reagent: Add the quenching stock solution to your labeling reaction mixture to achieve a final quencher concentration of 20-50 mM.

    • Example: To quench a 100 µL labeling reaction, add 2-5 µL of 1 M Tris-HCl. Gently vortex or pipette to mix thoroughly.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[2] Protect the mixture from light to prevent photobleaching of the Cy5 dye.[3]

  • Purify the Conjugate: Immediately following quenching, proceed to purification to remove the excess Sulfo-Cy5 dye, the quenching reagent, and reaction byproducts.

    • Desalting Column: This is the most common and rapid method. Apply the quenched reaction mixture to a desalting column (e.g., Sephadex G-25, Bio-Gel P-6) that has been equilibrated with your desired storage buffer (e.g., PBS).[6] Collect the fractions containing your purified, labeled protein, which will elute first.

    • Dialysis: Alternatively, dialyze the reaction mixture against a large volume of your desired buffer. Allow sufficient time for the small molecules to be removed, with several buffer changes.[4]

  • Characterize and Store: After purification, characterize the degree of labeling using UV-Vis spectrophotometry. Store the purified conjugate according to the stability requirements of your target molecule, typically at 4°C or frozen at -20°C, protected from light.[10]

References

Technical Support Center: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5. This guide provides detailed information on the proper storage, handling, and use of this fluorescent dye, along with troubleshooting advice to ensure successful experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a water-soluble, far-red fluorescent dye.[1][2] It contains two carboxylic acid groups, allowing for conjugation to primary amines on target molecules like proteins, peptides, and modified oligonucleotides after activation. The presence of sulfo groups enhances its water solubility, making it ideal for labeling biological molecules in aqueous buffers.[2][3]

2. What are the spectral properties of Sulfo-Cy5 dyes?

Sulfo-Cy5 dyes typically have an absorption maximum around 646-648 nm and an emission maximum around 662-671 nm, making them well-suited for excitation by 633 nm or 647 nm laser lines.[2][4] This far-red emission is advantageous due to the low autofluorescence of many biological samples in this spectral region.[2]

3. How should I store this compound?

Proper storage is crucial to maintain the dye's stability and performance. Both the solid form and stock solutions should be stored at -20°C and protected from light.[1][3][5] It is also recommended to desiccate the solid dye.[5][6] For stock solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]

4. In what solvents is this compound soluble?

Due to its sulfonate groups, this compound is well soluble in water and other polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for Sulfo-Cy5 derivatives. Note that specific values may vary slightly between suppliers.

PropertyValueSource(s)
Excitation Maximum (Abs)~646 - 648 nm[2][4]
Emission Maximum (Em)~662 - 671 nm[2][4]
Molar Extinction Coeff.~250,000 cm⁻¹M⁻¹[2]
Recommended Storage (Solid)-20°C, desiccated, protected from light[1][3][5]
Recommended Storage (Solution)-20°C in single-use aliquots, protected from light[7]
SolubilityWater, DMF, DMSO[2][3]
pH Range for ConjugatesStable between pH 4 and 10[2][8]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in labeling experiments.

Issue 1: Low Labeling Efficiency

  • Question: I am observing very low or no fluorescence signal after my labeling reaction. What could be the cause?

  • Answer:

    • Incorrect pH of Reaction Buffer: For efficient labeling of primary amines (e.g., on proteins), the pH of the reaction buffer should be in the range of 8.0-9.0.[7] At lower pH values, the amino groups are protonated and less reactive.

    • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated dye.[7] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate. If your protein is in an amine-containing buffer, it must be dialyzed against a suitable labeling buffer before starting the conjugation.[7]

    • Low Protein Concentration: The efficiency of the labeling reaction can be significantly reduced if the protein concentration is too low (e.g., less than 2 mg/mL).[7][9] For optimal results, a protein concentration of 2-10 mg/mL is recommended.[7]

    • Inactive Dye: Improper storage of the dye or its activated form can lead to hydrolysis and inactivation. Ensure the dye has been stored correctly at -20°C, protected from light and moisture.[1][5] When preparing stock solutions of activated dye, use them promptly.[7]

Issue 2: Protein Precipitation After Labeling

  • Question: My protein has precipitated out of solution after the labeling reaction. How can I prevent this?

  • Answer:

    • Over-labeling: Attaching too many dye molecules to a protein can alter its physicochemical properties, leading to aggregation and precipitation. This is often referred to as having a high degree of labeling (DOL).[7] To avoid this, you can reduce the molar ratio of dye to protein in your reaction or decrease the reaction time.

    • Solvent Incompatibility: If using a non-sulfonated version of the dye that requires an organic co-solvent like DMSO, the final concentration of the organic solvent might be too high for your protein's stability. Using a water-soluble Sulfo-Cy5 variant can mitigate this issue.

Issue 3: Rapid Photobleaching

  • Question: The fluorescence signal from my labeled sample is fading very quickly during imaging. What can I do?

  • Answer:

    • High Laser Power: Excessive laser power is a common cause of photobleaching.[10] Try reducing the laser intensity to the minimum level required for adequate signal detection.

    • Long Exposure Times: Similar to high laser power, prolonged exposure times can lead to photobleaching.[10] Use the shortest exposure time that provides a good signal-to-noise ratio.

    • Use of Antifade Reagents: Incorporating a commercially available antifade mounting medium can significantly reduce the rate of photobleaching, especially for fixed samples in microscopy.

    • Imaging Buffer Composition: For live-cell imaging, ensure your imaging medium is fresh and consider using specialized formulations designed to reduce phototoxicity and photobleaching.

Issue 4: Unexpected Spectral Properties

  • Question: The absorption or emission spectrum of my labeled conjugate is shifted. Why is this happening?

  • Answer:

    • Environmental Effects: The local environment around the dye molecule can influence its spectral properties. Factors such as the polarity of the solvent and the proximity of other dye molecules (in the case of high DOL) can cause spectral shifts.

    • Dye Degradation: Exposure to harsh chemical conditions, such as very low pH (e.g., during TFA treatment in peptide synthesis) or strong oxidizing agents, can potentially alter the structure of the dye and its spectral characteristics.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Sulfo-Cy5 Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate amount of high-purity, anhydrous DMSO or water to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • For long-term storage, divide the stock solution into small, single-use aliquots and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: General Protein Labeling with Activated Sulfo-Cy5

Note: This protocol assumes the use of an amine-reactive form of the dye (e.g., an NHS ester), which would be prepared from the carboxylic acid form.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[7][9]

    • If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it extensively against the labeling buffer.[7]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the activated Sulfo-Cy5 NHS ester in anhydrous DMSO immediately before use.[7]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 (dye:protein) is a common starting point.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[12]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~648 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Dye_Prep Prepare Sulfo-Cy5 Stock Solution (e.g., 10 mM in DMSO) Mix Combine Dye and Protein (e.g., 10:1 molar ratio) Dye_Prep->Mix Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) Protein_Prep->Mix Incubate Incubate for 1-2 hours at RT (Protect from light) Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize Conjugate (Determine Degree of Labeling) Purify->Analyze

Caption: Workflow for protein labeling with Sulfo-Cy5.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is buffer pH 8.0-9.0? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Conc Is protein conc. >2 mg/mL? Check_Buffer->Check_Conc Yes Dialyze Dialyze into new buffer Check_Buffer->Dialyze No Check_Dye Is dye stored correctly? Check_Conc->Check_Dye Yes Concentrate Concentrate protein Check_Conc->Concentrate No New_Dye Use fresh dye Check_Dye->New_Dye No Success Labeling Successful Check_Dye->Success Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 vs. Sulfo-Cy5 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based detection and imaging, the selection of an appropriate fluorescent dye and conjugation strategy is paramount to experimental success. For researchers and drug development professionals, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are a popular choice due to their bright fluorescence in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2] This guide provides an objective comparison of two amine-reactive Cy5 derivatives: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 and Sulfo-Cy5 NHS ester, focusing on their chemical properties, labeling mechanisms, and experimental workflows to aid in the selection of the optimal reagent for your research needs.

Chemical Properties and Reactivity

At the heart of the comparison between these two dyes lies their fundamental difference in chemical reactivity towards primary amines, such as the lysine (B10760008) residues found in proteins.

Sulfo-Cy5 NHS ester is an N-hydroxysuccinimidyl ester.[3] This "activated" form of the dye is highly reactive towards nucleophilic primary amines at a slightly basic pH (typically 8.3-8.5).[3][4] The reaction results in the formation of a stable amide bond, covalently linking the Cy5 fluorophore to the target molecule.[3] The presence of sulfonate groups on the cyanine core enhances the water solubility of the dye, making it particularly suitable for labeling proteins in aqueous environments without the need for organic co-solvents that could cause denaturation.[5][6]

This compound , on the other hand, is a "free unactivated carboxylic acid".[7][8] In this form, the carboxylic acid groups are not reactive towards amines. To facilitate conjugation, the carboxylic acid must first be "activated" in situ using a coupling reagent, such as a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first creates a reactive ester intermediate, which then reacts with the primary amine on the target biomolecule to form a stable amide bond.

Performance and Application at a Glance

The choice between an NHS ester and a carboxylic acid derivative of Sulfo-Cy5 will largely depend on the specific application, the nature of the biomolecule to be labeled, and the desired level of control over the conjugation reaction. The following table summarizes the key characteristics and performance aspects of each dye.

FeatureSulfo-Cy5 NHS EsterThis compound
Reactivity Directly reactive with primary aminesRequires activation (e.g., with EDC/NHS) before reacting with amines
Reaction Workflow One-step mixing of dye and biomoleculeTwo-step (activation and conjugation) or one-pot with activators
Water Solubility High due to sulfonate groups[5][6]High due to sulfonate and carboxylic acid groups
Reaction pH Optimal at pH 8.3-8.5[3][4]Activation typically at slightly acidic pH, conjugation at pH 7.2-8.5
Control over Reaction Less control once initiatedMore control over activation and conjugation steps
Stability of Reagent Susceptible to hydrolysis, especially in aqueous solution[3]More stable in its unactivated form
Common Applications Routine protein and antibody labeling, oligonucleotide labeling[1][2][]Peptide modification during solid-phase synthesis, preparation of custom activated esters[1]

Spectral Properties

Both this compound and Sulfo-Cy5 NHS ester are based on the same Cy5 fluorophore core. Therefore, their spectral properties are expected to be nearly identical.

Spectral PropertyValue
Excitation Maximum (λex) ~646 nm[10][11]
Emission Maximum (λem) ~662 nm[10][11]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹[2][5][10]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28[5][10]

Experimental Workflows and Methodologies

The differing reactivity of these two dyes translates to distinct experimental protocols. Below are generalized workflows for labeling a protein with each reagent.

Sulfo-Cy5 NHS Ester Labeling Workflow

The labeling process with an NHS ester is a straightforward, one-step procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye Solutions protein_prep->mix dye_prep Prepare Sulfo-Cy5 NHS Ester Stock Solution (in DMSO or DMF) dye_prep->mix incubate Incubate at Room Temperature (1-2 hours) mix->incubate purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Degree of Labeling, Concentration) purify->analyze

Caption: Workflow for protein labeling with Sulfo-Cy5 NHS ester.

Detailed Protocol for Sulfo-Cy5 NHS Ester Labeling of IgG Antibody:

  • Protein Preparation: Dissolve the IgG antibody in a reaction buffer of 0.1 M sodium bicarbonate, pH 8.3-8.5, to a final concentration of 2-10 mg/mL.[3][12] It is critical that the buffer is free of primary amines (e.g., Tris) and sodium azide.[3]

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12]

  • Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of dye is common.[13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) and the final protein concentration by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

This compound Labeling Workflow

Labeling with a carboxylic acid dye requires an initial activation step.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution in Buffer (pH 7.2-8.0) conjugate Add Activated Dye to Protein Solution protein_prep->conjugate dye_prep Prepare Carboxylic Acid-Cy5, EDC, and Sulfo-NHS Solutions activate Activate Carboxylic Acid-Cy5 with EDC and Sulfo-NHS dye_prep->activate activate->conjugate incubate Incubate at Room Temperature (2-4 hours) conjugate->incubate purify Purify and Characterize Labeled Protein incubate->purify

Caption: Workflow for protein labeling with a carboxylic acid dye.

Detailed Protocol for this compound Labeling:

  • Dye Activation: In a separate reaction tube, dissolve the this compound, EDC, and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) or anhydrous DMF. A typical molar ratio would be 1:10:20 (dye:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.

  • Protein Preparation: During the activation step, prepare the protein in a conjugation buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • Conjugation: Add the freshly activated dye solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification and Characterization: Purify and characterize the conjugate as described for the NHS ester labeling protocol.

Signaling and Reaction Pathways

The fundamental difference in the labeling process can be visualized through their reaction mechanisms.

Sulfo-Cy5 NHS Ester Reaction

This is a direct acylation reaction where the primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.

G Protein-NH2 Protein-NH2 Protein-NH-CO-Sulfo-Cy5 Protein-NH-CO-Sulfo-Cy5 Protein-NH2->Protein-NH-CO-Sulfo-Cy5 + Sulfo-Cy5-NHS Sulfo-Cy5-NHS Sulfo-Cy5-NHS->Protein-NH-CO-Sulfo-Cy5 pH 8.3-8.5 NHS NHS Protein-NH-CO-Sulfo-Cy5->NHS + G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Dye-COOH Dye-COOH Dye-CO-Sulfo-NHS Dye-CO-Sulfo-NHS Dye-COOH->Dye-CO-Sulfo-NHS + EDC + Sulfo-NHS EDC EDC Sulfo-NHS Sulfo-NHS Protein-NH2 Protein-NH2 Protein-NH-CO-Dye Protein-NH-CO-Dye Protein-NH2->Protein-NH-CO-Dye + ActivatedDye Dye-CO-Sulfo-NHS ActivatedDye->Protein-NH-CO-Dye pH 7.2-8.5

References

A Head-to-Head Comparison: Sulfo-Cy5 vs. Alexa Fluor 647 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is paramount for generating high-quality, reproducible data. In the far-red spectrum, Sulfo-Cy5 and Alexa Fluor 647 are two of the most prevalent dyes utilized in a range of applications, from immunofluorescence to flow cytometry. This guide provides an in-depth, data-driven comparison of their performance characteristics to inform your selection process.

Alexa Fluor 647 often emerges as the superior choice for most protein labeling applications due to its enhanced brightness, greater photostability, and reduced tendency for self-quenching. While Sulfo-Cy5 presents a cost-effective alternative suitable for some applications, the performance benefits of Alexa Fluor 647, especially in demanding quantitative imaging and single-molecule studies, frequently justify its use.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 consistently outperforms Sulfo-Cy5 in key performance metrics. Although both dyes possess similar excitation and emission spectra, enabling their use with the same instrument settings, Alexa Fluor 647 exhibits significantly greater brightness and photostability. A notable drawback of Cy5 dyes, including the sulfonated version, is their propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL). This aggregation can lead to a reduction in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1]

PropertySulfo-Cy5Alexa Fluor 647
Excitation Maximum (nm) ~646 - 650~650 - 652
Emission Maximum (nm) ~662 - 670~665 - 670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000~239,000 - 270,000
Quantum Yield ~0.28~0.33[2][3][4]
Photostability Less photostableMore photostable[1][5]
Brightness Generally lower, especially at high DOLSignificantly brighter[1]
Self-Quenching Prone to self-quenching and aggregationMinimal self-quenching[1]
pH Sensitivity Fluorescence intensity is largely independent of pHInsensitive to pH over a wide range[6][7][8][9]

Experimental Data Summary

Studies have quantitatively demonstrated the superior fluorescence of Alexa Fluor 647 conjugates over a range of DOLs. When conjugated to proteins, Alexa Fluor 647 consistently yields brighter signals compared to Cy5.[1] Furthermore, the photostability of Alexa Fluor 647 is a distinct advantage, retaining a significantly higher percentage of its initial fluorescence after prolonged exposure to excitation light compared to Cy5. For instance, one study showed that Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55% under the same conditions.[10]

Experimental Protocols

Detailed methodologies for key applications are provided below. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

General Protein Labeling Protocol

This protocol outlines the general steps for labeling proteins with amine-reactive succinimidyl esters of Sulfo-Cy5 and Alexa Fluor 647.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) add_dye Add Dye Solution to Protein Solution prep_protein->add_dye prep_dye Reconstitute Dye in Anhydrous DMSO prep_dye->add_dye incubate Incubate for 1 hour at Room Temperature add_dye->incubate purify Purify Conjugate via Size-Exclusion Chromatography incubate->purify

A generalized workflow for protein labeling with amine-reactive dyes.
Immunofluorescence Staining Protocol

This protocol provides a typical workflow for indirect immunofluorescence staining of cells.

G cluster_sample_prep Sample Preparation cluster_ab_incubation Antibody Incubation cluster_imaging Mounting and Imaging prep_cells Culture and Fix Cells permeabilize Permeabilize Cells prep_cells->permeabilize block Block with Serum permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorophore-Conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount Coverslip wash2->mount image Image with Fluorescence Microscope mount->image G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_suspension Prepare Single-Cell Suspension block_fc Block Fc Receptors prep_suspension->block_fc stain Stain with Fluorophore-Conjugated Primary Antibody block_fc->stain wash_fc Wash stain->wash_fc acquire Acquire Data on Flow Cytometer wash_fc->acquire

References

A Head-to-Head Comparison: Photostability of Cy5 vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that profoundly influences experimental outcomes, particularly in applications requiring high sensitivity and prolonged imaging. Among the far-red fluorescent dyes, Cy5 and the Alexa Fluor series, specifically Alexa Fluor 647, are widely used. This guide provides an objective, data-driven comparison of their photostability, a key performance metric for fluorescence microscopy.

Performance Characteristics: A Quantitative Comparison

While both Cy5 and Alexa Fluor 647 share similar excitation and emission spectra, making them compatible with the same instrument settings, their performance characteristics, especially photostability and brightness, differ significantly. Alexa Fluor 647 consistently demonstrates superior performance compared to Cy5.[1]

A major drawback of Cy5 is its susceptibility to photobleaching and its tendency to form non-fluorescent aggregates, particularly at higher degrees of labeling (DOL), which leads to self-quenching and a reduction in signal intensity.[1][2] In contrast, Alexa Fluor 647 exhibits minimal self-quenching, resulting in brighter and more stable fluorescent signals.[1][2]

Table 1: Comparison of Cy5 and Alexa Fluor 647 Properties

PropertyCy5Alexa Fluor 647
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~670~668
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000
Photostability Less photostableMore photostable[1]
Brightness Generally lower, especially at high DOLSignificantly brighter[1]
Self-Quenching Prone to self-quenchingMinimal self-quenching[1]
pH Sensitivity More sensitive to environmental changesLess sensitive to pH changes[1]

Experimental Data on Photostability

Quantitative studies have consistently highlighted the superior photostability of Alexa Fluor 647 over Cy5. In one comparative study, after a period of continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55% under the same conditions.[1] This demonstrates the greater robustness of Alexa Fluor 647 to photobleaching, which is a critical advantage for experiments requiring long exposure times, such as time-lapse imaging and single-molecule studies.

Experimental Protocol for Photostability Measurement

The following is a generalized protocol for comparing the photostability of fluorescent dyes conjugated to a protein, such as an antibody.

1. Sample Preparation:

  • Prepare solutions of the protein conjugates with Cy5 and Alexa Fluor 647 at the same concentration in a suitable buffer (e.g., PBS).

  • To ensure comparable measurements, the degree of labeling (DOL) for each conjugate should be determined and ideally be similar.

  • Place equimolar concentrations of the dye conjugates into separate wells of a microplate or on a microscope slide.

2. Imaging Setup:

  • Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and appropriate emission filters.

  • The excitation power and detector settings should be kept constant for all samples throughout the experiment.

3. Photobleaching Experiment:

  • Continuously illuminate the samples with the excitation laser.

  • Acquire images at regular time intervals (e.g., every 5-10 seconds) for a defined duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

4. Data Analysis:

  • Measure the mean fluorescence intensity of a region of interest (ROI) for each sample at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

  • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

G cluster_prep Sample Preparation cluster_imaging Imaging and Photobleaching cluster_analysis Data Analysis p1 Prepare equimolar solutions of Cy5 and Alexa Fluor 647 protein conjugates p2 Mount samples on microscope slide p1->p2 i1 Set constant excitation laser power and detector settings p2->i1 i2 Continuously illuminate samples i1->i2 i3 Acquire images at regular time intervals i2->i3 a1 Measure mean fluorescence intensity over time i3->a1 a2 Normalize intensity to initial value a1->a2 a3 Plot normalized intensity vs. time a2->a3 a4 Compare photobleaching rates a3->a4

Experimental workflow for comparing dye photostability.

Conclusion

For most applications, particularly those demanding high sensitivity and stability, Alexa Fluor 647 is the superior choice over Cy5.[1] Its enhanced brightness, greater photostability, and reduced self-quenching contribute to more reliable and reproducible experimental data.[1] While Cy5 may be a more cost-effective option for certain applications, the performance advantages of Alexa Fluor 647, especially in quantitative and single-molecule imaging, justify its use for achieving high-quality results.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy5 and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, particularly in biological imaging and drug development, the choice of a fluorescent probe is critical to experimental success. For researchers working in the far-red spectrum, a region favored for its reduced autofluorescence and deeper tissue penetration, several dyes are available. This guide provides an objective comparison of the quantum yield and other key photophysical properties of Sulfo-Cy5 against popular alternatives: Alexa Fluor 647, DyLight 650, and Atto 647N.

Photophysical Performance: A Quantitative Comparison

The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a primary measure of a fluorophore's brightness. A higher quantum yield contributes to a stronger fluorescence signal, enabling more sensitive detection. The following table summarizes the key photophysical properties of Sulfo-Cy5 and its competitors.

PropertySulfo-Cy5Alexa Fluor 647DyLight 650Atto 647N
Quantum Yield (Φ) 0.28[1]0.33[2][3][4]High (specific value not cited)[3]~0.65
Excitation Max (nm) ~649[1]~650[4]~652~647
Emission Max (nm) ~672[1]~665[4]~672~669
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~271,000[1]~239,000[4]~250,000~150,000
Core Structure Cyanine (B1664457)CyanineCyanineRhodamine

From the data, Atto 647N exhibits the highest quantum yield, suggesting it has the potential for the brightest signal among the compared dyes. Alexa Fluor 647 shows a marginally higher quantum yield than Sulfo-Cy5. While a specific value for DyLight 650 is unavailable, its high molar extinction coefficient, comparable to that of Sulfo-Cy5, indicates a strong ability to absorb light.

Visualizing the Fluorescence Process

To understand the underlying mechanism of fluorescence for these dyes, a Jablonski diagram is presented below. This diagram illustrates the electronic state transitions that occur when a fluorophore absorbs and emits light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) S2 S₂ (Second Excited State) T1->S0 Phosphorescence

Caption: A generalized Jablonski diagram illustrating the process of fluorescence.

Core Dye Structures

The chemical structure of a dye is fundamental to its photophysical properties. Below is a simplified representation of the core structures of the compared dye families.

DyeStructures SulfoCy5 Sulfo-Cy5 Polymethine Chain between Indolenine Rings (Cyanine Core) Alexa647 Alexa Fluor 647 Sulfonated Cyanine Core SulfoCy5->Alexa647 Similar Core DyLight650 DyLight 650 Sulfonated Cyanine Core Alexa647->DyLight650 Similar Core Atto647N Atto 647N Rhodamine Core

Caption: Simplified representation of the core chemical structures of the compared dyes.

Sulfo-Cy5, Alexa Fluor 647, and DyLight 650 are all based on a cyanine core structure, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. The sulfonation of these dyes, as in Sulfo-Cy5, enhances their water solubility. In contrast, Atto 647N is based on a rhodamine core, which contributes to its high photostability and quantum yield.

Experimental Protocol: Relative Quantum Yield Determination

The quantum yields cited in this guide are typically determined using the relative or comparative method. This approach involves comparing the fluorescence intensity of the sample dye to a well-characterized fluorescence standard with a known quantum yield.

Workflow for Relative Quantum Yield Measurement:

QuantumYieldWorkflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A1 Prepare dilute solutions of sample and standard dye A2 Ensure absorbance is low (typically < 0.1) A1->A2 B1 Measure absorbance spectra A2->B1 B2 Measure fluorescence emission spectra at the same excitation wavelength B1->B2 C1 Integrate the area under the fluorescence emission curves B2->C1 C2 Calculate Quantum Yield using the comparative equation C1->C2

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Detailed Steps:

  • Selection of a Standard: A standard with a well-documented quantum yield and spectral properties overlapping with the sample is chosen. For far-red dyes, standards like Cresyl Violet or Nile Blue are often used.

  • Sample Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. It is crucial to ensure that the absorbance of these solutions at the excitation wavelength is low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: The absorbance spectra of all solutions are measured using a UV-Vis spectrophotometer. The absorbance at the chosen excitation wavelength is recorded.

  • Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer. Both the sample and the standard are excited at the same wavelength, and the emission is collected over their entire fluorescence range.

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

By maintaining identical experimental conditions for both the sample and the standard, this method provides a reliable comparison of their relative quantum efficiencies.

Conclusion

The selection of a far-red fluorescent dye should be guided by the specific requirements of the application. While Atto 647N offers the highest quantum yield, potentially leading to the brightest signal, Alexa Fluor 647 and Sulfo-Cy5 are well-established dyes with robust performance. The "high" quantum yield of DyLight 650 , coupled with its excellent molar extinction coefficient, also makes it a strong candidate. Researchers should consider not only the quantum yield but also factors such as photostability, pH sensitivity, and cost when choosing the optimal dye for their experiments.

References

Navigating the Far-Red Spectrum: A Guide to Sulfo-Cy5 Alternatives for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of live cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. While Sulfo-Cy5 has been a workhorse in the far-red spectrum, its inherent cell impermeability renders it unsuitable for visualizing intracellular targets in living systems. This guide provides a comprehensive comparison of viable alternatives, offering superior cell permeability and, in many cases, enhanced photophysical properties for demanding live-cell imaging applications.

This publication objectively compares the performance of prominent far-red fluorescent dyes against Sulfo-Cy5, supported by quantitative data and detailed experimental protocols. We delve into the key characteristics of dyes such as Alexa Fluor 647, DyLight 650, Atto 647N, and introduce newer generation probes that are pushing the boundaries of live-cell microscopy.

Performance Comparison of Far-Red Fluorescent Dyes

The efficacy of a fluorescent dye in live-cell imaging hinges on a combination of factors including its brightness, photostability, and crucially, its ability to permeate the cell membrane without inducing toxicity. The following table summarizes the key quantitative data for Sulfo-Cy5 and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Cell PermeabilityRelative Photostability
Sulfo-Cy5 ~646~662~250,000~0.2No[1]Good
Alexa Fluor 647 ~650~665~239,000~0.33Yes (conjugate-dependent)Excellent
DyLight 650 ~652~672~250,000Not readily availableYes (conjugate-dependent)Very Good
Atto 647N ~644~669~150,000~0.65Yes (conjugate-dependent)Excellent
SiR-Actin ~652~674Not specifiedNot specifiedYesExcellent[2]
HMSiR680-Me ~680Not specifiedNot specifiedNot specifiedYesExcellent[3][4][5]

Note: The cell permeability of many of these dyes is often dependent on their conjugation to a cell-penetrating molecule or their formulation in a kit designed for live-cell applications.

In-Depth Look at Key Alternatives

Alexa Fluor 647: A widely adopted alternative, Alexa Fluor 647 boasts exceptional photostability and brightness, making it a robust choice for long-term imaging and single-molecule studies.[6] Its spectral characteristics are nearly identical to Cy5, allowing for its use with existing filter sets.

DyLight 650: This dye offers comparable spectral properties to Cy5 and Alexa Fluor 647 and is another excellent option for live-cell imaging applications, particularly in fluorescence microscopy and flow cytometry.[7]

Atto 647N: Known for its high quantum yield and superior photostability, Atto 647N is a powerful tool for demanding applications such as super-resolution microscopy. However, it's important to note that it may exhibit higher non-specific interactions in some cellular contexts.[6]

Newer Generation Dyes (e.g., SiR-Actin, HMSiR680-Me): These probes represent the cutting edge of live-cell imaging. Silicon-rhodamine (SiR) based dyes, like SiR-Actin, are fluorogenic, meaning their fluorescence significantly increases upon binding to their target, reducing background noise.[2] HMSiR680-Me is a far-red dye specifically designed for imaging acidic organelles like lysosomes with high photostability and low phototoxicity.[3][4][5]

Experimental Protocols

The following are generalized protocols for utilizing cell-permeable far-red dyes for live-cell imaging. It is crucial to optimize these protocols for your specific cell type and experimental setup.

General Protocol for Live-Cell Staining with Cell-Permeable Dyes
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Dye Preparation: Prepare a stock solution of the cell-permeable dye in anhydrous DMSO. Further dilute the stock solution in a serum-free medium or appropriate buffer to the final working concentration (typically in the range of 100 nM to 5 µM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum.

Protocol for Visualizing Actin Dynamics with SiR-Actin
  • Reconstitution: Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO.

  • Staining Solution: Dilute the SiR-Actin stock solution to a final concentration of 0.1-1 µM in your regular cell culture medium. For long-term imaging, lower concentrations are recommended to minimize potential effects on actin dynamics.

  • Incubation: Add the staining solution to your cells and incubate for 1-4 hours at 37°C.

  • Imaging: Image the cells directly in the staining solution. No washing step is required due to the fluorogenic nature of the probe. Use a microscope with a 640 nm laser for excitation and a 670/30 nm bandpass filter for emission.

Visualizing Cellular Pathways

The alternatives to Sulfo-Cy5 are instrumental in visualizing dynamic cellular processes. Below are diagrams illustrating two key pathways that can be studied using these probes.

Endocytosis_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin_Coated_Pit Receptor->Clathrin_Coated_Pit Clustering Plasma_Membrane Plasma_Membrane Early_Endosome Early_Endosome Clathrin_Coated_Pit->Early_Endosome Internalization Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion & Degradation

Endocytosis signaling pathway.

Actin_Dynamics G_Actin G_Actin F_Actin F_Actin G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Arp2_3_Complex Arp2_3_Complex Arp2_3_Complex->F_Actin Branching Formins Formins Formins->F_Actin Elongation Cofilin Cofilin Cofilin->F_Actin Severing

Key regulators of actin dynamics.

Experimental Workflow for Selecting an Alternative Dye

To ensure the optimal choice of a fluorescent probe for your specific live-cell imaging experiment, a systematic workflow should be followed. This involves considering the biological question, the target molecule, and the imaging modality.

Dye_Selection_Workflow A Define Biological Question & Target B Assess Cell Permeability Requirements A->B C Evaluate Photophysical Properties (Brightness, Photostability) B->C D Consider Imaging Modality (Confocal, Super-Resolution) C->D E Review Literature for Similar Applications D->E F Select Candidate Dyes E->F G Optimize Staining Protocol (Concentration, Incubation Time) F->G H Validate on Experimental System (Assess Phototoxicity, Signal-to-Noise) G->H I Proceed with Experiment H->I

Workflow for choosing a fluorescent dye.

Conclusion

The landscape of fluorescent probes for live-cell imaging is continually evolving, offering researchers a powerful toolkit to dissect dynamic cellular processes. While Sulfo-Cy5 remains a valuable tool for specific applications, its limitations in live-cell imaging necessitate the use of cell-permeable alternatives. Dyes like Alexa Fluor 647, DyLight 650, and Atto 647N provide excellent options with enhanced photophysical properties. Furthermore, the advent of newer generation probes, such as SiR-based dyes, opens up exciting new possibilities for minimally invasive, long-term, and super-resolution imaging of the intricate workings of the cell. Careful consideration of the experimental requirements and the properties of each dye will empower researchers to select the optimal probe to illuminate their biological questions of interest.

References

A Researcher's Guide to Sulfo-Cy5: Spectral Overlap and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of Sulfo-Cy5 with other common fluorophores, focusing on spectral overlap, performance characteristics, and supporting experimental data to inform your selection process.

Sulfo-Cy5 is a bright and water-soluble fluorescent dye belonging to the cyanine (B1664457) family, widely utilized for labeling proteins, peptides, and oligonucleotides.[1][2] Its emission in the far-red region of the spectrum is advantageous for minimizing autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in imaging and detection assays.[2][3] This guide will delve into the spectral properties of Sulfo-Cy5 and its compatibility with other popular fluorophores, providing a framework for designing robust multiplex experiments.

Quantitative Comparison of Fluorophore Spectral Properties

The performance of a fluorophore is defined by several key photophysical parameters. The molar extinction coefficient dictates how efficiently the dye absorbs light, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally indicates a brighter fluorophore. The table below summarizes the key spectral properties of Sulfo-Cy5 and several common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy5 ~646 - 649~662 - 672~250,000 - 271,000~0.2 - 0.28
Alexa Fluor 647 ~650~665 - 668~239,000 - 270,000~0.33
DyLight 649/650 ~649 - 654~672 - 674~250,000Not readily available
FITC ~495~517 - 519~75,000~0.92
TRITC ~557~576~85,000~0.23
Cy3 ~550~570~150,000~0.15

Note: Values are compiled from various sources and can be influenced by the solvent, pH, and conjugation state.[4][5][6][7]

Understanding and Measuring Spectral Overlap

In multiplex fluorescence experiments, where multiple fluorophores are used simultaneously, spectral overlap can be a significant challenge. This phenomenon occurs when the emission spectrum of one fluorophore extends into the detection channel of another, leading to signal bleed-through and potential misinterpretation of data.[8][9]

One of the most critical considerations when designing a multiplex assay is the potential for Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs when two fluorophores are in close proximity (typically 1-10 nm).[10][11] FRET can be a powerful tool for studying molecular interactions, but it can also be an unwanted artifact if not properly controlled. The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra.

FRET_Concept cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D D D_excited D* D->D_excited D_excited->D Fluorescence A A D_excited->A Energy Transfer Donor_Emission Donor Emission FRET FRET A_excited A* A->A_excited A_excited->A Fluorescence Acceptor_Emission Acceptor Emission Excitation Excitation Light Excitation->D Absorption

Figure 1. Conceptual diagram of Förster Resonance Energy Transfer (FRET).

Experimental Protocols for Assessing Spectral Overlap

Accurate measurement of spectral overlap is crucial for reliable data in multiplexed experiments. Here are outlines of common experimental approaches:

1. Fluorescence Spectroscopy for Spectral Overlap Assessment:

  • Objective: To directly measure the excitation and emission spectra of individual fluorophores to identify regions of overlap.

  • Methodology:

    • Prepare solutions of each fluorophore-conjugate at a known concentration in a suitable buffer (e.g., PBS).

    • Using a spectrofluorometer, measure the excitation spectrum of each fluorophore by scanning a range of excitation wavelengths while monitoring the emission at the fluorophore's emission maximum.

    • Measure the emission spectrum of each fluorophore by exciting at its excitation maximum and scanning a range of emission wavelengths.

    • Overlay the normalized emission spectrum of the potential donor fluorophore with the normalized excitation spectrum of the potential acceptor fluorophore to visualize the degree of spectral overlap.

2. Quantifying FRET Efficiency using Sensitized Emission:

  • Objective: To measure the efficiency of energy transfer between a donor and acceptor fluorophore.

  • Methodology:

    • Prepare three samples: a "donor-only" sample, an "acceptor-only" sample, and a "donor-acceptor" sample.

    • Acquire fluorescence intensity measurements for each sample using a microscope or plate reader with appropriate filter sets.

    • Measure the fluorescence of the donor-only sample when excited at the donor's excitation wavelength (ID).

    • Measure the fluorescence of the acceptor-only sample when excited at the donor's excitation wavelength (to determine acceptor bleed-through, IA_bleed) and at the acceptor's excitation wavelength (IA).

    • Measure the fluorescence in the FRET channel (acceptor emission when excited at the donor's wavelength) for the donor-acceptor sample (IFRET).

    • Correct the raw FRET signal for donor bleed-through and acceptor direct excitation to calculate the sensitized emission.

    • FRET efficiency (E) can be calculated using various established formulas that account for these correction factors.[12]

FRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Donor_Only Donor-Only Sample Acquire_Images Acquire Images/Spectra (Donor, Acceptor, FRET channels) Donor_Only->Acquire_Images Acceptor_Only Acceptor-Only Sample Acceptor_Only->Acquire_Images DA_Sample Donor-Acceptor Sample DA_Sample->Acquire_Images Correction Correct for Bleed-through and Direct Excitation Acquire_Images->Correction Calculation Calculate FRET Efficiency Correction->Calculation

References

Validating the Specificity of Sulfo-Cy5 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for generating reliable and reproducible data. Sulfo-Cy5, a water-soluble cyanine (B1664457) dye, is a popular choice for fluorescently labeling proteins and other biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This guide provides an objective comparison of Sulfo-Cy5 labeling with a common alternative, Alexa Fluor 647, and presents a detailed experimental framework for validating labeling specificity.

Performance Comparison: Sulfo-Cy5 vs. a Common Alternative

While both Sulfo-Cy5 and Alexa Fluor 647 are bright, far-red fluorescent dyes, their performance characteristics can differ. The choice between them often depends on the specific application and experimental requirements. Key performance indicators are summarized in the table below.

Performance MetricSulfo-Cy5Alexa Fluor 647Key Considerations
Specificity High for primary amines. The sulfonate groups are reported to reduce non-specific binding.[1]High for primary amines.The fundamental reaction chemistry for the NHS esters of both dyes is the same, targeting primary amines. Specificity is highly dependent on reaction conditions.
Brightness (Quantum Yield) Good (Quantum Yield ~0.2)[2]Excellent (Quantum Yield ~0.33)[2]Alexa Fluor 647 is generally considered brighter, which can be advantageous for detecting low-abundance targets.[3][4]
Photostability ModerateHighAlexa Fluor 647 is known to be more resistant to photobleaching than Cy5 dyes, making it more suitable for long-term imaging experiments.[4]
Water Solubility High, due to the presence of sulfonate groups.[1]High, due to sulfonation.[5]Both dyes are highly water-soluble, eliminating the need for organic solvents in the labeling reaction and reducing the risk of protein precipitation.
pH Sensitivity Low in the physiological pH range.Low in the physiological pH range.Both dyes maintain their fluorescence intensity over a broad pH range.
Self-Quenching Can occur at high degrees of labeling.[4]Less prone to self-quenching at high degrees of labeling.[4]Over-labeling can lead to a decrease in fluorescence intensity, particularly with Cy5 dyes.

Experimental Protocol: Validating Labeling Specificity using Mass Spectrometry

To rigorously validate the specificity of Sulfo-Cy5 labeling and compare it to an alternative dye, a mass spectrometry-based approach is recommended. This method allows for the precise identification of labeled sites and the quantification of on-target versus off-target modifications.

Objective:

To identify and quantify the specific amino acid residues labeled by Sulfo-Cy5 NHS ester and a competitor dye (e.g., Alexa Fluor 647 NHS ester) on a target protein within a complex protein mixture.

Materials:
  • Purified target protein with known primary amine locations.

  • Complex protein lysate (e.g., from a cell line that does not express the target protein).

  • Sulfo-Cy5 NHS ester.

  • Alexa Fluor 647 NHS ester (or other competitor dye).

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Size-exclusion chromatography columns (e.g., spin columns) for dye removal.[7]

  • SDS-PAGE gels and reagents.

  • In-gel digestion reagents: DTT, iodoacetamide, and trypsin.

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:
  • Protein Preparation:

    • Prepare a solution of the purified target protein at a concentration of 2-10 mg/mL in the reaction buffer.[8]

    • Prepare a complex protein lysate from a control cell line.

    • Create experimental samples by spiking the purified target protein into the complex protein lysate at a known molar ratio.

  • Labeling Reaction:

    • Prepare fresh stock solutions of Sulfo-Cy5 NHS ester and the competitor dye in anhydrous DMSO (e.g., 10 mM).[8]

    • Divide the protein mixture into three tubes: one for Sulfo-Cy5 labeling, one for the competitor dye labeling, and a no-dye control.

    • Add a specific molar excess of the dye to the respective protein solutions (e.g., 5:1, 10:1, or 20:1 dye-to-target-protein molar ratio).[7]

    • Incubate the reactions for 1 hour at room temperature with gentle mixing.[7]

    • Quench the reaction by adding the quenching buffer.

  • Purification:

    • Remove excess, unreacted dye from the labeled protein mixtures using size-exclusion spin columns.[7]

  • SDS-PAGE Separation:

    • Separate the labeled protein mixtures on an SDS-PAGE gel.

    • Visualize the gel using a fluorescence scanner to confirm labeling of the target protein and assess any background labeling of other proteins.

  • In-Gel Digestion:

    • Excise the protein band corresponding to the target protein, as well as prominent off-target bands if observed.

    • Perform in-gel reduction, alkylation, and tryptic digestion of the proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • The mass spectrometer will fragment the peptides and provide information about their amino acid sequence and any modifications.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein and the proteome of the host cell line.

    • Identify peptides that have been modified with the mass of the respective dye.

    • Specificity Analysis:

      • Confirm that the labeling occurs on lysine residues or the N-terminus of the target protein.

      • Quantify the number of identified labeled peptides from the target protein versus labeled peptides from other proteins in the lysate.

      • Compare the on-target vs. off-target labeling ratios for Sulfo-Cy5 and the competitor dye.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison.

ParameterSulfo-Cy5Alexa Fluor 647
Target Protein
On-Target Labeled Peptides Identified
On-Target Labeling Efficiency (%)
Off-Target Proteins
Number of Off-Target Proteins Identified
Off-Target Labeled Peptides Identified
Off-Target Labeling (%)
Signal-to-Noise Ratio (On-target/Off-target)

This table is a template for presenting experimental data. Actual values will vary based on the experiment.

Mandatory Visualizations

cluster_0 Sulfo-Cy5 NHS Ester Labeling Protein Protein PrimaryAmine Primary Amine (-NH2) Protein->PrimaryAmine Contains LabeledProtein Labeled Protein (Stable Amide Bond) PrimaryAmine->LabeledProtein Reacts with SulfoCy5 Sulfo-Cy5 NHS Ester SulfoCy5->LabeledProtein NHS NHS byproduct LabeledProtein->NHS Releases

Caption: Signaling pathway of Sulfo-Cy5 NHS ester labeling of a protein.

cluster_1 Specificity Validation Workflow Start Start: Protein Mixture Labeling Label with Sulfo-Cy5 and Competitor Dye Start->Labeling Purification Remove Excess Dye (Size-Exclusion Chromatography) Labeling->Purification Separation SDS-PAGE Separation Purification->Separation Digestion In-Gel Tryptic Digestion Separation->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Data Data Analysis: Identify Labeled Peptides Analysis->Data Result Result: Quantify On- and Off-Target Labeling Data->Result

Caption: Experimental workflow for validating labeling specificity.

References

The Cost-Effectiveness of Sulfo-Cy5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, diagnostics, and drug development, the selection of appropriate fluorescent dyes is a critical decision that directly impacts experimental outcomes and budgets. Among the plethora of available options, far-red fluorescent dyes are particularly valuable due to reduced autofluorescence from biological samples. For decades, Cyanine5 (Cy5) has been a popular choice, but the demand for improved performance and cost-efficiency has led to the development of derivatives like Sulfo-Cy5 and other alternatives. This guide provides an objective comparison of Sulfo-Cy5 with other commonly used far-red fluorescent dyes, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Characteristics: A Quantitative Comparison

The ideal fluorescent dye exhibits high brightness, exceptional photostability, and minimal environmental sensitivity, all while being affordable. Brightness is a function of the molar extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to fading upon exposure to light.

Sulfo-Cy5 is a sulfonated version of the classic Cy5 dye. The addition of sulfonate groups increases its water solubility, which can simplify conjugation procedures and reduce the tendency of the dye to aggregate on labeled biomolecules.[1] This can lead to more reliable and reproducible results.

Below is a comparative summary of the key performance metrics for Sulfo-Cy5 and its main competitors.

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy5 and Competing Dyes

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650
Excitation Max (nm)~646-649~650-651~652
Emission Max (nm)~662-671~665-672~672
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)~250,000 - 271,000~270,000~250,000
Quantum Yield (Φ)~0.28~0.33Not readily available
Water SolubilityHighHighHigh
pH SensitivityLow (stable from pH 4-10)Low (stable from pH 4-10)Not specified

Data compiled from multiple sources.[2][3][4][5][6][7][8] Exact values may vary slightly by manufacturer.

Table 2: Performance and Cost-Effectiveness Comparison

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650
Brightness (ε x Φ) HighVery HighHigh
Photostability Moderate to HighHighHigh
Price per mg (USD) ~$100 - $160~$280 - $361~$433 - $650
Cost-Effectiveness Excellent GoodModerate

Pricing is based on publicly available list prices for 1 mg of the NHS ester form from various suppliers and is subject to change.[3][9][10][11][12] Brightness is a relative comparison based on the product of the extinction coefficient and quantum yield.

As the data indicates, while Alexa Fluor 647 offers superior brightness and photostability, Sulfo-Cy5 presents a highly cost-effective alternative with comparable spectral properties and robust performance, making it an excellent choice for a wide range of applications.

Experimental Protocols

To empirically evaluate the performance of these dyes, a standardized protein labeling and purification protocol is essential. The following is a generalized method for conjugating amine-reactive NHS ester dyes to antibodies.

Protocol 1: Antibody Labeling with NHS Ester Dyes

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

  • Sulfo-Cy5 NHS ester, Alexa Fluor 647 NHS ester, or DyLight 650 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium Bicarbonate, pH 8.5-9.5.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.

  • Spectrophotometer.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine.

    • Adjust the pH of the protein solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.

  • Prepare the Dye Stock Solution:

    • Dissolve the NHS ester dye in a small amount of DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.

    • Add the calculated amount of dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm).

    • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizing Workflows and Decision-Making

To further clarify the experimental process and the logic behind dye selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 8.5-9.5) Labeling Labeling Reaction (1 hour, room temperature, protected from light) Protein_Solution->Labeling Dye_Solution Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) Dye_Solution->Labeling Purification Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Labeling->Purification Characterization Characterize Conjugate (Spectrophotometry, Calculate DOL) Purification->Characterization

Protein Labeling and Purification Workflow

The choice of a fluorescent dye is often a balance between performance requirements and budgetary constraints. The following diagram illustrates a logical approach to selecting the most appropriate dye for your needs.

dye_selection_logic Start Start: Define Experimental Needs High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Photostability High Photostability Required? High_Sensitivity->Photostability Yes Budget Budget Constraint? High_Sensitivity->Budget No Photostability->Budget No Alexa_Fluor_647 Choose Alexa Fluor 647 Photostability->Alexa_Fluor_647 Yes Sulfo_Cy5 Choose Sulfo-Cy5 Budget->Sulfo_Cy5 Yes Evaluate_Others Evaluate Other Alternatives (e.g., DyLight 650) Budget->Evaluate_Others No

Decision-Making Flow for Dye Selection

Conclusion

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical step that influences both the quality of data and the cost of research. While premium dyes like Alexa Fluor 647 offer exceptional performance, particularly for demanding applications requiring the highest sensitivity and photostability, Sulfo-Cy5 emerges as a highly competitive and cost-effective alternative.[2][8] Its excellent water solubility, robust performance across a range of applications, and significantly lower price point make it an attractive option for routine and high-throughput experiments without compromising on data quality. By carefully considering the specific requirements of their experiments and the information presented in this guide, researchers can select the optimal fluorescent dye to achieve reliable, reproducible, and economical results.

References

A Head-to-Head Comparison: Sulfo-Cy5's Performance in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of far-red fluorescent dyes, Sulfo-Cy5 has carved out a significant niche, offering researchers a powerful tool for a range of microscopy applications. This guide provides an objective comparison of Sulfo-Cy5's performance against other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.

Sulfo-Cy5, a sulfonated version of the cyanine (B1664457) dye Cy5, is renowned for its high water solubility, which mitigates the aggregation issues often seen with its non-sulfonated counterpart.[1][2][] This enhanced solubility makes it particularly well-suited for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][][4] Its bright fluorescence, high photostability, and low background interference make it a versatile dye for techniques ranging from standard fluorescence microscopy to super-resolution imaging.[5][6]

Comparative Analysis of Photophysical Properties

The selection of a fluorescent dye is critically dependent on its photophysical properties. Here, we compare Sulfo-Cy5 to its parent dye, Cy5, and another widely used far-red dye, Alexa Fluor 647.

PropertySulfo-Cy5Cy5Alexa Fluor 647DyLight 650Atto 647N
Excitation Max (nm) ~646~649-651~650~652~647
Emission Max (nm) ~662~670~668~670~669
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000-271,000~250,000~270,000~250,000~150,000
Quantum Yield (Φ) ~0.2-0.28~0.27~0.33~0.12~0.65
Photostability HighModerateVery HighHighVery High
Water Solubility HighLowHighHighHigh

Data compiled from multiple sources. Values can vary depending on the solvent, conjugation state, and measurement conditions.[1][2][7][][9]

Key Takeaways from the Data:

  • Brightness: While Sulfo-Cy5 exhibits a high molar extinction coefficient, its quantum yield is slightly lower than that of Alexa Fluor 647. Atto 647N stands out with the highest quantum yield, translating to potentially brighter signals.

  • Photostability: Alexa Fluor 647 and Atto 647N are generally considered more photostable than Sulfo-Cy5 and Cy5, which is a critical factor for imaging techniques that require prolonged laser exposure, such as time-lapse microscopy or super-resolution imaging.[10]

  • Solubility: The key advantage of Sulfo-Cy5 over the parent Cy5 dye is its enhanced water solubility due to the presence of sulfonate groups.[1][] This reduces the likelihood of dye aggregation, which can lead to fluorescence quenching.[10]

Performance in Specific Microscopy Techniques

Confocal and Epifluorescence Microscopy

In standard imaging techniques, the high brightness and good photostability of Sulfo-Cy5 provide high-contrast images of cellular structures.[5] Its far-red emission minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.

Super-Resolution Microscopy (STORM)

Sulfo-Cy5 is a well-established dye for Stochastic Optical Reconstruction Microscopy (STORM).[6][11] This technique relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. The presence of thiols in the imaging buffer facilitates the blinking of Sulfo-Cy5, a prerequisite for STORM imaging.[6] While Alexa Fluor 647 is also widely used in STORM, Sulfo-Cy5 provides a reliable and cost-effective alternative.[11][12][13]

Experimental Protocols

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes a general procedure for conjugating Sulfo-Cy5 N-hydroxysuccinimidyl (NHS) ester to an antibody.

Materials:

  • Antibody solution (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare the dye stock solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling reaction: Add the dye stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

G Experimental Workflow: Antibody Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis antibody Prepare Antibody Solution (1-5 mg/mL in Reaction Buffer) mix Mix Antibody and Dye (e.g., 10:1 molar ratio) antibody->mix dye Prepare Sulfo-Cy5 NHS Ester Stock Solution (10 mg/mL) dye->mix incubate Incubate for 1 hour at room temperature (dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Workflow for antibody labeling with Sulfo-Cy5 NHS ester.

Measuring Photostability

This protocol outlines a method for comparing the photostability of different fluorescent dyes.

Materials:

  • Microscope slides and coverslips

  • Mounting medium

  • Fluorescently labeled samples (e.g., beads or fixed cells)

  • Fluorescence microscope with a suitable laser line and detector

  • Image analysis software

Procedure:

  • Sample preparation: Prepare slides with samples labeled with the dyes to be compared. Ensure similar initial fluorescence intensity.

  • Image acquisition:

    • Define a region of interest (ROI).

    • Acquire an initial image (t=0) using a low laser power to minimize photobleaching during focusing.

    • Continuously illuminate the ROI with a higher laser power.

    • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial intensity (t=0).

    • Plot the normalized intensity as a function of time.

    • Calculate the photobleaching halftime (the time at which the fluorescence intensity is reduced to 50% of its initial value).

G Photostability Measurement Workflow cluster_setup Setup cluster_acquisition Acquisition cluster_analysis Analysis prep Prepare Labeled Sample on Microscope Slide focus Mount and Focus (Low Laser Power) prep->focus initial Acquire Initial Image (t=0) focus->initial bleach Continuous Illumination (High Laser Power) initial->bleach time_series Acquire Images at Regular Intervals bleach->time_series measure Measure Mean Intensity in ROI time_series->measure normalize Normalize Intensity to t=0 measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate Calculate Photobleaching Halftime (t½) plot->calculate

Caption: Workflow for measuring and comparing dye photostability.

Choosing the Right Dye for Your Application

The optimal dye choice depends on the specific experimental requirements.

G Factors Influencing Dye Selection cluster_properties Dye Properties cluster_application Application Requirements center Optimal Dye Choice brightness Brightness (QY x EC) brightness->center photostability Photostability photostability->center solubility Water Solubility solubility->center spectral Spectral Properties (Ex/Em) spectral->center technique Microscopy Technique (Confocal, STORM, etc.) technique->center sample Sample Type (Live/Fixed Cells, Tissue) sample->center multiplex Multiplexing Needs multiplex->center laser Laser Availability laser->center

Caption: Key considerations for selecting a fluorescent dye.

Conclusion

Sulfo-Cy5 is a robust and versatile far-red fluorescent dye that offers excellent performance in a variety of microscopy applications. Its high water solubility, bright fluorescence, and suitability for super-resolution techniques like STORM make it a valuable tool for researchers. While alternatives like Alexa Fluor 647 may offer superior photostability in some contexts, Sulfo-Cy5 remains a highly competitive and cost-effective option for many experimental needs. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision based on their specific application and instrumentation.

References

A Head-to-Head Comparison: Aggregation Propensity of Cy5 vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that can profoundly influence experimental outcomes. Beyond brightness and photostability, a dye's propensity to aggregate is a key performance indicator, particularly in protein conjugation and quantitative fluorescence applications. This guide provides an objective, data-driven comparison of the aggregation tendencies of Cyanine5 (Cy5) versus the Alexa Fluor family of dyes, with a focus on Alexa Fluor 647, its spectral equivalent.

It is well-documented that Cy5 dyes exhibit a significant tendency to form non-fluorescent aggregates, especially when conjugated to proteins at a high degree of labeling (DOL).[1][2][3] This aggregation can lead to a phenomenon known as self-quenching, where the fluorescence intensity of the conjugate decreases despite an increase in the number of dye molecules.[1][2][3] In contrast, Alexa Fluor dyes, and specifically Alexa Fluor 647, are engineered for enhanced water solubility and reduced intermolecular interactions, resulting in a markedly lower propensity for aggregation and self-quenching.[4] This translates to brighter, more reliable, and more reproducible fluorescent signals, even at higher DOLs.[1][4]

The aggregation of Cy5 is often observable as a distinct blue-shifted shoulder peak in the absorption spectrum of the conjugate, a feature that is notably less prominent in Alexa Fluor 647 conjugates.[1][2] This spectral anomaly is a direct indicator of dye-dye interactions that lead to the formation of H-aggregates, which are largely non-emissive.

Quantitative Comparison of Key Performance Metrics

The following table summarizes the key differences in performance characteristics between Cy5 and Alexa Fluor 647, with a focus on properties related to aggregation.

PropertyCy5Alexa Fluor 647References
Aggregation Propensity High, especially at high DOLMinimal[1][2][3]
Self-Quenching Prone to self-quenchingMinimal self-quenching[1][3][4]
Brightness of Conjugates Generally lower, especially at high DOLSignificantly brighter[3][4][5]
Water Solubility ModerateHigh[4]
Photostability Less photostableMore photostable[1][2][3]
Spectral Anomaly (Aggregation Peak) Prominent blue-shifted shoulder peakMinor to no shoulder peak[1][2]

Visualizing the Impact of Dye Aggregation

The following diagram illustrates the divergent pathways of Cy5 and Alexa Fluor 647 upon conjugation to a protein, highlighting the consequences of aggregation on the final fluorescent signal.

cluster_0 Cy5 Conjugation cluster_1 Alexa Fluor 647 Conjugation Cy5 Cy5 Protein_Cy5 Protein Cy5->Protein_Cy5 Labeling Cy5_Conjugate Cy5-Protein Conjugate (High DOL) Protein_Cy5->Cy5_Conjugate Aggregated_Cy5 Aggregated Cy5 Conjugate Cy5_Conjugate->Aggregated_Cy5 Aggregation Quenched_Signal Quenched Fluorescence Aggregated_Cy5->Quenched_Signal Self-Quenching AF647 AF647 Protein_AF647 Protein AF647->Protein_AF647 Labeling AF647_Conjugate AF647-Protein Conjugate (High DOL) Protein_AF647->AF647_Conjugate Bright_Signal Bright & Stable Fluorescence AF647_Conjugate->Bright_Signal Minimal Aggregation

Divergent outcomes of Cy5 and Alexa Fluor 647 protein conjugation.

Experimental Protocols

To empirically assess the aggregation propensity of fluorescent dyes, the following experimental protocols can be employed.

Determining the Degree of Labeling (DOL)

Objective: To quantify the average number of dye molecules conjugated to each protein molecule.

Methodology:

  • Purification: After the labeling reaction, remove all unconjugated dye from the protein conjugate solution using size-exclusion chromatography or extensive dialysis.

  • Spectrophotometry:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (Amax).

    • Ensure the absorbance values are within the linear range of the spectrophotometer (typically < 2.0). Dilute the sample if necessary and record the dilution factor.

  • Calculation:

    • Calculate the molar concentration of the protein using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF = A280,dye / Amax,dye) is typically provided by the dye manufacturer.

      • Protein Concentration (M) = [(A280 - (Amax × CF)) / εprotein] × Dilution Factor

    • Calculate the molar concentration of the dye.

      • Dye Concentration (M) = (Amax / εdye) × Dilution Factor

    • Determine the DOL.

      • DOL = Molar concentration of dye / Molar concentration of protein

    Where ε is the molar extinction coefficient.

Assessing Aggregation via Absorption Spectroscopy

Objective: To qualitatively assess dye aggregation by observing spectral shifts.

Methodology:

  • Sample Preparation: Prepare solutions of the dye-protein conjugates at various DOLs.

  • Spectral Measurement:

    • Acquire the UV-Vis absorption spectrum for each conjugate solution from approximately 500 nm to 750 nm.

    • Use a quartz cuvette and ensure the instrument is properly blanked with the appropriate buffer.

  • Data Analysis:

    • Normalize the spectra to the main absorbance peak.

    • Examine the spectra for the presence of a shoulder on the blue-shifted side of the main peak (around 600 nm for Cy5). The prominence of this shoulder is indicative of H-aggregate formation.

Start Start Prepare_Conjugates Prepare Dye-Protein Conjugates (Various DOLs) Start->Prepare_Conjugates Measure_Absorbance Measure UV-Vis Absorption Spectrum Prepare_Conjugates->Measure_Absorbance Analyze_Spectrum Analyze for Blue-Shifted Shoulder Peak Measure_Absorbance->Analyze_Spectrum Conclusion Conclusion Analyze_Spectrum->Conclusion Prominent shoulder indicates aggregation

Workflow for assessing dye aggregation using absorption spectroscopy.
Quantifying Aggregates with Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric proteins from aggregates.

Methodology:

  • System Setup:

    • Equilibrate a high-pressure size exclusion chromatography (HP-SEC) system with an appropriate mobile phase (e.g., phosphate-buffered saline).

    • Connect an in-line fluorescence detector set to the excitation and emission wavelengths of the dye.

  • Sample Analysis:

    • Inject the dye-protein conjugate sample onto the SEC column.

    • Monitor the elution profile using both a UV detector (at 280 nm) and the fluorescence detector.

  • Data Interpretation:

    • Aggregates will elute earlier than the monomeric protein.

    • Compare the relative peak areas from the UV and fluorescence chromatograms. A disproportionately low fluorescence signal for the aggregate peaks relative to their UV absorbance suggests the presence of quenched, aggregated dye.

Characterizing Aggregates by Fluorescence Correlation Spectroscopy (FCS)

Objective: To measure the diffusion time of fluorescently labeled molecules, which is indicative of their size.

Methodology:

  • Instrument Calibration: Calibrate the FCS system using a fluorescent standard with a known diffusion coefficient (e.g., free Alexa Fluor 647 dye).

  • Sample Measurement:

    • Place a dilute solution of the dye-protein conjugate on the microscope.

    • Measure the fluorescence fluctuations within the confocal volume.

  • Data Analysis:

    • Fit the autocorrelation function of the fluorescence fluctuations to a diffusion model to determine the average diffusion time (τD).

    • Longer diffusion times correspond to larger particles (aggregates). By analyzing the distribution of diffusion times, the presence and relative abundance of different sized species can be determined.

References

A Brighter Choice: Unveiling the Superior Performance of Sulfo-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of the optimal fluorophore is paramount. This guide provides a comprehensive comparison of Sulfo-Cy5 and Cy5 conjugates, offering experimental insights and detailed protocols to inform your selection and enhance your research outcomes.

At the heart of many biological imaging and detection techniques lies the covalent attachment of fluorescent dyes to biomolecules. Among the myriad of available fluorophores, cyanine (B1664457) dyes, particularly Cy5, have long been a popular choice for their emission in the far-red spectrum, a region with minimal autofluorescence from biological samples. However, the advent of sulfonated cyanine dyes, such as Sulfo-Cy5, has presented a significant advancement. This guide will illuminate the key differences in performance between Sulfo-Cy5 and Cy5 conjugates, with a focus on brightness and practical handling.

Key Performance Characteristics: A Quantitative Comparison

The brightness of a fluorescent conjugate is a critical determinant of its performance, directly impacting sensitivity and signal-to-noise ratios in assays. This brightness is fundamentally governed by two key photophysical parameters: the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.

While both Sulfo-Cy5 and Cy5 share a similar core chemical structure, leading to nearly identical excitation and emission spectra, the addition of sulfonate groups to the Cy5 core in Sulfo-Cy5 has profound effects on its practical application and the ultimate brightness of its conjugates.

PropertySulfo-Cy5Cy5Key Differences & Considerations
Excitation Maximum (λex) ~646 - 649 nm[1][2]~649 nm[2]The excitation maxima are virtually identical, allowing for the use of the same laser lines and filter sets.
Emission Maximum (λem) ~662 - 670 nm[1]~666 - 670 nm[1]Similar to the excitation maxima, the emission spectra are nearly superimposable.
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[]~250,000 cm⁻¹M⁻¹[1]Both dyes exhibit high molar extinction coefficients, indicating efficient light absorption.
Fluorescence Quantum Yield (Φ) ~0.28[]~0.20 - 0.27[1]While the quantum yield of the free dyes is comparable, studies have shown that the quantum yield of sulfonated cyanine dyes can be enhanced upon conjugation to proteins due to reduced aggregation.[4]
Water Solubility ExcellentPoor to ModerateThe presence of sulfonate groups makes Sulfo-Cy5 highly water-soluble, eliminating the need for organic co-solvents during conjugation.[1][2] This simplifies the labeling protocol and is gentler on sensitive proteins.
Aggregation Tendency LowHigherThe negatively charged sulfonate groups in Sulfo-Cy5 reduce the tendency of the dye molecules to aggregate, both in solution and when conjugated to a protein.[2][4] Dye aggregation is a common cause of fluorescence quenching and reduced brightness.
Photostability Generally Good to ExcellentGoodIncreased sulfonation has been reported to have a positive effect on the photostability of cyanine dyes, in part by preventing dye aggregation and attack by singlet oxygen.[4]

The Decisive Advantage: Enhanced Brightness of Sulfo-Cy5 Conjugates

While the intrinsic photophysical properties of the free dyes provide a baseline, the true measure of performance lies in the brightness of the final biomolecular conjugate. Experimental evidence suggests that conjugates prepared with Sulfo-Cy5 are often brighter than their Cy5 counterparts. This enhancement is primarily attributed to two factors directly related to sulfonation:

  • Reduced Aggregation-Induced Quenching: The increased hydrophilicity and electrostatic repulsion afforded by the sulfonate groups minimize the formation of dye-dye aggregates on the surface of the labeled protein.[2][4] These aggregates are notorious for their ability to quench fluorescence, thereby diminishing the overall brightness of the conjugate.

  • Improved Quantum Yield Upon Conjugation: Research indicates that the number of sulfonate groups can positively influence the fluorescence quantum yield of cyanine dyes when they are bound to proteins like antibodies (IgG).[4] This suggests that the local environment created by the protein and the reduced aggregation of Sulfo-Cy5 molecules contribute to a more efficient fluorescence emission process.

In essence, while the theoretical brightness of the free dyes may appear similar, the practical outcome upon conjugation often favors Sulfo-Cy5 due to its superior handling properties and its ability to resist the quenching effects of aggregation.

Experimental Protocols

To facilitate a direct comparison and enable researchers to achieve optimal labeling, detailed experimental protocols for antibody conjugation with NHS-ester reactive dyes and the subsequent determination of the degree of labeling are provided below.

Protocol 1: Antibody Labeling with Sulfo-Cy5/Cy5 NHS Ester

This protocol describes a general procedure for labeling antibodies with amine-reactive Sulfo-Cy5 or Cy5 NHS esters.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., 1X PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester or Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for Cy5 NHS ester)

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or spin desalting column)

  • 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris or glycine, it must be dialyzed against 1X PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in 1X PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3-8.5.

  • Prepare the Dye Stock Solution:

    • For Sulfo-Cy5 NHS ester: Due to its high water solubility, Sulfo-Cy5 NHS ester can often be dissolved directly in the reaction buffer or water immediately before use.

    • For Cy5 NHS ester: Dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-12 fold of dye to antibody is a good starting point for optimization.

    • Add the calculated amount of the dissolved dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with 1X PBS.

    • Collect the fractions containing the labeled antibody. The colored fractions will elute first.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility and optimal brightness.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~649 nm for Cy5 and Sulfo-Cy5, A_max). Use a quartz cuvette.

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / (ε_dye × path length) (ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹ and for Sulfo-Cy5 is ~271,000 M⁻¹cm⁻¹)

    • The concentration of the protein is calculated by correcting the absorbance at 280 nm for the dye's contribution: Protein Concentration (M) = [A280 – (A_max × CF280)] / (ε_protein × path length) (CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum wavelength. ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration

An optimal DOL for antibodies is typically between 2 and 8. Over-labeling can lead to fluorescence quenching and loss of antibody function.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the factors influencing conjugate brightness, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Labeling Conjugation Reaction (Antibody + Dye) Antibody_Prep->Labeling Dye_Prep Dye Preparation (Dissolution) Dye_Prep->Labeling Purification Purification (Removal of free dye) Labeling->Purification DOL DOL Calculation (Spectrophotometry) Purification->DOL Brightness Brightness Measurement (Fluorometry) Purification->Brightness

Caption: Experimental workflow for comparing the brightness of fluorescent dye conjugates.

brightness_factors cluster_intrinsic Intrinsic Dye Properties cluster_conjugation Conjugation & Environment Brightness Conjugate Brightness Extinction_Coeff Molar Extinction Coefficient (ε) Extinction_Coeff->Brightness Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Brightness DOL Degree of Labeling (DOL) DOL->Brightness Aggregation Dye Aggregation (Quenching) Aggregation->Brightness reduces Photostability Photostability Photostability->Brightness

Caption: Key factors influencing the brightness of a fluorescent conjugate.

Conclusion

In the comparative analysis of Sulfo-Cy5 and Cy5 conjugates, Sulfo-Cy5 emerges as the superior choice for most applications requiring high brightness and ease of use. Its enhanced water solubility simplifies the conjugation process, making it more robust and gentler on sensitive biomolecules. More importantly, the resistance to aggregation-induced quenching and the potential for an increased quantum yield upon conjugation translate to brighter, more sensitive reagents. For researchers aiming to maximize the performance of their fluorescence-based assays, the adoption of Sulfo-Cy5 conjugates represents a clear path toward achieving more reliable and higher-quality data.

References

Safety Operating Guide

Navigating the Disposal of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble cyanine (B1664457) dye, the proper disposal of this fluorescent probe is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an SDS for the closely related compound, Sulfo-cyanine-5-carboxylic acid, indicates that it is not classified as a hazardous substance.[1] Nevertheless, adherence to established laboratory waste management protocols is imperative to ensure a safe working environment and compliance with local regulations.

This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing immediate safety measures and long-term logistical planning.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the general safety measures for handling laboratory chemicals.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[1]To protect eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[1]Use a NIOSH-approved N95 or P1 dust mask if nuisance levels of dust are present.[1]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin and eyes.[1]

  • Do not allow the product or its solutions to enter drains or waterways.[1]

  • Wash hands thoroughly after handling.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines. The following protocol provides a general framework for the safe disposal of this non-hazardous chemical waste.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Unused or Contaminated this compound consult Consult Institutional EHS Guidelines start->consult Crucial First Step segregate Segregate Waste consult->segregate container Select Appropriate Waste Container segregate->container label_container Label Waste Container container->label_container store Store Temporarily in Designated Area label_container->store pickup Arrange for EHS Waste Pickup store->pickup end_node End: Proper Disposal by EHS pickup->end_node

Caption: Workflow for the proper disposal of this compound.

  • Consult Institutional EHS Guidelines: Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's specific waste management plan. These guidelines will provide detailed instructions tailored to your location's regulations.

  • Segregate Waste: Do not mix this compound waste with other types of chemical waste, especially hazardous materials. It should be collected separately to ensure proper disposal classification.

  • Containment:

    • Solid Waste: Collect unused or expired solid this compound, as well as any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, sealable, and chemically compatible container.

    • Aqueous Solutions: While the compound is water-soluble, direct disposal of aqueous solutions down the drain is not recommended without explicit approval from your institution's EHS.[1] Collect aqueous waste containing the dye in a clearly labeled, sealed container.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound". Include the concentration (if in solution) and the date of accumulation. Proper labeling is essential for waste handlers to manage the disposal process safely.

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the chemical waste by the EHS department or a licensed waste disposal contractor.

III. Logical Framework for Disposal Decisions

The decision-making process for the disposal of any laboratory chemical should follow a clear, logical progression to ensure safety and compliance.

start Chemical Waste Generated is_sds_available Is SDS Available? start->is_sds_available is_hazardous Is it Classified as Hazardous? is_sds_available->is_hazardous Yes consult_ehs Consult Institutional EHS is_sds_available->consult_ehs No non_hazardous_protocol Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_protocol No hazardous_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_protocol Yes non_hazardous_protocol->consult_ehs hazardous_protocol->consult_ehs final_disposal Proper Disposal consult_ehs->final_disposal

Caption: Decision-making flowchart for laboratory chemical disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Safeguarding Your Research: A Guide to Handling Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble fluorescent dye. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Chemical and Safety Data

Proper handling of any chemical begins with understanding its properties and potential hazards. Below is a summary of key data for this compound and similar cyanine (B1664457) dyes.

PropertyValueReference
Molecular Formula C37H47BrN2O10S2[1][2]
Molecular Weight 823.8 g/mol [1]
CAS Number 2353410-10-1[1][2]
Appearance SolidN/A
Solubility Water, DMSO, DMF[3][4]
Storage Temperature -20°C[1][3][4][5]
Excitation Maximum ~646 nm[3]
Emission Maximum ~662 nm[3]

While some safety data sheets for similar compounds classify them as not hazardous, others indicate potential risks.[6][7] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and may cause allergic reactions.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.

  • Store: Store the container tightly closed in a dry, cool, and well-ventilated area at -20°C.[1][3][4][5] Keep it away from incompatible materials and foodstuffs.[8]

Handling and Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[8] The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles.[7][9] A face shield is recommended for additional protection against splashes.[9][10][11]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7][9] Inspect gloves before each use and use proper removal techniques to avoid skin contact.[7]

  • Body Protection: A lab coat or chemical-resistant apron is required.[9][12] For larger quantities or when there is a significant risk of splashing, consider chemical-resistant coveralls.[13]

  • Respiratory Protection: If working with the solid form outside of a fume hood where dust may be generated, use a NIOSH-approved N95 or P1 dust mask.[7]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe setup Prepare Well-Ventilated Workspace ppe->setup retrieve Retrieve from -20°C Storage setup->retrieve equilibrate Allow to Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup Clean Workspace and Equipment dissolve->cleanup waste Segregate and Label Waste cleanup->waste storage Return Unused Reagent to Storage waste->storage remove_ppe Remove and Dispose of PPE Properly storage->remove_ppe dispose Dispose of Waste According to Institutional and Local Regulations remove_ppe->dispose end End dispose->end

Caption: A step-by-step workflow for the safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

In case of a spill, evacuate the area and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment for cleanup.[8] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted. Keep it separate from acids, bases, oxidizers, and other reactive chemicals.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Aqueous Waste: For dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office. Some jurisdictions may permit disposal down the sanitary sewer with copious amounts of water, while others require collection.[15] Do not dispose of down the drain without prior approval.

  • Solid Waste: Collect solid waste, including contaminated consumables like gloves and paper towels, in a designated, sealed container.

  • Disposal Vendor: All waste must be disposed of through your institution's licensed hazardous waste disposal vendor. Follow all local, state, and federal regulations for chemical waste disposal.[16]

By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。